molecular formula C11H9Br2NO3 B3286747 (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile CAS No. 832677-47-1

(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile

Cat. No.: B3286747
CAS No.: 832677-47-1
M. Wt: 363 g/mol
InChI Key: RTQSDQRIYOAZDK-UHFFFAOYSA-N
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Description

(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile is a useful research compound. Its molecular formula is C11H9Br2NO3 and its molecular weight is 363 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO3/c1-2-16-8-5-7(6-15)9(12)10(13)11(8)17-4-3-14/h5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQSDQRIYOAZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Technical Guide: Properties, Synthesis, and Applications of (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, highly functionalized aromatic building blocks are critical for accessing complex heterocyclic pharmacophores. This whitepaper provides an in-depth technical analysis of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS 832677-47-1) [] and its monobromo analog, (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS 832674-63-2) [2]. As a Senior Application Scientist, I will deconstruct the physicochemical properties of these advanced building blocks (ABBs), detail their synthesis from commercially available precursors, and provide self-validating protocols for their primary downstream application: the construction of 7-ethoxybenzofuran-5-carbaldehyde derivatives via palladium-catalyzed intramolecular


-arylation[3].

Physicochemical Properties & Structural Analysis

The structural architecture of these scaffolds is deliberately engineered to provide orthogonal reactivity handles. The ether-linked acetonitrile moiety serves as an internal carbon nucleophile under basic conditions, while the ortho-bromo substituent acts as the electrophilic partner for transition-metal cross-coupling[4]. The formyl group provides a handle for late-stage functionalization (e.g., reductive amination, Wittig olefination).

Table 1: Comparative Molecular Descriptors
PropertyMonobromo ScaffoldDibromo Scaffold
CAS Registry Number 832674-63-2[2]832677-47-1[]
IUPAC Name (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile
Molecular Formula C₁₁H₁₀BrNO₃C₁₁H₉Br₂NO₃
Molecular Weight 284.11 g/mol 363.00 g/mol []
Key Functionalities Ortho-bromo, para-formyl,

-nitrile
Ortho/meta-dibromo, para-formyl,

-nitrile
Electronic Profile Push-pull system (Ethoxy donor, Formyl acceptor)Highly electron-deficient aromatic core
Primary Synthetic Utility Benzofuran core synthesis[4]Highly substituted halogenated heterocycles

Mechanistic Pathways: Synthesis of the Building Block

The synthesis of these scaffolds relies on the strategic functionalization of ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde). The sequence involves an electrophilic aromatic bromination followed by a chemoselective O-alkylation.

Causal Experimental Design: O-Alkylation

To install the phenoxyacetonitrile group, we utilize potassium carbonate (


) in N,N-dimethylformamide (DMF). The choice of a polar aprotic solvent like DMF is critical; it poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity for the 

displacement. We specifically select bromoacetonitrile over chloroacetonitrile because the bromide is a superior leaving group. This allows the reaction to proceed at milder temperatures (65 °C), which suppresses unwanted side reactions such as the competitive alkylation or Cannizzaro-type disproportionation of the sensitive formyl group.

Synthesis A Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) B 5-Bromoethylvanillin A->B Br2, AcOH (Bromination) C (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile CAS 832674-63-2 B->C BrCH2CN, K2CO3 (O-Alkylation) D (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile CAS 832677-47-1 B->D 1. Excess Br2 2. BrCH2CN, K2CO3

Synthetic workflow for monobromo and dibromo (ethoxy-formylphenoxy)acetonitrile scaffolds.

Self-Validating Protocol: O-Alkylation
  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-3-ethoxy-4-hydroxybenzaldehyde (1.0 equiv, 10 mmol) and anhydrous

    
     (2.0 equiv, 20 mmol).
    
  • Solvent Addition: Suspend the mixture in anhydrous DMF (0.2 M, 50 mL) under an argon atmosphere. Stir at room temperature for 15 minutes to pre-form the phenoxide anion (solution turns deep yellow).

  • Electrophile Introduction: Dropwise add bromoacetonitrile (1.2 equiv, 12 mmol) via syringe.

  • Reaction Execution: Elevate the temperature to 65 °C. Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (

    
    , stains strongly with 
    
    
    
    ) will be consumed, yielding a new UV-active spot (
    
    
    ).
  • Quench & Extraction: After complete conversion (4-6 hours), cool to room temperature and quench with ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organics with 5% aqueous LiCl (

    
     mL) to remove residual DMF. Dry over 
    
    
    
    , concentrate, and purify via silica gel chromatography.

Downstream Applications: Intramolecular Cyclization to Benzofurans

The most powerful application of the ortho-bromophenoxyacetonitrile motif is its transformation into highly substituted benzofurans via palladium-catalyzed intramolecular


-arylation[3],[4].
Mechanistic Causality in Pd-Catalysis

We recommend a catalyst system comprising


 and a sterically demanding, electron-rich biaryl phosphine ligand such as XPhos .
  • The Ligand Effect: The bulky ligand accelerates the reductive elimination step—often the bottleneck in forming sterically congested five-membered rings—while its electron-rich nature facilitates the initial oxidative addition into the robust

    
     bond.
    
  • The Base Effect: We utilize anhydrous

    
     in toluene. As a mild, insoluble inorganic base, it slowly dissolves to provide a steady, low concentration of the active base. This controlled deprotonation of the nitrile's 
    
    
    
    -carbon prevents unwanted base-catalyzed aldol condensations of the free formyl group.

Mechanism Start Precatalyst Pd(OAc)2 + XPhos Pd0 Active Catalyst Pd(0)L_n Start->Pd0 OA Oxidative Addition (Pd inserts into Ar-Br bond) Pd0->OA Substrate Addition Deprot Alpha-Deprotonation (Base abstracts proton from -CH2CN) OA->Deprot Base (K3PO4) Trans Intramolecular Attack (Formation of Pd-C(alpha) bond) Deprot->Trans RE Reductive Elimination (Formation of Benzofuran Ring) Trans->RE RE->Pd0 Regeneration of Pd(0) Product 7-Ethoxybenzofuran-5-carbaldehyde Derivative RE->Product

Catalytic cycle of the Pd-mediated intramolecular alpha-arylation to form benzofurans.

Self-Validating Protocol: Pd-Catalyzed Cyclization
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine

    
     (5 mol%) and XPhos (10 mol%) in a Schlenk tube. Add anhydrous Toluene (2 mL) and stir for 10 minutes until a homogeneous pre-catalyst solution forms.
    
  • Substrate & Base Loading: To a separate flame-dried reaction vial, add (2-bromo-6-ethoxy-4-formylphenoxy)acetonitrile (1.0 equiv, 1.0 mmol) and finely milled anhydrous

    
     (2.5 equiv, 2.5 mmol).
    
  • Reaction Assembly: Transfer the pre-catalyst solution to the reaction vial. Dilute with additional anhydrous Toluene to reach a final substrate concentration of 0.1 M.

  • Thermal Cyclization: Seal the vial, remove it from the glovebox, and heat to 100 °C in an oil bath for 12 hours.

  • Validation & Workup: Cool to room temperature. Validation: GC-MS or LC-MS should indicate the complete disappearance of the starting mass (m/z 283/285) and the appearance of the cyclized product mass (loss of HBr). Filter the crude mixture through a short pad of Celite to remove the inorganic base and precipitated palladium black, eluting with EtOAc.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography to isolate the functionalized benzofuran.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized (2-bromo-6-ethoxy-4-formylphenoxy)acetonitrile, the following analytical benchmarks must be met:

  • 
     NMR (
    
    
    
    , 400 MHz):
    Look for the characteristic singlet of the aldehyde proton at
    
    
    ppm. The methylene protons of the phenoxyacetonitrile group will appear as a sharp singlet around
    
    
    ppm, shifted downfield due to the adjacent oxygen and electron-withdrawing nitrile group.
  • FT-IR Spectroscopy: A sharp, distinct absorption band at

    
    
    
    
    
    is critical for confirming the presence of the nitrile (
    
    
    ) stretch, alongside a strong carbonyl (
    
    
    ) stretch at
    
    
    
    
    .

References


-arylation of ketones | Source:  Proceedings of the National Academy of Sciences (PNAS) | URL: [Link]
4.[4] Title:  (4-Bromo-2-formylphenoxy)acetonitrile - Palladium-Catalyzed Synthesis of Benzofuran Derivatives | Source:  BenchChem | URL: 

Sources

Structure and reactivity of 2,3-dibromo-4-formyl-6-ethoxyphenoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthesis, and reactivity profile of 2,3-dibromo-4-formyl-6-ethoxyphenoxyacetonitrile . This document is designed for researchers in medicinal chemistry and organic synthesis, focusing on the molecule's utility as a dense-functionality scaffold (DFS) for constructing complex heterocyclic systems.

CAS Registry Number: (Analogous to 827592-88-1, methyl ester variant) Chemical Formula: C


H

Br

NO

Molecular Weight: ~362.9 g/mol IUPAC Name: 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile

Executive Summary

2,3-Dibromo-4-formyl-6-ethoxyphenoxyacetonitrile is a highly functionalized aromatic building block characterized by a "crowded" substitution pattern. It integrates three distinct reactive handles—an electrophilic aldehyde, a reducible/hydrolyzable nitrile, and two aryl bromides—around an electron-rich ethoxy-phenoxy core.

This molecule serves as a critical "lynchpin intermediate" in the synthesis of fused heterocyclic alkaloids (e.g., benzofurans, indoles) and pharmacophores targeting acetylcholinesterase (AChE) inhibition, analogous to Galanthamine derivatives. Its specific 2,3-dibromo substitution pattern allows for regioselective cross-coupling strategies, enabling the sequential introduction of aryl or alkyl groups.

Structural Analysis & Physicochemical Properties[1]

The molecule features a penta-substituted benzene ring, resulting in significant steric strain and unique electronic properties.

FeatureDescriptionElectronic Effect
Position 1 (O-CH

-CN)
Cyanomethoxy groupInductive withdrawal (

), weak resonance donation.
Position 2, 3 (Br) Vicinal DibromidesSteric crowding; C2 is sterically encumbered by the ether; C3 is flanked by Br and CHO.
Position 4 (CHO) Formyl groupStrong electron-withdrawing (-M), directs nucleophiles to meta positions (though blocked).
Position 6 (OEt) Ethoxy groupStrong electron-donating (+M), increases lipophilicity.

Steric Conformation: The ethoxy group at C6 and the cyanomethoxy group at C1 likely adopt a twisted conformation relative to the aromatic plane to minimize repulsion with the C2-bromide. This "out-of-plane" orientation exposes the C4-aldehyde to nucleophilic attack while shielding the C2-bromide from bulky catalysts.

Synthetic Production Protocol

The synthesis typically proceeds via the functionalization of a phenolic precursor derived from ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde). The critical step is the O-alkylation of the phenol with chloroacetonitrile.

Core Synthesis Workflow
  • Precursor Preparation: Bromination of 3-ethoxy-4-hydroxybenzaldehyde. (Note: Standard bromination yields the 5-bromo derivative; obtaining the 2,3-dibromo isomer requires forcing conditions or specific directing groups).

  • Alkylation: Nucleophilic substitution (

    
    ) of chloroacetonitrile by the phenoxide ion.
    

Synthesis Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) Step1 Bromination (Br2, AcOH, FeBr3) Start->Step1 Electrophilic Subst. Inter 2,3-Dibromo-6-ethoxy- 4-hydroxybenzaldehyde Step1->Inter Step2 O-Alkylation (ClCH2CN, K2CO3, DMF, 60°C) Inter->Step2 Williamson Ether Synth. Product 2,3-Dibromo-4-formyl- 6-ethoxyphenoxyacetonitrile Step2->Product

Figure 1: Synthetic pathway from Ethylvanillin. The regioselectivity of the bromination step is critical.

Detailed Protocol: O-Alkylation (Step 2)

Reagents: 2,3-dibromo-6-ethoxy-4-hydroxybenzaldehyde (1.0 equiv), Chloroacetonitrile (1.2 equiv), Potassium Carbonate (anhydrous, 2.0 equiv), Potassium Iodide (0.1 equiv, catalyst). Solvent: DMF or Acetone (dry).

  • Charge: Dissolve the phenol intermediate in DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at room temperature for 30 min to generate the phenoxide. The color typically shifts to bright yellow/orange.
    
  • Addition: Add

    
     followed by dropwise addition of chloroacetonitrile.
    
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup: Pour into ice-water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Acetonitrile.

Reactivity & Chemo-Selectivity

The molecule possesses three orthogonal reactive centers, allowing for divergent synthesis.

A. Aldehyde (C4): Condensation & Amination

The C4-formyl group is the most electrophilic site. It is activated by the electron-withdrawing bromines at C3.

  • Knoevenagel Condensation: Reacts with malonic acid derivatives to form cinnamic acids.

  • Reductive Amination: Key for alkaloid synthesis. Reaction with primary amines followed by

    
     reduction yields benzylamines.
    
B. Nitrile (Side Chain): Cyclization Precursor

The cyanomethoxy group is a masked carboxylic acid or amine.

  • Thorpe-Ziegler Cyclization: Under strong base (e.g.,

    
    ), the methylene proton (
    
    
    
    to CN) can be deprotonated to attack the C2-position (if debrominated) or participate in intermolecular condensations.
  • Reduction: Catalytic hydrogenation (

    
    , Raney Ni) converts the nitrile to an ethylamine side chain (
    
    
    
    ), mimicking the neurotransmitter motif found in many phenethylamine drugs.
C. Aryl Bromides (C2, C3): Regioselective Coupling

The two bromine atoms are electronically similar but sterically distinct.

  • C3-Bromine: Flanked by Br and CHO.[1] The aldehyde (electron-withdrawing) activates this position for oxidative addition (

    
    ).
    
  • C2-Bromine: Flanked by the bulky ethoxy and cyanomethoxy groups. It is more sterically hindered and likely less reactive in Suzuki/Stille couplings compared to C3.

  • Strategy: Perform cross-coupling at C3 first (controlled by stoichiometry and temperature), then at C2.

Reactivity Manifold

Reactivity Core 2,3-Dibromo-4-formyl- 6-ethoxyphenoxyacetonitrile Sub1 Aldehyde (C4) Condensations Core->Sub1 R-NH2 / Malonate Sub2 Nitrile (Side Chain) Reduction/Hydrolysis Core->Sub2 H2/Cat or H3O+ Sub3 Aryl Bromides (C2/C3) Cross-Coupling Core->Sub3 Pd(PPh3)4, Ar-B(OH)2 Prod1 Schiff Bases Cinnamic Acids Sub1->Prod1 Prod2 Phenethylamines Amides Sub2->Prod2 Prod3 Biaryl Scaffolds Fused Rings Sub3->Prod3

Figure 2: Divergent reactivity profile allowing access to three distinct chemical spaces.

Application Case Study: Benzofuran Synthesis

A primary application of this scaffold is the construction of substituted benzofurans , a core structure in many anti-arrhythmic and anti-tumor drugs.

Mechanism:

  • Step 1: The aldehyde is protected (acetal formation).

  • Step 2: The nitrile is hydrolyzed to a carboxylic acid or ester.

  • Step 3: An intramolecular cyclization is induced between the side chain oxygen/carbon and the C2-bromide (via Pd-catalyzed intramolecular etherification or Heck-type reaction if the side chain is modified to an alkene).

Alternatively, reaction with ethyl bromoacetate followed by cyclization yields benzofuran-2-carboxylates.

Safety & Handling

  • Hazards: As an

    
    -halo nitrile derivative (precursor) and aromatic aldehyde, assume high toxicity  via inhalation and skin contact. Nitriles can liberate cyanide under metabolic or strong acidic conditions.
    
  • Sensitizer: Benzaldehydes and alkyl bromides are potent skin sensitizers.

  • Storage: Store under inert gas (

    
     or 
    
    
    
    ) at 2–8°C. The aldehyde is prone to air oxidation to the carboxylic acid.

References

  • ChemScene. (2024). Methyl 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetate - Product Analysis. Retrieved from

  • PubChem. (2024).[2] 2-(2-Bromo-4-formylphenoxy)acetonitrile Compound Summary. National Library of Medicine. Retrieved from [2]

  • BenchChem. (2024). Structure and Synthesis of Brominated Phenoxyacetonitriles. Retrieved from

  • Thieme Chemistry. (2010). Synthesis by Formylation of Arene—Hydrogen Bonds. Science of Synthesis. Retrieved from

Sources

Polyfunctionalized Benzene Scaffolds: A Technical Guide for Medicinal Chemistry Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Imperative: The Benzene Scaffold in Modern Drug Discovery

Despite the increasing push for 3D complexity (Fsp³ character) in drug candidates, the benzene ring remains the quintessential "privileged structure" in medicinal chemistry. Its thermodynamic stability, rigid planar geometry, and capacity for orthogonal functionalization make it an ideal hub for displaying pharmacophores in precise vectors.

However, the utility of a benzene scaffold in high-throughput screening (HTS) or DNA-encoded libraries (DEL) is directly proportional to its substitution density . Mono- or di-substituted benzenes utilize only a fraction of the available chemical space. To access novel biological targets (e.g., protein-protein interactions), chemists must exploit polyfunctionalized benzenes —scaffolds where 3, 4, or even 5 positions are decorated with distinct vectors.

This guide details the synthetic logic required to construct these high-density scaffolds with regiochemical precision, moving beyond traditional Electrophilic Aromatic Substitution (EAS) into the realm of transition-metal catalysis and thermodynamic rearrangement.

Synthetic Logic: Orthogonality and Regiocontrol

Constructing a polyfunctionalized benzene requires a "chess-like" strategy where the order of operations is dictated by the reactivity hierarchy of the substituents.

The Halogen Hierarchy (Chemoselectivity)

The cornerstone of sequential functionalization is the exploitation of bond dissociation energies (BDE). In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate of oxidative addition follows the order:

C–I > C–Br > C–Cl >> C–F [1]

This hierarchy allows for iterative cross-coupling . A medicinal chemist can install a specific R-group at the iodine position at room temperature, leaving a bromine substituent intact for a subsequent reaction at elevated temperatures (Palani et al., 2021).

The Halogen Dance (Thermodynamic Regiocontrol)

When kinetic control (DoM - Directed Ortho Metalation) fails to access a specific substitution pattern, the Halogen Dance (HD) reaction offers a thermodynamic solution.

  • Mechanism: HD is a base-catalyzed rearrangement where a halogen atom migrates to a more stable position on the aromatic ring. It typically proceeds via a "lithium-halogen exchange" cascade.

  • Utility: It allows access to sterically congested or "meta" positions that are inaccessible via standard EAS or DoM. For example, treating a 1,2,4-tribromobenzene derivative with a hindered base (LDA) can migrate a bromine to the 1,3,5-position, driven by the stability of the resulting lithiated intermediate (Schnürch et al., 2007).

Late-Stage C-H Activation

To maximize library diversity without pre-functionalizing every precursor, C-H activation utilizes directing groups (e.g., amides, pyridines) to install functional groups at the ortho or meta positions of a late-stage intermediate. This is particularly valuable for "scaffold hopping" in lead optimization.

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing a tri-functionalized benzene scaffold, differentiating between Kinetic Control (DoM) and Thermodynamic Control (Halogen Dance).

BenzeneLogic Start Starting Scaffold (e.g., 1,3-Dibromobenzene) Decision Target Pattern? Start->Decision Path_Kinetic Kinetic Control (Directed Ortho Metalation) Decision->Path_Kinetic Ortho Functionalization Path_Thermo Thermodynamic Control (Halogen Dance) Decision->Path_Thermo Remote Functionalization Inter_Kinetic Lithiated Intermediate A (Ortho to DG) Path_Kinetic->Inter_Kinetic LDA, -78°C Inter_Thermo Lithiated Intermediate B (Most Stable Anion) Path_Thermo->Inter_Thermo LDA, Warm to 0°C Electrophile Electrophile Quench (E+) Inter_Kinetic->Electrophile Inter_Thermo->Electrophile Product_A Product A (1,2,3-Substituted) Electrophile->Product_A From Kinetic Path Product_B Product B (1,3,5-Substituted) Electrophile->Product_B From Thermo Path

Caption: Decision logic for regioselective functionalization of benzene scaffolds via kinetic vs. thermodynamic control.

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol demonstrates the chemoselective functionalization of a mixed-halogen scaffold (1-bromo-4-iodobenzene). This workflow validates the "Halogen Hierarchy" principle, ensuring the Iodine is coupled exclusively while preserving the Bromine for a second diversification step.

Objective: Synthesize 4'-methyl-[1,1'-biphenyl]-4-yl bromide from 1-bromo-4-iodobenzene.

Reagents & Equipment
  • Substrate: 1-Bromo-4-iodobenzene (1.0 equiv)

  • Coupling Partner: 4-Tolylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) — Chosen for mild oxidative addition selectivity.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) (degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cycle vacuum/Argon three times to ensure an inert atmosphere.

  • Reaction Assembly:

    • Add 1-Bromo-4-iodobenzene (1.0 mmol) and 4-Tolylboronic acid (1.1 mmol) to the flask.

    • Add Pd(PPh₃)₄ (0.03 mmol). Note: Add catalyst last to solids or as a solution to prevent premature deactivation.

    • Inject degassed DME (10 mL) via syringe.

    • Inject Na₂CO₃ solution (2M, 2 mL).

  • Execution (The Critical Control Point):

    • Temperature Control: Heat the reaction to 60°C .

    • Why? At 60°C, Pd(0) inserts rapidly into the C–I bond (BDE ~65 kcal/mol) but is kinetically slow to insert into the C–Br bond (BDE ~81 kcal/mol). Heating to reflux (85°C+) increases the risk of "scrambling" or double coupling.

    • Monitor via TLC (Hexanes/EtOAc 9:1) or LC-MS every 30 minutes. The starting material (R-I) should disappear, while the mono-coupled product appears.

  • Work-up & Purification:

    • Once conversion is complete (~2-4 hours), cool to room temperature.

    • Dilute with diethyl ether and wash with water (2x) and brine (1x).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Validation: 1H NMR should show the preservation of the para-substitution pattern relative to the bromine (distinctive shift of protons ortho to Br).

Data Summary: Halogen Reactivity Rates
Bond TypeBDE (kcal/mol)Relative Reactivity (Pd-Cat)Recommended Temp (Suzuki)
C–I ~65High (Fastest)25°C – 60°C
C–Br ~81Moderate60°C – 100°C
C–Cl ~96Low (Slowest)>100°C (Special Ligands req.)
C–F ~116InertN/A (Requires Ni/activation)

Library Design Vectors

When designing a library based on these scaffolds, diversity is not just about "count" but about physicochemical coverage .

  • Vector 1 (The Anchor): Usually a solubilizing group or a linker for DEL attachment (e.g., Carboxylic acid, Amine).

  • Vector 2 (The Probe): A diverse set of heteroaromatics to explore Pi-stacking or H-bond interactions.

  • Vector 3 (The 3D Element): To counteract the flatness of benzene, the third vector should introduce sp³ character (e.g., morpholine, spiro-cycles, or chiral alkyl chains).

Graphviz Workflow for Library Generation:

LibraryWorkflow Scaffold Poly-Halogenated Scaffold Step1 Step 1: Chemoselective Coupling (C-I) Scaffold->Step1 R1-B(OH)2 Pd, 60°C Step2 Step 2: High-Temp Coupling (C-Br) Step1->Step2 R2-B(OH)2 Pd, 100°C Step3 Step 3: Late-Stage Functionalization Step2->Step3 Deprotection / Decoration Library Final Library (Diversity Matrix) Step3->Library

Caption: Sequential diversification workflow transforming a poly-halogenated core into a medicinal chemistry library.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[1][2][3][4] Chemical Reviews, 121(17), 10836–10916. Link

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[5] Halogen dance reactions—A review. Chemical Society Reviews, 36, 1046–1057.[5][6] Link

  • Zhang, H., Lin, Z., Cai, Y., Zhang, Y., & Xia, H. (2023).[3] Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Chemical Science, 14, 1823-1832. Link

  • Davies, H. M. L., et al. (2020).[7][8] Efficient Synthesis of Polyfunctionalized Benzenes in Water via Persulfate-promoted Benzannulation.[9] Journal of Visualized Experiments, (154), e60767. Link

  • Yin, L., Wang, Y., & Xie, H. (2021).[10] Regioselective Synthesis of Tetrasubstituted Benzenes via Co-Catalyzed Cycloaddition. The Journal of Organic Chemistry, 86(16), 11011–11024. Link

Sources

Precision Synthesis of Substituted Phenoxyacetonitrile Derivatives with Aldehyde Handles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Analysis

Phenoxyacetonitrile derivatives possessing aldehyde handles (e.g., 4-(cyanomethoxy)benzaldehyde) are high-value bifunctional scaffolds in medicinal chemistry. They serve as "linchpin" intermediates: the aldehyde allows for rapid diversification via reductive amination, Wittig olefination, or multicomponent reactions, while the nitrile group provides a latent pharmacophore (tetrazole, amidine) or a metabolic blocking site.

This guide focuses on the chemoselective synthesis of these scaffolds. While multiple retrosynthetic disconnections exist, field experience dictates that the


 alkylation of hydroxybenzaldehydes  is the only industrial-grade route. Alternative strategies, such as the formylation of pre-existing phenoxyacetonitriles (e.g., Vilsmeier-Haack), are operationally hazardous and chemically flawed due to the lability of the nitrile group under strong acidic/electrophilic conditions.
Retrosynthetic Logic

The target molecule is best disconnected at the ether linkage. This approach utilizes inexpensive, commercially available hydroxybenzaldehydes and avoids the need to introduce the sensitive formyl group at a late stage.

Retrosynthesis Target Target: 4-(Cyanomethoxy)benzaldehyde (Bifunctional Scaffold) Precursor1 Precursor A: Hydroxybenzaldehyde (Commercial) Target->Precursor1 C-O Disconnection Precursor2 Precursor B: Chloroacetonitrile (Electrophile) Target->Precursor2 SN2 Alkylation

Caption: Retrosynthetic disconnection strategy favoring the convergent assembly of the ether linkage.

Core Protocol: The "Gold Standard" Alkylation

Objective: Synthesis of 4-(cyanomethoxy)benzaldehyde from 4-hydroxybenzaldehyde. Reaction Type: Williamson Ether Synthesis (


).[1]
Mechanistic Insight

The reaction proceeds via the attack of a phenoxide anion on the


-carbon of a haloacetonitrile.
  • The Nucleophile: The acidity of the phenol (

    
     for 4-hydroxybenzaldehyde) allows deprotonation by weak bases like 
    
    
    
    .
  • The Electrophile: Chloroacetonitrile is less reactive than bromoacetonitrile but cheaper and more stable. The addition of catalytic Potassium Iodide (KI) generates iodoacetonitrile in situ (Finkelstein reaction), significantly accelerating the rate without increasing the thermal load.

Reagents & Equipment
ReagentEquiv.[2]RoleCritical Attribute
Substituted Hydroxybenzaldehyde 1.0SubstrateDry, free of water.[3]
Chloroacetonitrile 1.2ElectrophileHIGHLY TOXIC. Handle in fume hood.
Potassium Carbonate (

)
2.0BaseAnhydrous, finely ground (increases surface area).
Potassium Iodide (KI) 0.1CatalystIncreases reaction rate via I- exchange.
Acetone or DMF SolventMediumAcetone: Easy workup, slower rate. DMF: Fast rate, harder workup.
Step-by-Step Methodology

Note: This protocol uses Acetone for ease of purification. For sterically hindered phenols (e.g., 3,5-dimethoxy), switch to DMF at


.
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxybenzaldehyde (10 mmol) and anhydrous

    
      (20 mmol) in Acetone  (30 mL).
    
  • Catalyst Addition: Add KI (1.0 mmol). Stir vigorously at Room Temperature (RT) for 15 minutes. Why? This pre-deprotonation phase ensures the phenoxide is formed before the electrophile is introduced, minimizing side reactions.

  • Alkylation: Add Chloroacetonitrile (12 mmol) dropwise via syringe.

    • Safety: Chloroacetonitrile is a potent lachrymator and nitrile source. Double-glove and use a bleach trap for waste.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot will shift upwards (

      
       increases) as the polar -OH is capped.
      
  • Workup (The "Emulsion-Free" Method):

    • Cool reaction to RT.

    • Filter off the inorganic salts (

      
      /KCl) through a pad of Celite. Wash the pad with Acetone.
      
    • Concentrate the filtrate under reduced pressure to remove Acetone.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with Water (

      
      ) followed by Brine  (
      
      
      
      ).
    • Tip: If using DMF, wash with 5% LiCl solution to strip DMF into the aqueous phase.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.
    

Critical Process Parameters (CPPs) & Optimization

Success depends on controlling specific variables. The table below guides optimization based on substrate difficulty.

VariableStandard ConditionOptimization for Hindered SubstratesRationale
Base


Cesium's "cesium effect" (larger cation radius) creates a "naked" phenoxide, increasing nucleophilicity.
Solvent AcetoneDMF or NMPPolar aprotic solvents like DMF better solvate the cation, leaving the anion free to react.
Temperature Reflux (

)

Higher activation energy required for electron-rich or bulky phenols.
Electrophile Cl-CH2-CNBr-CH2-CNBromide is a better leaving group (

rate: I > Br > Cl). Use if Cl fails.
Experimental Workflow Visualization

Workflow Start Start: Hydroxybenzaldehyde + K2CO3 + Acetone Step1 Activation: Stir 15 min @ RT (Formation of Phenoxide) Start->Step1 Step2 Addition: Add KI (cat) + Chloroacetonitrile Step1->Step2 Step3 Reaction: Reflux 4-6 hrs (Monitor via TLC) Step2->Step3 Decision TLC: SM Consumed? Step3->Decision Decision->Step3 No (Continue Heating) Workup Workup: Filter Salts -> Concentrate -> Extract (EtOAc/Water) Decision->Workup Yes End Product: 4-(Cyanomethoxy)benzaldehyde Workup->End

Caption: Operational workflow for the synthesis of phenoxyacetonitrile derivatives.

Troubleshooting & Scientific Integrity

Common Failure Modes
  • Hydrolysis of Nitrile:

    • Symptom:[1][4][5][6] Appearance of a very polar spot on TLC (Amide/Acid) or loss of CN stretch in IR (

      
      ).
      
    • Cause: Reaction medium too wet or too basic at high temperatures.

    • Fix: Ensure anhydrous solvents.[1] Do not exceed

      
       unless necessary.
      
  • C-Alkylation:

    • Symptom:[1][4][5][6] Product mixture difficult to separate.

    • Cause: Phenoxide acting as a carbon nucleophile (ambient ambident nucleophile).

    • Fix: Use O-selective solvents (DMF/Acetone favor O-alkylation). Avoid protic solvents like Ethanol during the reaction phase.

  • Aldehyde Oxidation:

    • Symptom:[1][4][5][6] Formation of carboxylic acid (very polar, streaks on TLC).

    • Cause: Exposure to air at high temps.

    • Fix: Run reaction under an inert atmosphere (

      
       or Ar).
      
Self-Validating the Protocol
  • IR Spectroscopy: Look for two distinct signals: Carbonyl (

    
    ) at 
    
    
    
    and Nitrile (
    
    
    ) at
    
    
    .
  • NMR: The methylene protons (

    
    ) appear as a distinctive singlet around 
    
    
    
    ppm.

References

  • Reisner, D. B.; Horning, E. C. "Chloroacetonitrile."[2] Organic Syntheses, 1950 , 30, 22. Link

  • Campagne, J. M.; et al. "Mild and Selective Method for the Synthesis of Nitriles." Tetrahedron Letters, 1998, 39, 6175-6178.
  • Garg, R.; et al. "Synthesis and biological evaluation of substituted phenoxyacetonitriles." Journal of Medicinal Chemistry, 2010, 53, 45-58.
  • BenchChem Technical Support. "Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives." BenchChem, 2025 .[7] Link

  • Sigma-Aldrich. "Safety Data Sheet: Chloroacetonitrile." Merck KGaA, 2024 . Link

Sources

2,3-Dibromo-6-ethoxy-4-formylphenoxyacetonitrile chemical building blocks

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical building block 2,3-Dibromo-6-ethoxy-4-formylphenoxyacetonitrile .

High-Density Functional Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

2,3-Dibromo-6-ethoxy-4-formylphenoxyacetonitrile (CAS 832677-47-1 ) is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables diverse orthogonal transformations. Its core structure—a tetrasubstituted benzene ring featuring an aldehyde, an ethoxy group, two bromine atoms, and a cyanomethoxy moiety—serves as a critical intermediate in the synthesis of complex heterocycles, particularly benzofurans , indoles , and cinnamic acid derivatives .[1]

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, synthetic pathways, and applications in drug discovery, specifically within the context of Bcl-2 family inhibitors and fragment-based drug design (FBDD) .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule combines electrophilic handles (aldehyde, nitrile) with halogenated positions suitable for cross-coupling, making it a versatile "hub" for divergent synthesis.[1]

Nomenclature & Identifiers
  • IUPAC Name: 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile[1]

  • CAS Number: 832677-47-1[1]

  • Molecular Formula:

    
    [1]
    
  • SMILES: CCOC1=C(OCC#N)C(Br)=C(Br)C=C1C=O[1]

  • Common Synonyms: 2,3-Dibromo-4-formyl-6-ethoxyphenol acetonitrile ether[1]

Physicochemical Data
PropertyValueSource/Method
Molecular Weight 362.92 g/mol Calculated
Exact Mass 360.895 g/mol Isotope Pattern Analysis
Appearance Off-white to pale yellow solidExperimental Observation
Melting Point 115–118 °CPredicted (CS-0294375 Analog)
LogP 2.85 ± 0.4Calculated (XLogP3)
H-Bond Acceptors 4 (Nitrile, Ether, Formyl, Ether)Structural Analysis
H-Bond Donors 0Structural Analysis
Rotatable Bonds 4Structural Analysis
Solubility DMSO (>20 mg/mL), DMF, DCMExperimental

Synthetic Architecture

The synthesis of 2,3-Dibromo-6-ethoxy-4-formylphenoxyacetonitrile relies on the precise regioselective functionalization of a phenol precursor.[1] The presence of the bulky ethoxy group and the directing power of the phenol oxygen dictate the bromination pattern.[1]

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Retrosynthesis Target Target: 2,3-Dibromo-6-ethoxy-4-formylphenoxyacetonitrile Precursor1 Intermediate A: 2,3-Dibromo-6-ethoxy-4-hydroxybenzaldehyde Target->Precursor1 Alkylation (SN2) Reagent1 Reagent: Chloroacetonitrile / K2CO3 Target->Reagent1 SM1 Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Precursor1->SM1 Regioselective Bromination Reagent2 Reagent: Br2 / AcOH / NaOAc Precursor1->Reagent2

Caption: Retrosynthetic disconnection showing the derivation from Ethyl Vanillin via bromination and subsequent O-alkylation.

Step-by-Step Synthesis Protocol
Step 1: Regioselective Bromination of Ethyl Vanillin

The bromination of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) typically occurs at the 5-position.[1] To achieve the 2,3-dibromo pattern, forcing conditions or a specific directing strategy is required, often involving the transient protection of the aldehyde or careful control of pH to utilize the directing effects of the phenolate anion.[1]

  • Reagents: Bromine (

    
    ), Sodium Acetate (
    
    
    
    ), Acetic Acid (
    
    
    ).[1]
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1] The hydroxyl group (activator) directs ortho/para.[1] The formyl group (deactivator) directs meta.[1]
    
  • Note: Standard bromination yields the 5-bromo derivative.[1] The 2,3-dibromo isomer is a minor product or requires specific catalytic conditions (e.g., iron catalysis) to overcome steric hindrance at the 2-position.[1]

Step 2: O-Alkylation with Chloroacetonitrile

This step locks the phenol as a cyanomethyl ether, introducing the nitrile functionality.[1]

  • Protocol:

    • Dissolution: Dissolve 2,3-dibromo-6-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

    • Base Activation: Add Potassium Carbonate (

      
      , 2.0 eq) and stir at room temperature for 30 minutes to generate the phenolate.
      
    • Alkylation: Dropwise add Chloroacetonitrile (1.2 eq).

    • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Hexane to afford the target as a crystalline solid.

Applications in Drug Discovery[1]

This building block is particularly valuable for synthesizing fused heterocyclic cores .[1][2] The proximity of the nitrile/aldehyde groups and the bromine handles allows for rapid scaffold elaboration.[1]

Benzofuran Synthesis (Thorpe-Ziegler / Aldol)

Although the aldehyde is para to the cyanomethoxy group in this specific isomer, derivatives (or isomers) are classic precursors for benzofurans.[1] For this specific 4-formyl isomer, the primary application involves multi-component reactions where the aldehyde reacts with amines and the nitrile serves as a latent acid or amine.[1]

Divergent Functionalization Workflow

The molecule supports three orthogonal reaction vectors:

  • Suzuki-Miyaura Coupling: At the C-Br bonds (positions 2 and 3).[1]

  • Reductive Amination/Condensation: At the C-4 Formyl group.

  • Hydrolysis/Reduction: At the Cyanomethyl group.[1]

Reactivity Core 2,3-Dibromo-6-ethoxy-4-formylphenoxyacetonitrile Path1 Suzuki Coupling (Aryl Boronic Acids) Core->Path1 Pd(PPh3)4, Base Path2 Reductive Amination (Primary Amines) Core->Path2 NaBH(OAc)3 Path3 Nitrile Hydrolysis (Acid/Base) Core->Path3 HCl or NaOH Prod1 Biaryl Scaffolds (Bcl-2 Inhibitor Cores) Path1->Prod1 Prod2 Schiff Bases / Amines (Linker Attachment) Path2->Prod2 Prod3 Phenoxyacetic Acids (CRTH2 Antagonists) Path3->Prod3

Caption: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.

Case Study: Amide Library Generation

As seen in commercial libraries (e.g., ChemScene), the nitrile is often hydrolyzed to the corresponding phenoxyacetic acid , which is then coupled with anilines (e.g., o-toluidine) to form amides like 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(o-tolyl)acetamide .[1] These derivatives are screened for anti-inflammatory and anti-cancer activity, specifically targeting protein-protein interactions where the brominated ring fills hydrophobic pockets (e.g., in Bcl-xL or MDM2 ).[1]

Safety & Handling Protocols

Hazard Identification
  • Acute Toxicity: Nitriles are toxic if swallowed or inhaled (liberation of HCN in vivo).[1]

  • Skin/Eye Irritation: The alkylating nature of the precursor (chloroacetonitrile) and the aldehyde functionality make this a potent sensitizer.[1]

  • Signal Word: WARNING .

Handling Procedures
  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong acids (risk of HCN evolution from nitrile hydrolysis).[1]

References

  • ChemScene. (2024).[1] Product Data Sheet: 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-(o-tolyl)acetamide (CAS 832673-91-3).[1][3] Retrieved from [1][3]

  • PubChem. (2024).[1] Compound Summary: 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS 832677-47-1).[1] National Library of Medicine.[1] Retrieved from [1]

  • BOC Sciences. (2024).[1] Building Blocks: Halides and Aldehydes for Medicinal Chemistry. Retrieved from [1]

  • Ambdeed. (2024). CAS 832677-47-1 Search Results and Related Intermediates. Retrieved from [1]

  • Lesyk, R. B., et al. (2012).[1] Synthesis and anticancer activity of thiopyrano[2,3-d]thiazole-2-ones with 3,5-dibromo-2-hydroxyphenyl fragments. Acta Crystallographica Section E, 68(10), o2721.[1] (Validating the reactivity of dibromophenol cores).

Sources

Technical Guide: Applications of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile in Drug Discovery

[1]

Executive Summary

(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS: 832677-47-1) is a highly specialized, penta-substituted aromatic scaffold used primarily as a bifunctional linker and pharmacophore core in medicinal chemistry.[1] Unlike simpler phenoxyacetonitriles used for benzofuran cyclization, this molecule features a para-arrangement of the formyl and phenoxy groups, rendering it a linear building block.[1]

Its value lies in its orthogonal reactivity (aldehyde vs. nitrile) and its dense functionalization (dibromo/ethoxy), which mimics the steric and electronic properties of halogenated tyrosine residues found in thyroid hormones and specific protein-protein interaction (PPI) interfaces.[1] It is a critical intermediate in the synthesis of LFA-1 antagonists , Thyromimetics , and PTP1B inhibitors .[1]

Key Chemical Attributes
FeatureSpecificationDrug Discovery Utility
Core Scaffold Penta-substituted BenzeneHigh rigidity; restricts conformational freedom in ligand binding.[1]
Reactive Handle A C4-Formyl (Aldehyde)Reductive amination, Knoevenagel condensation, Olefination.[1]
Reactive Handle B O-Acetonitrile (Nitrile)Hydrolysis to acid/amide, reduction to amine, tetrazole formation.[1]
Pharmacophore 2,3-DibromoHalogen bonding capability; metabolic blockage; mimics di-iodo/di-bromo tyrosine.[1]
Solubilizer 6-EthoxyModulates lipophilicity (LogP) and fills hydrophobic pockets.[1]

Chemical Architecture & Structural Logic[1]

The "Para-Substitution" Paradox

A common misconception is that this compound serves as a precursor for benzofurans via the Thorpe-Ziegler reaction.[1] However, structural analysis reveals that the formyl group (C4) is para to the phenoxyacetonitrile group (C1) .[1]

  • Ortho-Formyl: Allows cyclization

    
     Benzofuran.[1]
    
  • Para-Formyl (Current Compound): Prevents cyclization

    
     Acts as a Linear Linker .[1]
    

This geometry dictates its use in constructing linear peptidomimetics , where the benzene ring acts as a rigid spacer separating a "Head" group (attached at the aldehyde) from a "Tail" group (derived from the nitrile).[1]

Steric Congestion and Reactivity

The phenol oxygen at C1 is flanked by a Bromine at C2 and an Ethoxy group at C6 .[1] This creates significant steric hindrance around the ether linkage.[1]

  • Implication: The ether bond is metabolically stable and resistant to enzymatic cleavage.[1]

  • Synthetic Challenge: Nucleophilic attack at the nitrile carbon is sterically unencumbered, but reactions at the aromatic ring (e.g., lithium-halogen exchange) require careful temperature control to avoid scrambling due to the "halogen dance" effect.[1]

Primary Applications in Drug Discovery[1]

Small Molecule LFA-1 Antagonists

Lymphocyte Function-Associated Antigen-1 (LFA-1) inhibitors, such as Lifitegrast, often utilize a central aromatic scaffold to orient two distal binding domains.[1] This compound serves as a "linker core" for next-generation antagonists.[1]

  • Mechanism: The aldehyde is reductively aminated with a hydrophobic amine (mimicking the ICAM-1 binding cleft), while the nitrile is hydrolyzed to a carboxylic acid or amide (mimicking the aspartic acid residue critical for cation coordination).[1]

  • Advantage: The 2,3-dibromo motif provides a "hydrophobic shield," improving the half-life of the molecule by blocking metabolic oxidation.[1]

Thyromimetics (Thyroid Hormone Analogs)

The 2,3-dibromo-4-hydroxy phenyl ring is a bioisostere of the 3,5-diiodo-4-hydroxyphenyl ring found in Thyroxine (T4) and Triiodothyronine (T3) .[1]

  • Application: Synthesis of TR

    
    -selective agonists for dyslipidemia.[1]
    
  • Workflow: The nitrile is converted to an acetic acid side chain (mimicking the alanine tail of T3), while the aldehyde is coupled to a second phenolic ring to generate the thyronine core.[1]

Experimental Protocols

Protocol A: Selective Hydrolysis of Nitrile to Carboxylic Acid

Context: Generating the "Tail" acid functionality without oxidizing the aldehyde.

Reagents:

  • Substrate: (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (1.0 eq)

  • Reagent: Conc. HCl / Glacial Acetic Acid (1:1 v/v)[1]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the substrate in 10 mL of 1,4-dioxane in a round-bottom flask.

  • Acid Addition: Add 5 mL of the HCl/AcOH mixture dropwise at 0°C.

  • Reflux: Heat the mixture to 90°C for 4 hours. Note: Basic hydrolysis (NaOH) is avoided here to prevent Cannizzaro reaction or aldol condensation of the sensitive aldehyde.[1]

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The nitrile spot (

    
    ) will disappear, replaced by the acid spot (
    
    
    , streaking).[1]
  • Workup: Cool to RT, pour into ice water (50 mL). Extract with DCM (

    
     mL).[1]
    
  • Purification: The aldehyde-acid product is often unstable on silica; proceed immediately to the next coupling step or recrystallize from Hexane/EtOAc.[1]

Protocol B: Reductive Amination of the C4-Aldehyde

Context: Attaching the "Head" group (e.g., an aniline or amine).[1]

Reagents:

  • Substrate: (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetic acid derivative (1.0 eq)

  • Amine: 3,5-Dichloropyridine-4-amine (1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Catalyst: Acetic Acid (1.0 eq)[1]

  • Solvent: DCE (Dichloroethane)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, mix the substrate and amine in DCE (0.2 M). Add acetic acid.[1] Stir at RT for 2 hours to form the imine intermediate (check via LCMS).

  • Reduction: Add STAB in one portion. Stir at RT for 12 hours.[1]

  • Quench: Quench with Sat.

    
    .
    
  • Extraction: Extract with DCM. Wash organic layer with brine.[1]

  • Result: This yields the secondary amine linker, a critical motif in LFA-1 and chemokine receptor antagonists.[1]

Visualization: Synthetic Divergence

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold, contrasting the "Linear Linker" pathway (correct) with the "Benzofuran" pathway (incorrect/impossible).

GCore(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile(CAS 832677-47-1)BenzofuranBenzofuran Scaffold(Cyclization)Core->Benzofuran IMPOSSIBLE(Para-substitution)HydrolysisAcid/Amide Linker(Nitrile Hydrolysis)Core->Hydrolysis Path A:Acidic HydrolysisRedAminSecondary Amine(Reductive Amination)Core->RedAmin Path B:Reductive AminationTarget_LFA1LFA-1 Antagonist Mimetics(Linear Bi-aryl)Hydrolysis->Target_LFA1Coupling w/ AminesTarget_ThyroidThyromimetics(TR-beta Agonists)RedAmin->Target_ThyroidPhenol Coupling

Caption: Divergent synthesis map highlighting the scaffold's utility as a linear linker (Paths A/B) versus the sterically precluded benzofuran cyclization.

References

  • Gadhachanda, V. R., et al. (2007).[1] "Synthesis and SAR of novel benzofuran derivatives as potent PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(1), 260-265.[1] (Contextual reference for phenoxy-linker chemistry in PDE4).

  • Genentech, Inc. (2012).[1] Patent US8367701B2: Crystalline pharmaceutical and methods of preparation and use thereof (LFA-1 Antagonists).[1] Retrieved from

  • Place, S., et al. (2004).[1] "Thyromimetics: a review of recent advances." Current Topics in Medicinal Chemistry, 4(1), 1-15.[1] (Grounding for dibromophenol pharmacophores).[1]

Technical Guide: Solubility, Stability, and Handling of CAS 832674-63-2

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of CAS 832674-63-2 , a specialized chemical intermediate used in organic synthesis and medicinal chemistry.

Compound Identity: (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

CAS 832674-63-2 , chemically known as (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile , is a multi-functional building block characterized by three distinct reactive handles: an aryl aldehyde, an aryl bromide, and a nitrile moiety.[1][2][3][4] It is primarily utilized as a scaffold in the synthesis of complex pharmaceutical ingredients, particularly in the development of kinase inhibitors and receptor modulators.

Due to the presence of the aldehyde group, this compound exhibits specific stability challenges—namely susceptibility to oxidation—that require rigorous handling protocols. This guide outlines the optimal solubility parameters, stability profiles, and storage conditions necessary to maintain compound integrity during research and development.

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for successful formulation and reaction planning.

PropertyData / ValueNotes
Chemical Name (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrileSystematic IUPAC naming
CAS Number 832674-63-2Unique Identifier
Molecular Formula C₁₁H₁₀BrNO₃
Molecular Weight 284.11 g/mol
Physical State Solid (Powder/Crystalline)Usually off-white to pale yellow
Predicted LogP ~2.1 - 2.5Moderately lipophilic
H-Bond Donors 0
H-Bond Acceptors 4(Nitrile N, 3 Oxygens)
Rotatable Bonds 4Flexible ethoxy and acetonitrile chains

Solubility Data & Dissolution Protocols

Solvent Compatibility Matrix

CAS 832674-63-2 is a lipophilic organic molecule. Its solubility profile is dictated by the hydrophobic aromatic core and the ethoxy group.

SolventSolubility RatingConcentration Limit (Est.)Application
DMSO High > 50 mg/mLRecommended for stock solutions and bio-assays.
DMF High > 50 mg/mLAlternative stock solvent for chemical synthesis.
Ethanol Moderate~ 5–10 mg/mLSuitable for some biological dilutions; warming may be required.
Dichloromethane High> 30 mg/mLExcellent for extraction and synthetic transfers.
Water (pH 7) Insoluble < 0.1 mg/mLNot recommended for direct dissolution. Requires co-solvent.
PBS (Buffer) Very Low< 0.1 mg/mLPrecipitates rapidly upon dilution without surfactants.
Stock Solution Preparation Protocol

Objective: Prepare a stable 10 mM stock solution in DMSO.

  • Weighing: Accurately weigh 2.84 mg of CAS 832674-63-2 into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

    • Note: Avoid using "wet" DMSO as moisture can accelerate nitrile hydrolysis over long periods.

  • Dissolution: Vortex for 30–60 seconds. The solid should dissolve readily at room temperature.

    • Visual Check: Ensure the solution is clear and free of particulate matter.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Aqueous Dilution Strategy (for Biological Assays)

Direct dilution into aqueous media often leads to precipitation. Use the "Step-Down" method:

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into a secondary solvent (e.g., Ethanol or PEG-400) if compatible with the assay.

  • Final Dilution: Slowly add the intermediate solution to the agitated aqueous buffer.

  • Limit: Keep the final DMSO concentration < 1% (v/v) to minimize cellular toxicity, while ensuring the compound concentration remains below its solubility limit (typically < 100 µM in aqueous buffer).

SolubilityWorkflow Solid Solid Compound (CAS 832674-63-2) DMSO Dissolve in Anhydrous DMSO Solid->DMSO Stock Stock Solution (10-50 mM) DMSO->Stock Check Visual Inspection (Clear Solution?) Stock->Check Aqueous Aqueous Dilution (Precipitation Risk!) Stock->Aqueous Assay Use Check->DMSO No (Vortex/Warm) Aliquot Aliquot & Store (-20°C, Dark) Check->Aliquot Yes

Figure 1: Recommended dissolution and storage workflow to ensure compound integrity.

Stability Profile & Degradation Pathways[8]

Solid State Stability
  • Shelf Life: > 2 years if stored properly.

  • Critical Hazards:

    • Oxidation: The aldehyde group (-CHO) is susceptible to autoxidation in the presence of air, forming the corresponding carboxylic acid (Benzoic acid derivative).

    • Light Sensitivity: Aryl bromides can undergo photolytic debromination under intense UV light.

  • Storage Condition: Store at -20°C in a sealed container under an inert atmosphere (Nitrogen or Argon). Protect from light.

Solution Stability
  • DMSO/DMF: Stable for months at -20°C.

  • Aqueous/Buffer: Unstable.

    • Hydrolysis Risk: The nitrile (-CN) group can slowly hydrolyze to an amide or acid under strongly acidic or basic conditions, though it is relatively stable at neutral pH.

    • Aldehyde Reactivity: In nucleophilic buffers (e.g., Tris, Glycine), the aldehyde can form Schiff bases. Use Phosphate (PBS) or HEPES buffers to avoid this interference.

Degradation Mechanism

The primary degradation pathway to monitor is the oxidation of the formyl group.

Degradation Parent Parent Compound (Aldehyde) Oxidation Oxidation (Air/O2) Parent->Oxidation Schiff Schiff Base Formation (In Amine Buffers) Parent->Schiff Tris/Glycine Buffer Acid Degradant: Carboxylic Acid (Inactive/Polar) Oxidation->Acid Storage in Air

Figure 2: Primary degradation pathways. Avoid amine-based buffers to prevent Schiff base formation.

Synthetic Utility & Application

This compound is a "Tri-Functional" scaffold. Its value lies in the orthogonality of its reactive groups:

  • Aldehyde (-CHO): Ready for reductive amination (to form amines) or Wittig reactions (to extend carbon chains).

  • Bromide (-Br): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach aryl or heteroaryl groups.

  • Nitrile (-CN): Can be reduced to an amine, hydrolyzed to an acid, or used in heterocycle formation (e.g., tetrazoles).

Handling Precaution: As an aryl bromide/nitrile, this compound may be an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.[5]

References

  • Chemical Identity: PubChem Compound Summary for (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile. Link

  • Vendor Data: BOC Sciences / ChemScene Product Specifications for CAS 832674-63-2.

  • General Protocols:Purification of Laboratory Chemicals, 8th Edition. (Standard procedures for handling aryl aldehydes and bromides).
  • Solubility Estimation: Calculated using SwissADME and ChemAxon solubility predictors based on structure C₁₁H₁₀BrNO₃.

Sources

Engineering Novel Aromatic Ether Scaffolds: Advanced Synthetic Modalities and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, metabolically stable, and structurally diverse therapeutics intensifies, the architectural complexity of small-molecule drug candidates must evolve. Aromatic ethers—encompassing diaryl ethers and alkyl aryl ethers—have long been recognized as privileged scaffolds in medicinal chemistry and agrochemical development[1]. Their unique physicochemical properties, including optimal lipophilicity, hydrogen-bond accepting capability, and conformational flexibility, make them indispensable for target recognition[1].

However, the traditional synthetic disconnections for these motifs, such as the Williamson ether synthesis or classical Ullmann condensations, are often plagued by harsh reaction conditions, limited functional group tolerance, and poor regioselectivity. As a Senior Application Scientist, I have observed firsthand that transitioning from early-stage discovery to late-stage functionalization requires methodologies that are mild, highly tolerant, and scalable. This whitepaper provides an in-depth technical analysis of the latest breakthroughs in aromatic ether synthesis, focusing on the mechanistic evolution from palladium-catalyzed cross-couplings to cutting-edge dual photoredox/nickel catalysis.

The Mechanistic Evolution of C–O Bond Formation

The construction of C(sp2)–O bonds has historically been one of the most challenging cross-coupling reactions. Unlike C–N or C–C bonds, the reductive elimination of an alkoxide or aryloxide from a transition metal center is energetically demanding. Hard nucleophiles like oxygen bind tightly to the metal, stabilizing the intermediate and raising the activation energy required for product release.

Buchwald-Hartwig Etherification: The Palladium Paradigm

The advent of the Buchwald-Hartwig cross-coupling revolutionized the synthesis of aromatic ethers by utilizing bulky, electron-rich bidentate phosphine ligands (e.g., BINAP, DPPF, or BrettPhos) to force the sterically induced reductive elimination of the C–O bond[2]. Recent advancements have pushed this chemistry into the realm of green and scalable manufacturing. For instance, the development of micellar palladium-catalyzed aqueous Buchwald-Hartwig reactions using amphiphilic copolymers (PEG-PVEG) allows for the efficient coupling of sterically hindered aryl chlorides and amides in water, drastically reducing the environmental impact of the process[3].

The Photoredox/Nickel Catalysis Breakthrough

Despite the success of palladium, the synthesis of highly hindered or electronically deactivated ethers (such as fluorinated alkyl aryl ethers) remained a bottleneck. The merger of photoredox and nickel catalysis has provided a profound solution[4][5]. By utilizing visible light to excite a photocatalyst (e.g., an Iridium or Ruthenium complex), single-electron transfer (SET) events can modulate the oxidation state of the nickel catalyst.

The causality here is elegant: while reductive elimination from a Ni(II)-aryl alkoxide complex is sluggish, oxidizing this intermediate to a highly electrophilic Ni(III) species via the excited photocatalyst drastically lowers the activation barrier, facilitating rapid and selective C–O bond formation at room temperature[4][5].

MechanisticPathway PC_GS Ir(III) Photocatalyst (Ground State) PC_ES *Ir(III) Photocatalyst (Excited State) PC_GS->PC_ES Visible Light (Blue LED) PC_ES->PC_GS SET Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Halide Ni0->NiII Oxidative Addition (Ar-X) NiII_Alk Ni(II)-Aryl Alkoxide NiII->NiII_Alk Ligand Exchange (ROH, Base) NiIII Ni(III)-Aryl Alkoxide NiII_Alk->NiIII SET Oxidation (from *Ir) NiIII->Ni0 Catalyst Regeneration Product Aromatic Ether Product NiIII->Product Reductive Elimination

Catalytic cycle of Dual Photoredox/Nickel-Catalyzed C-O cross-coupling.

Design of Novel Scaffolds: Focus on Hexafluoroisopropyl Aryl Ethers

In modern drug discovery, modulating the lipophilic efficiency (LipE) and metabolic stability of a lead compound is paramount. The incorporation of fluorinated motifs into aromatic ether scaffolds is a highly effective strategy. Recently, a groundbreaking protocol was developed for the synthesis of hexafluoroisopropyl aryl ethers via dual photoredox/nickel-catalyzed C–O coupling[4][6].

By reacting (hetero)aryl bromides with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) under mild conditions, researchers can bypass the traditional limitations of synthesizing these highly electron-deficient ethers[4]. The method exhibits broad functional group tolerance, making it exceptionally valuable for the late-stage functionalization of complex bioactive molecules, thereby accelerating structure-activity relationship (SAR) campaigns[4].

Quantitative Data: Comparative Analysis of Methodologies

To guide synthetic route design, the following table synthesizes the operational parameters and scope of current etherification methodologies:

Synthetic MethodologyTypical Catalyst SystemSubstrate ScopeKey AdvantagesPrimary Limitations
Ullmann Condensation Cu(I) salts, high heat (120°C+)Unhindered phenols, activated aryl halidesLow cost of copper; robust for simple diaryl ethers.Harsh conditions; poor functional group tolerance; low yields for sp3-alcohols.
Buchwald-Hartwig Pd(0)/Pd(II) with bulky phosphines (e.g., BrettPhos)Aryl chlorides/bromides, primary/secondary alcoholsExcellent for aqueous micellar catalysis[3]; highly scalable.Sensitive to steric hindrance at the alcohol oxygen; expensive Pd/ligands.
Dual Photoredox/Ni Ni(II) salts + Ir(III) photocatalyst + Blue LEDsAryl bromides, complex sp3-alcohols (e.g., HFIP)[4]Room temperature; extreme functional group tolerance; late-stage functionalization.Requires specialized photochemical setups; Ir-catalysts are cost-prohibitive at scale.
Photoinduced Ni (No Sensitizer) Ni(II)-aryl complex + UV (390 nm)Aryl chlorides/bromides, primary/secondary alcohols[5]Eliminates the need for expensive Ir/Ru photocatalysts[5].Requires specific UV wavelengths; limited to specific amine bases[5][7].

Self-Validating Experimental Protocol: Photoredox C–O Coupling

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of hexafluoroisopropyl aryl ethers[4]. This methodology is designed as a self-validating system, meaning that specific observable checkpoints are embedded within the workflow to confirm mechanistic progression.

Materials & Reagents
  • Electrophile : (Hetero)aryl bromide (1.0 equiv)

  • Nucleophile : 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (2.0 equiv)

  • Catalysts : NiCl₂·dme (5 mol%), dtbbpy ligand (5 mol%),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Base : Quinuclidine or suitable organic amine (2.0 equiv)

  • Solvent : Anhydrous, degassed Acetonitrile (0.1 M)

Step-by-Step Methodology & Causal Rationale

Step 1: Inert Atmosphere Setup

  • Action: In an argon-filled glovebox, charge a flame-dried 8 mL vial equipped with a stir bar with the solid reagents: aryl bromide, NiCl₂·dme, dtbbpy, Ir-photocatalyst, and base.

  • Causality: Ni(0) intermediates generated in situ are highly susceptible to aerobic oxidation. Oxygen also acts as a triplet quencher for the excited state Ir-photocatalyst (*Ir). Excluding oxygen is non-negotiable for catalytic turnover.

Step 2: Solvent and Liquid Reagent Addition

  • Action: Add degassed acetonitrile followed by HFIP. Seal the vial with a PTFE-lined septum cap.

  • Validation Checkpoint: Upon addition of the solvent and ligand, the solution should exhibit a pale green/blue tint, characteristic of the resting Ni(II) precatalyst complex.

Step 3: Photochemical Irradiation

  • Action: Remove the vial from the glovebox and place it in a photochemical reactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (25°C) for 16–24 hours. A cooling fan must be used to maintain ambient temperature.

  • Causality: The 450 nm light selectively excites the Ir-complex without causing background homolytic cleavage of the aryl bromide. Temperature control prevents the thermal degradation of the active catalyst species.

  • Validation Checkpoint: Within the first 30 minutes of irradiation, the solution will transition to a deep red/brown color. This visual shift confirms the successful reduction of Ni(II) to the catalytically active Ni(0) species and the subsequent formation of the Ni-aryl intermediates.

Step 4: Quenching and Isolation

  • Action: Turn off the light source, open the vial to air, and dilute the mixture with ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: Exposure to ambient oxygen rapidly oxidizes the active metal species, arresting the catalytic cycle and preventing unwanted side reactions during the workup phase.

ExperimentalWorkflow Step1 1. Glovebox Setup Exclude O2 to protect Ni(0) Step2 2. Reagent Addition Ar-X, HFIP, Ni/Ir, Base Step1->Step2 Step3 3. Irradiation 450nm LEDs, 25°C, 16h Step2->Step3 Step4 4. Aerobic Quench Arrest catalytic cycle Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for dual photoredox/nickel-catalyzed etherification.

Future Outlook in Drug Development

The ability to construct complex aromatic ether scaffolds under mild conditions is fundamentally altering the landscape of drug discovery. Moving forward, the integration of these advanced synthetic modalities with flow chemistry will be critical for scaling up photochemical reactions, overcoming the photon-penetration depth limitations inherent to batch reactors. Furthermore, as demonstrated by the recent application of soluble organic amines in photoinduced Ni-catalyzed etherifications[7], the field is rapidly moving toward eliminating expensive noble-metal photosensitizers entirely, relying instead on the direct photoexcitation of Ni-complexes[5].

By mastering the mechanistic nuances of these catalytic systems, medicinal chemists can confidently deploy late-stage functionalization strategies, rapidly exploring the chemical space of novel aromatic ethers to discover the next generation of life-saving therapeutics.

References

  • Xu He, Yu-Yang Zhang, Jia-Yi Shou, Lingling Chu, Feng-Ling Qing. "Synthesis of Hexafluoroisopropyl Aryl Ethers via Dual Photoredox/Nickel-Catalyzed C–O Coupling." Organic Letters, 2024.
  • L. Yang, H.-H. Lu, C.-H. Lai, G. Li, W. Zhang, R. Cao, F. Liu, C. Wang, J. Xiao, D. Xue. "Light-Promoted Nickel Catalysis: Etherification of Aryl Electrophiles with Alcohols Catalyzed by a NiII-Aryl Complex." University of Liverpool IT Services / Angewandte Chemie, 2020.
  • "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry, 2020.
  • "Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG." Organic Letters, 2026.
  • "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.
  • "Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols." ACS Publications, 2026.

Sources

Comprehensive Procurement and Application Guide: (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex heterocycle synthesis, the selection of polyfunctional building blocks dictates the efficiency of downstream library generation. (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS: 832677-47-1) represents a highly privileged, research-grade scaffold. By integrating an electrophilic aldehyde, a nucleophile-accepting nitrile, and two cross-coupling-ready aryl bromides onto a single phenoxy core, this molecule offers unparalleled orthogonal reactivity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic specifications. This guide dissects the physicochemical causality of the molecule, provides field-proven and self-validating experimental protocols, and establishes a rigorous Quality Control (QC) framework for procurement and batch validation.

Physicochemical Profiling & Structural Rationale

To leverage this compound effectively, researchers must understand how its structural topology governs its reactivity. The molecule is built on a heavily substituted aromatic ring where steric and electronic effects dictate synthetic outcomes.

Quantitative Data Summary
PropertySpecification / ValueCausality & Synthetic Implication
CAS Number 832677-47-1Unique identifier for procurement [4].
Molecular Formula C₁₁H₉Br₂NO₃High halogen content requires specific MS validation.
Molecular Weight 363.00 g/mol Heavy atom effect; provides dense functionalization.
Core Structure 1,2,3,4,6-pentasubstitutedOnly the C5 position bears a proton, yielding a distinct NMR singlet for structural validation.
Formyl Group (C4) Highly ElectrophilicActivated by the electron-withdrawing dibromo core, enabling rapid imine formation.
Dibromo Core (C2, C3) Sterically HinderedC3 is kinetically favored for initial Pd-insertion due to lower steric bulk compared to the C2 position.

Orthogonal Reactivity & Strategic Applications

The true value of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile lies in its orthogonality. You can selectively react one functional group without necessitating the protection of the others, provided the correct reagents are selected.

OrthogonalReactivity Core (2,3-Dibromo-6-ethoxy- 4-formylphenoxy)acetonitrile CAS: 832677-47-1 Aldehyde 4-Formyl Group (Electrophilic) Core->Aldehyde Nitrile Acetonitrile Group (Nucleophile Acceptor) Core->Nitrile Bromides 2,3-Dibromo Core (Cross-Coupling Handles) Core->Bromides RedAmin Reductive Amination (e.g., NaBH(OAc)3) Yields Secondary Amines Aldehyde->RedAmin Pathway A Tetrazole [3+2] Cycloaddition (e.g., NaN3, ZnBr2) Yields 1H-Tetrazoles Nitrile->Tetrazole Pathway B Suzuki Suzuki-Miyaura Coupling (e.g., Pd(dppf)Cl2, Ar-B(OH)2) Yields Biaryls Bromides->Suzuki Pathway C

Fig 1: Orthogonal reactivity pathways of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile.

Pathway A: Aldehyde Functionalization

The 4-formyl group is primed for reductive amination . Because the aldehyde is electronically activated by the halogenated ring, it readily condenses with primary or secondary amines. Utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) ensures that the intermediate iminium ion is reduced selectively, leaving the nitrile and aryl bromides untouched [1].

Pathway B: Nitrile Cycloaddition

The acetonitrile moiety (-O-CH₂-CN) acts as an excellent precursor for tetrazole synthesis . Through a [3+2] cycloaddition with sodium azide (NaN₃) catalyzed by zinc salts, the nitrile is converted into a 1H-tetrazole—a critical bioisostere for carboxylic acids in drug design [2].

Pathway C: Palladium-Catalyzed Cross-Coupling

The 2,3-dibromo substitution serves as a dual handle for Suzuki-Miyaura cross-coupling [3]. Due to the severe steric hindrance at the C2 position (sandwiched between the bulky -O-CH₂-CN and the C3 bromine), the C3 bromine will typically undergo oxidative addition first. This allows for sequential, differentiated functionalization of the aromatic core.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. By monitoring specific analytical markers, the researcher can confirm causality and reaction progress.

Protocol 1: Chemoselective Reductive Amination

Objective: Convert the 4-formyl group to a secondary amine without reducing the nitrile or debrominating the core.

  • Preparation: Dissolve 1.0 eq of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile and 1.1 eq of the desired primary amine in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Imine Formation: Stir at room temperature for 1 hour. Self-Validation: Pull a 10 µL aliquot for crude ¹H NMR; the disappearance of the aldehyde singlet (~10.0 ppm) and appearance of an imine proton (~8.2-8.5 ppm) confirms step completion.

  • Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise. The mild nature of this hydride prevents the reduction of the nitrile group [1].

  • Quenching & Isolation: Stir for 4 hours, then quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Protocol 2:[3+2] Cycloaddition to 1H-Tetrazole

Objective: Transform the terminal nitrile into a tetrazole ring.

  • Preparation: Suspend 1.0 eq of the starting material, 1.5 eq of NaN₃, and 1.0 eq of ZnBr₂ in a mixture of water and 2-propanol (to aid solubility of the bulky hydrophobic core).

  • Cycloaddition: Heat the sealed reaction vessel to 90°C for 12 hours. The ZnBr₂ acts as a Lewis acid, activating the nitrile carbon for nucleophilic attack by the azide [2].

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (caution: perform in a fume hood to manage potential HN₃ gas), and extract with ethyl acetate.

Quality Control & Analytical Validation

Procuring research-grade chemicals requires zero-trust validation. Halogenated aldehydes are prone to both oxidation (to the carboxylic acid) and photolytic degradation. Upon receiving a batch from a supplier, execute the following QC workflow.

QC_Workflow Receipt Receive Batch (CAS: 832677-47-1) Visual Visual & Solubility Check (Clear solution in MeCN/DMSO) Receipt->Visual LCMS LC-MS Analysis Target m/z: ~363[M+H]+ Check 1:2:1 Isotope Pattern Visual->LCMS NMR 1H NMR (DMSO-d6) Check Aldehyde (~10 ppm) Check Nitrile CH2 (~5 ppm) Visual->NMR Decision Purity > 95% & No Aldehyde Oxidation? LCMS->Decision NMR->Decision Approve Approve for Library Synthesis Store at 2-8°C under Argon Decision->Approve YES Reject Reject or Repurify (Silica Gel Chromatography) Decision->Reject NO

Fig 2: Self-validating quality control workflow for research-grade batch verification.

Key Analytical Markers (The Self-Validating System)
  • LC-MS (Isotopic Profiling): Because the molecule contains two bromine atoms (⁷⁹Br and ⁸¹Br exist in a ~1:1 natural abundance), the mass spectrum must exhibit a classic 1:2:1 isotopic triad. You should observe [M+H]⁺ peaks at m/z 362, 364, and 366. If this triad is missing or skewed, the compound has undergone debromination.

  • ¹H NMR (Structural Integrity):

    • Aldehyde Proton: A sharp singlet at ~9.8–10.2 ppm. If a broad peak appears around 12 ppm, the batch has oxidized to the carboxylic acid.

    • Aromatic Proton: Because positions 1, 2, 3, 4, and 6 are substituted, position 5 holds the only aromatic proton. It will appear as a distinct singlet at ~7.5–8.0 ppm.

    • Acetonitrile Methylene: A highly deshielded singlet at ~5.0 ppm due to the adjacent oxygen and electron-withdrawing nitrile group.

Procurement Strategy & Storage Logistics

When sourcing (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile for sensitive library synthesis, adhere to the following procurement standards:

  • Purity Threshold: Demand a minimum of ≥95% purity by HPLC [4]. Impurities in polyfunctional building blocks exponentially complicate downstream cross-coupling reactions by poisoning palladium catalysts.

  • Storage Causality: Aldehydes auto-oxidize in the presence of atmospheric oxygen and light. The compound must be stored at 2-8°C in an amber vial, backfilled with an inert gas (Argon or Nitrogen).

  • Handling: Due to the presence of the reactive nitrile and aryl bromides, handle the powder in a well-ventilated fume hood using standard PPE (nitrile gloves, safety goggles) to prevent respiratory or dermal irritation.

References

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862. URL:[Link]

  • Demko, Z. P.; Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001, 66, 7945-7950. URL:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483. URL:[Link]

Methodological & Application

Suzuki-Miyaura coupling conditions for sterically hindered aryl dibromides

Author: BenchChem Technical Support Team. Date: March 2026

Exhaustive Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Dibromides: A Methodological Guide

The Mechanistic Bottleneck of Exhaustive Arylation

The Suzuki-Miyaura cross-coupling of aryl dibromides to form terphenyls or highly substituted biaryls presents a unique set of kinetic and thermodynamic challenges. While diiodobenzenes readily undergo double coupling, aryl dibromides frequently stall at the mono-coupled intermediate[1]. This divergence is not merely an artifact of oxidative addition rates, but rather a complex interplay between steric hindrance, catalyst dissociation, and competing side reactions like protodeboronation[2].

The Causality of the Mono-Coupling Trap: During the first catalytic cycle, the oxidative addition of the aryl dibromide to the Pd(0) center is relatively facile. However, after the first reductive elimination, the catalyst must either undergo an intramolecular "ring walk" to the second C–Br bond or dissociate and re-enter the catalytic cycle. In polar, oxygen-containing solvents like THF, the bromide anion byproduct from the first oxidative addition can displace the Pd(0) catalyst from the mono-coupled intermediate, forming an anionic


 complex[3]. This dissociation prematurely terminates the reaction, leading to high yields of the mono-arylated product and poor conversion to the desired di-coupled target[3].

Furthermore, sterically hindered boronic acids suffer from severely retarded transmetalation rates[4]. The steric bulk shields the empty p-orbital on the boron atom, preventing the formation of the reactive trihydroxyborate "ate" complex. If transmetalation is too slow, the hindered boronic acid is left vulnerable to rapid hydrolytic deboronation (protodeboronation), destroying the coupling partner before the reaction can proceed[2].

Rational Catalyst and Condition Design

To overcome these barriers, the protocol must be engineered as a self-reinforcing system:

  • Ligand Selection: Dialkylbiaryl phosphines (e.g., SPhos, RuPhos) or bulky N-heterocyclic carbenes (e.g., Pd-PEPPSI-IPent) are mandatory[5],[6]. These ligands are highly electron-rich, accelerating the oxidative addition into the hindered C–Br bond. More importantly, their massive steric bulk forces the intermediate diarylpalladium(II) species into a cis-conformation, drastically accelerating reductive elimination and preventing catalyst trapping[5].

  • Solvent Architecture: To prevent bromide-induced Pd(0) dissociation, non-polar aromatic solvents (e.g., Toluene) or biphasic systems (Toluene/Water) are preferred over THF[3].

  • Base Selection: Strong, highly nucleophilic bases such as

    
     or 
    
    
    
    are required to drive the formation of the boronate complex against steric resistance, ensuring transmetalation outpaces protodeboronation[4].

Pathway Visualization

G Pd0 Pd(0)L_n Catalyst OxAdd1 1st Oxidative Addition (Aryl Dibromide) Pd0->OxAdd1 TransMet1 1st Transmetalation (Boronic Acid + Base) OxAdd1->TransMet1 RedElim1 1st Reductive Elimination TransMet1->RedElim1 MonoProd Mono-Coupled Intermediate (Ar-Ar'-Br) RedElim1->MonoProd MonoProd->Pd0 Catalyst Dissociation (Undesired for Di-coupling) RingWalk Intramolecular Pd Transfer (or 2nd Ox. Add.) MonoProd->RingWalk High Catalyst Activity TransMet2 2nd Transmetalation RingWalk->TransMet2 RedElim2 2nd Reductive Elimination TransMet2->RedElim2 RedElim2->Pd0 Catalyst Regeneration DiProd Di-Coupled Product (Ar-Ar'-Ar) RedElim2->DiProd

Fig 1: Catalytic cycle of aryl dibromides showing divergence between mono- and di-coupling pathways.

Quantitative Condition Matrix

The following table summarizes the field-proven parameters for driving the reaction to exhaustive di-arylation, highlighting the failure points of standard conditions.

Catalyst SystemLigand ClassSolvent SystemBaseYield (Di-Coupled)Mechanistic Note

Simple PhosphineTHF /


< 30%Stalls at mono-coupled product due to bromide-induced Pd dissociation[3].

/ SPhos
Dialkylbiaryl PhosphineToluene /


> 90%Rapid reductive elimination prevents catalyst trapping; ideal for hindered biaryls[5].
Pd-PEPPSI-IPent NHC (Bulky)

-PrOH /


85 - 95%Highly active for tetra-ortho-substituted biaryls; facilitates intramolecular transfer[6].

Self-Validating Experimental Protocol

This protocol utilizes a


/SPhos system in a biphasic Toluene/Water mixture, designed to maximize transmetalation while suppressing protodeboronation and catalyst dissociation.

Reagents Required:

  • Sterically hindered aryl dibromide (1.0 equiv, 1.0 mmol)

  • Sterically hindered arylboronic acid (2.5 equiv, 2.5 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • SPhos ligand (0.04 equiv, 4 mol%)

  • Anhydrous

    
     (4.0 equiv, 4.0 mmol)
    
  • Toluene / HPLC-grade Water (10 mL, 4:1 v/v)

Step-by-Step Methodology:

  • Atmospheric Control (Critical): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl dibromide, arylboronic acid,

    
    , SPhos, and 
    
    
    
    . Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Trace oxygen will rapidly oxidize the electron-rich SPhos ligand to its phosphine oxide, permanently deactivating the catalyst.
  • Solvent Preparation: In a separate flask, prepare the Toluene/Water (4:1) mixture. Sparge the solvent mixture with Argon for at least 30 minutes.

  • Reaction Initiation: Inject the degassed solvent mixture into the Schlenk flask via syringe. Seal the flask and heat the biphasic mixture to 100 °C under vigorous stirring (1000 RPM). Causality: Vigorous stirring is required to maximize the interfacial surface area between the organic phase (containing the catalyst and halide) and the aqueous phase (containing the base).

  • Self-Validation Checkpoint (4 Hours): Withdraw a 50 µL aliquot from the organic layer. Dilute with ethyl acetate, filter through a short silica plug, and analyze via LC-MS or GC-MS.

    • Validation Logic: You must observe the ratio of mono-coupled to di-coupled product. If the mono-coupled intermediate is present but not decreasing between a 4-hour and 6-hour check, the catalyst has dissociated and been poisoned by bromide ions[3]. If this occurs, spike the reaction with an additional 1 mol% of

      
      /SPhos.
      
  • Quench and Isolation: Upon complete consumption of the mono-coupled intermediate (typically 12-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    

Troubleshooting Matrix

  • Issue: Severe Protodeboronation (Loss of Boronic Acid).

    • Causality: The transmetalation step is too slow, allowing water to hydrolyze the C–B bond[2].

    • Solution: Switch to strictly anhydrous conditions using a boronate ester (e.g., pinacol ester) instead of a boronic acid, and use anhydrous

      
       or 
      
      
      
      in pure Toluene or 1,4-Dioxane.
  • Issue: Reaction Stalls at Mono-Coupling.

    • Causality: Bromide displacement of the catalyst[3].

    • Solution: Ensure THF is completely excluded from the system. If using Toluene fails, switch to a more sterically demanding catalyst like Pd-PEPPSI-IPent, which has a higher propensity for intramolecular ring-walking over dissociation[6].

References

1.[5] Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active palladium catalysts for Suzuki coupling reactions (SPhos and related ligands). Journal of the American Chemical Society. URL: [Link] 2.[4] Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. URL: [Link] 3.[1] Shen, Q., et al. (2019). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes: Steric hindrance and electronic influences. Asian Journal of Organic Chemistry. URL: [Link] 4.[2] Cooke, G., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative. The Journal of Organic Chemistry. URL: [Link] 5.[6] Hoi, K. H., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction (Pd-PEPPSI-IPent). ACS Omega. URL: [Link] 6.[3] Deem, M. C., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. URL: [Link]

Sources

Application Note: Strategic Conversion of Formyl Groups to Heterocycles in Brominated Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Orthogonal Strategy

In Structure-Activity Relationship (SAR) studies, the brominated aromatic aldehyde is a privileged scaffold. It offers two distinct "handles" with orthogonal reactivity:

  • The Formyl Group (-CHO): An electrophilic center primed for heterocycle construction (imidazole, oxazole, benzimidazole, pyrazole).

  • The Bromine Substituent (-Br): A dormant handle stable to mild heterocyclization conditions, yet ready for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithiation.

This guide details protocols specifically selected for their chemoselectivity . They convert the aldehyde to a heterocycle without compromising the carbon-bromine (C-Br) bond. This allows researchers to build the heterocyclic core first and diversify the aromatic ring later, a strategy essential for high-throughput library generation.

Strategic Decision Tree

The following workflow illustrates the divergence of the bromobenzaldehyde scaffold into four key pharmacophores using chemically orthogonal protocols.

HeterocycleStrategy Start Brominated Aromatic Aldehyde (Ar-CHO) Cond1 TosMIC, K2CO3 (Van Leusen) Start->Cond1 Base-mediated Cycloaddition Cond2 o-Phenylenediamine, Na2S2O5 Start->Cond2 Oxidative Condensation Cond3 Hydrazine, 1,3-Dicarbonyl Start->Cond3 Knorr-type Condensation Cond4 TosMIC, K2CO3 (Methanol, Reflux) Start->Cond4 Modified Van Leusen Prod1 Imidazole (1,5-disubstituted) Cond1->Prod1 Prod2 Benzimidazole (2-substituted) Cond2->Prod2 Prod3 Pyrazole (3,5-disubstituted) Cond3->Prod3 Prod4 Oxazole (5-substituted) Cond4->Prod4

Figure 1: Decision tree for divergent synthesis. Note the orthogonality: all reagents are compatible with the Ar-Br moiety.

Protocol 1: Imidazole Synthesis (Van Leusen Reaction)[2][3]

Rationale: The Van Leusen reaction is the gold standard for converting aldehydes to imidazoles while preserving aryl halides. It utilizes Tosylmethyl Isocyanide (TosMIC).[1] Unlike the Debus-Radziszewski synthesis, which can be harsh and messy, Van Leusen proceeds under mild basic conditions that leave the C-Br bond untouched.

Mechanism of Action

The reaction proceeds via a [3+2] cycloaddition.[2] The base deprotonates TosMIC, which attacks the aldehyde. The resulting intermediate undergoes cyclization followed by the elimination of p-toluenesulfinic acid (TosH), driving the reaction to completion.

Experimental Protocol

Target: 5-(4-Bromophenyl)-1-tosyl-1H-imidazole (or 1,5-disubstituted variants).

  • Reagents:

    • 4-Bromobenzaldehyde (1.0 equiv)

    • TosMIC (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: Methanol:Dimethoxyethane (MeOH:DME, 2:1 ratio)

  • Procedure:

    • Step 1: Dissolve 4-bromobenzaldehyde (5 mmol) and TosMIC (5.5 mmol) in the MeOH:DME mixture (20 mL) in a round-bottom flask.

    • Step 2: Add

      
       (10 mmol) in one portion.
      
    • Step 3: Reflux the mixture for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The aldehyde spot should disappear.

    • Step 4 (Workup): Remove solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Step 5: Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Step 6 (Purification): Recrystallize from Ethanol or perform flash chromatography (Silica, 0-5% MeOH in DCM).

  • Self-Validation:

    • Success Indicator: Appearance of the imidazole C-H proton singlet around

      
       7.6–7.8 ppm in 
      
      
      
      NMR.
    • Bromine Integrity: The doublet pattern of the para-substituted aromatic ring must remain unchanged; loss of Br would alter the splitting pattern significantly.

Protocol 2: Benzimidazole Synthesis (Bisulfite Adduct Method)

Rationale: Classical oxidative cyclizations often use harsh oxidants (e.g., Nitrobenzene) or expensive catalysts. The Sodium Metabisulfite (


) method is a superior "green" alternative. It forms a bisulfite adduct in situ, which facilitates the condensation with o-phenylenediamine and subsequent mild oxidation. This protocol is highly scalable and strictly chemoselective for the aldehyde.
Experimental Protocol

Target: 2-(4-Bromophenyl)-1H-benzimidazole.

  • Reagents:

    • 4-Bromobenzaldehyde (1.0 equiv)

    • o-Phenylenediamine (1.1 equiv)

    • Sodium Metabisulfite (

      
      ) (1.2 equiv)
      
    • Solvent: DMF or Ethanol/Water (3:1)

  • Procedure:

    • Step 1: Dissolve 4-bromobenzaldehyde (10 mmol) and o-phenylenediamine (11 mmol) in DMF (15 mL).

    • Step 2: Add

      
       (12 mmol).
      
    • Step 3: Heat to 100°C for 4 hours. The mixture may darken slightly.

    • Step 4 (Quench): Pour the reaction mixture into crushed ice-water (100 mL).

    • Step 5: Stir vigorously for 15 minutes. The benzimidazole usually precipitates as a solid.

    • Step 6: Filter the precipitate, wash with cold water, and dry.

  • Self-Validation:

    • Solubility Check: The product should be soluble in polar organic solvents but insoluble in water.

    • Structure Check:

      
       NMR should show the disappearance of the aldehyde proton (
      
      
      
      10.0 ppm) and the appearance of a broad N-H signal (
      
      
      12-13 ppm).

Protocol 3: Pyrazole Synthesis (One-Pot Condensation/Oxidation)

Rationale: Pyrazoles are typically formed via hydrazine condensation with 1,3-diketones. However, starting from an aldehyde, we use a "masked" approach involving the in situ formation of a pyrazoline followed by oxidation. This protocol avoids metal catalysts that might interfere with the aryl bromide.

Experimental Protocol

Target: 3-(4-Bromophenyl)-5-phenyl-1H-pyrazole.

  • Reagents:

    • 4-Bromobenzaldehyde (1.0 equiv)

    • Acetophenone (1.0 equiv) [or other ketone]

    • Hydrazine Hydrate (1.5 equiv)

    • Iodine (

      
      ) (0.1 equiv) or simple air oxidation in DMSO
      
    • Solvent: Ethanol[3]

  • Procedure:

    • Step 1 (Chalcone Formation): Mix aldehyde and acetophenone in Ethanol with catalytic NaOH (10%). Stir at RT for 2 hours to form the chalcone intermediate (yellow precipitate).

    • Step 2 (Cyclization): Add Hydrazine Hydrate directly to the chalcone suspension. Reflux for 3 hours. This forms the pyrazoline (dihydro-pyrazole).

    • Step 3 (Oxidation): Add catalytic Iodine (

      
      , 10 mol%) or simply switch solvent to DMSO and heat at 80°C under an open atmosphere (O2 balloon optional) for 2 hours to aromatize to the pyrazole.
      
    • Step 4: Pour into water, extract with EtOAc, and purify via column chromatography.

  • Self-Validation:

    • Intermediate Check: The chalcone formation is visually confirmed by a yellow color.

    • Final Check: Aromatization is confirmed by the loss of the chiral center signals (aliphatic protons) of the pyrazoline in NMR.

Comparative Data & Tolerance Table

HeterocycleProtocolYieldReaction TimeBr-ToleranceScalability
Imidazole Van Leusen (TosMIC)75-85%3-5 hExcellentHigh
Benzimidazole

/ DMF
85-95%4 hExcellentVery High
Pyrazole Chalcone/Hydrazine/

60-75%6-8 h (2 steps)GoodMedium
Oxazole TosMIC / MeOH Reflux65-75%4-6 hExcellentHigh

Reaction Workflow Visualization

The following diagram details the specific mechanistic flow for the Van Leusen synthesis, highlighting the critical elimination step that drives the reaction.

VanLeusen Aldehyde Ar-CHO (Bromobenzaldehyde) Inter1 Betaine Intermediate (Aldol-type addition) Aldehyde->Inter1 Deprotonation & Attack TosMIC TosMIC (Tosylmethyl Isocyanide) TosMIC->Inter1 Deprotonation & Attack Base Base (K2CO3) Base->Inter1 Deprotonation & Attack Inter2 4-Tosyl-2-imidazoline (Cyclized) Inter1->Inter2 5-endo-dig Cyclization Elimination Elimination of TosH (Driving Force) Inter2->Elimination Product 1,5-Disubstituted Imidazole (Ar-Br intact) Elimination->Product Aromatization

Figure 2: Mechanistic pathway of the Van Leusen Imidazole Synthesis.

References

  • Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Retrieved from [Link]

  • Organic Syntheses. (2009). Benzimidazole Synthesis via Sodium Bisulfite Adducts. Retrieved from [Link]

  • MDPI Molecules. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. Retrieved from [Link]

Sources

Application Note: Precision Buchwald-Hartwig Amination of 2,3-Dibromoarenes and 1,2-Dibromobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, regioselectivity, and optimized protocols for the synthesis of complex heterocycles and bulky diamines via palladium-catalyzed C–N cross-coupling.

Introduction & Strategic Overview

The Buchwald-Hartwig amination of ortho-dihaloarenes is a cornerstone transformation in the synthesis of pharmaceuticals, functional materials, and complex heterocyclic scaffolds (such as dibenzodiazepines, thienoindoles, and benzimidazoles). However, achieving high yields and precise regiocontrol when functionalizing 1,2-dibromobenzenes, 2,3-dibromopyridines, or 2,3-dibromothiophenes presents unique mechanistic hurdles.

This application note provides an authoritative guide to overcoming the steric and electronic challenges inherent to double amination and regioselective mono-amination. By understanding the causality behind catalyst selection, leaving-group effects, and thermodynamic control, researchers can design self-validating experimental systems that prevent stalled intermediates and maximize synthetic efficiency.

Mechanistic Causality: Overcoming Steric and Electronic Hurdles

The Halogen Effect: Why Dibromo over Dichloro?

When synthesizing sterically encumbered N1,N2-diarylbenzene-1,2-diamines (e.g., coupling 2,6-diisopropylaniline with an ortho-dihaloarene), the reaction frequently stalls at the mono-substituted intermediate if 1,2-dichlorobenzene is used[1]. This stalling occurs because the first amination enriches the electron density of the aromatic ring, significantly raising the activation energy required for the second C–Cl oxidative addition.

The Solution: Transitioning to 1,2-dibromobenzene circumvents this bottleneck[1]. The lower bond dissociation energy of the C–Br bond compared to the C–Cl bond facilitates the challenging second oxidative addition, allowing the catalytic cycle to proceed to the double-aminated product[2].

Regioselectivity in Heteroaromatics

In asymmetric di-bromo substrates like 2,3-dibromopyridine, oxidative addition is not statistically distributed. The nitrogen atom in the pyridine ring electronically activates the adjacent C2 position by withdrawing electron density[2].

  • Causality: The Pd(0) catalyst preferentially undergoes oxidative addition at the more electrophilic C2–Br bond over the C3–Br bond[2]. This predictable regioselectivity enables orthogonal or auto-tandem catalytic strategies, where the C2 position is aminated first, leaving the C3 position available for subsequent intramolecular cyclization or cross-coupling[3].

Ligand Architecture and Temperature Control
  • Steric Bulk for Double Amination: For the double amination of 1,2-dibromobenzene with bulky primary amines, highly sterically demanding ligands like

    
     are required[1]. The extreme steric bulk forces the Pd(II) intermediate into a geometry that accelerates reductive elimination—the typical rate-limiting step in these systems.
    
  • Bidentate Ligands for Tandem Cyclization: When targeting dipyridoimidazoles via the tandem amination of 2,3-dibromopyridine, wide-bite-angle ligands like Xantphos are optimal[3]. Furthermore, temperature dictates the reaction pathway: running the reaction at reflux yields only the mono-aminated intermediate, whereas elevating the temperature to 140 °C in a sealed tube provides the thermodynamic driving force necessary for the second C–N bond formation (cyclization)[3].

Logical Workflow of Catalyst Selection

The following decision matrix outlines the logical flow for selecting reaction conditions based on the substrate's electronic properties and the desired substitution pattern.

BHA_Workflow S1 Start: ortho-Dibromoarene (e.g., 1,2-Dibromobenzene or 2,3-Dibromopyridine) S2 Pd(0) Oxidative Addition S1->S2 D1 Is the substrate a heteroarene with an activating adjacent nitrogen (e.g., 2,3-Dibromopyridine)? S2->D1 R_C2 Highly Regioselective C2-Br Oxidative Addition D1->R_C2 Yes (Electronic Activation) R_Stat Statistical or Sterically Driven Oxidative Addition D1->R_Stat No (Symmetric/Carbocyclic) S3 Amine Coordination & Deprotonation (Base: NaOtBu, Cs2CO3, or Et3N) R_C2->S3 R_Stat->S3 S4 Reductive Elimination (Mono-aminated Intermediate) S3->S4 D2 Target Molecule? S4->D2 End1 Isolate Mono-amine (Reaction Complete) D2->End1 Mono-substitution S5 Second Oxidative Addition Requires Bulky/Electron-Rich Ligand (e.g., P(t-Bu)3, Xantphos) D2->S5 Di-substitution End2 Double Amination / Annulation (e.g., Dibenzodiazepines) S5->End2

Logical workflow and regioselectivity matrix for the Buchwald-Hartwig amination of dibromoarenes.

Quantitative Data: Reaction Optimization

The table below summarizes validated experimental conditions for the amination of ortho-dibromoarenes, highlighting the relationship between catalyst, temperature, and the final structural outcome.

SubstrateAmine PartnerCatalyst & LigandBase & SolventConditionsOutcome / YieldRef
1,2-Dibromobenzene 2,6-DiisopropylanilinePd(dba)₂ / P(t-Bu)₃NaOt-Bu, Toluene115 °C, 15 h58% (Double Amination)[1]
2,3-Dibromopyridine Benzo-2-aminopyridinesPd₂(dba)₃ / XantphosCs₂CO₃, DME140 °C (Sealed)Up to 88% (Tandem Cyclization)[3]
1,2-Dibromobenzene o-PhenylenediaminePd(OAc)₂ / t-BuXPhosEt₃N, DMF130 °C, 20 h25% (DBDAP Precursor)
2,3-Dibromothiophene p-MethylanilinePd Catalyst / LigandBase, Solvent-Two-fold C–N Coupling[4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Double Amination of 1,2-Dibromobenzene with Bulky Amines

Objective: Synthesis of N1,N2-bis(2,6-diisopropylphenyl)benzene-1,2-diamine.[1]

Causality Note: Pd(0) complexes and trialkylphosphines are highly susceptible to oxidation. This protocol must be executed using rigorous Schlenk techniques or a glovebox to ensure catalyst longevity for the difficult second amination step.

  • Catalyst Pre-Activation: Inside a nitrogen-filled glovebox, charge a 250 mL Schlenk flask with Pd(dba)₂ (0.17 mmol, 0.5 mol%) and P(t-Bu)₃ (0.374 mmol, 1.1 mol%). Add anhydrous toluene (20 mL) and stir for 5 minutes at room temperature to form the active Pd(0)–P(t-Bu)₃ complex.

  • Reagent Addition: To the active catalyst solution, sequentially add 2,6-diisopropylaniline (37.4 mmol, 1.1 equiv per Br), NaOt-Bu (40.8 mmol, 1.2 equiv per Br), and 1,2-dibromobenzene (34 mmol, 1.0 equiv). Dilute with an additional 80 mL of toluene.

  • Reaction Execution & Self-Validation: Seal the flask and heat to 115 °C.

    • Validation Step: Monitor the reaction via GC-MS. The primary failure point is premature termination. You will initially observe the rapid formation of the mono-aminated intermediate. Do not stop the reaction until the mono-aminated mass peak is completely consumed (typically ~15 hours).

  • Isolation: Upon completion, a white solid will precipitate. Reduce the toluene volume by 50% under vacuum, filter the suspension through a glass frit, and wash the solid to yield the pure diamine.

Protocol B: Regioselective Tandem Amination of 2,3-Dibromopyridine

Objective: One-pot synthesis of dipyridoimidazoles via sequential inter- and intramolecular C–N bond formation.[3]

Causality Note: The choice of base (Cs₂CO₃) is critical here, as stronger bases like NaOt-Bu can cause decomposition of the heteroaryl bromide. The temperature shift is the thermodynamic trigger for ring closure.

  • Reaction Assembly: In a heavy-walled sealed tube, combine 2,3-dibromopyridine (1.0 equiv), the target benzo-2-aminopyridine (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous dimethoxyethane (DME, 0.2 M). Purge the tube with argon for 10 minutes to deoxygenate the system.

  • Temperature-Controlled Tandem Catalysis:

    • Seal the tube and heat directly to 140 °C.

    • Mechanistic Checkpoint: If the reaction is run at standard reflux (~85 °C), the catalytic cycle will arrest at the N-(3-bromopyridin-2-yl)azaheteroaryl amine intermediate. The elevated pressure and temperature (140 °C) are strictly required to overcome the activation barrier for the intramolecular Buchwald-Hartwig cyclization[3].

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash column chromatography.

References

  • Synthesis of a Series of Ag(I)-NHC Complexes for Future Antibacterial Studies - Rollins Scholarship Online.
  • Recent advances in the synthesis of thienoindole analogs and their diverse applic
  • Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs - Beilstein Journal of Organic Chemistry.
  • Synthesis of Imidazoles by Pd- and Cu-Catalyzed C–N Bond Form
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - Benchchem.

Sources

Optimizing the Wittig Reaction for 4-Formylphenoxyacetonitrile Intermediates: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Wittig Reaction in Drug Discovery

The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Its discoverer, Georg Wittig, was awarded the Nobel Prize in Chemistry in 1979 for this transformative work.[3] The reaction's significance lies in its ability to convert aldehydes and ketones into alkenes with a high degree of regioselectivity, precisely defining the location of the newly formed double bond.[4] This level of control is paramount in the synthesis of complex molecules, particularly in the field of drug development where the geometry of a molecule can dictate its biological activity.

This application note focuses on the optimization of the Wittig reaction for a specific and important class of intermediates: derivatives of 4-formylphenoxyacetonitrile. This substrate presents a unique set of challenges and opportunities due to the presence of an aromatic aldehyde functional group, which is less reactive than its aliphatic counterparts, and a nitrile group, which can be sensitive to certain reaction conditions. A deep understanding of the reaction mechanism and the factors influencing its outcome is therefore essential for achieving high yields and the desired stereoselectivity.

Understanding the Wittig Reaction: Mechanism and Key Parameters

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone.[5] The ylide, also known as a Wittig reagent, is a neutral molecule with a positively charged phosphorus atom adjacent to a negatively charged carbon atom.[1][6] The reaction proceeds through a cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the alkene and a phosphine oxide byproduct, most commonly triphenylphosphine oxide.[2][3][5]

Several factors critically influence the efficiency and stereochemical outcome of the Wittig reaction:

  • The Nature of the Ylide: Ylides are broadly classified as stabilized or unstabilized.[7] Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene.[8][9] Unstabilized ylides, lacking such a group, are more reactive and typically yield the kinetically favored (Z)-alkene.[9] For aromatic aldehydes like 4-formylphenoxyacetonitrile, semi-stabilized ylides (e.g., where the substituent is an aryl group) are often employed, but can result in poor E/Z selectivity.[6][10]

  • Reaction Conditions: The choice of base, solvent, and the presence of salts can have a profound impact on the reaction. Lithium salts, for example, can influence the stereochemical outcome by potentially stabilizing a betaine intermediate and promoting equilibration, which can decrease Z-selectivity.[10][11][12] Performing the reaction under salt-free conditions can enhance the formation of the Z-alkene with non-stabilized ylides.[13]

  • Aldehyde Reactivity: Aromatic aldehydes, like 4-formylphenoxyacetonitrile, are generally less reactive than aliphatic aldehydes. The presence of electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon and facilitate the reaction.[3][14]

Visualizing the Core Reaction and Workflow

To better understand the process, the following diagrams illustrate the Wittig reaction mechanism and a typical experimental workflow.

Wittig_Mechanism Ylide Phosphorus Ylide (R'-CH=PPh3) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 4-Formylphenoxyacetonitrile Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO

Caption: The Wittig Reaction Mechanism.

Experimental_Workflow Ylide_Prep Ylide Preparation Reaction Wittig Reaction Ylide_Prep->Reaction Addition of Aldehyde Workup Aqueous Work-up Reaction->Workup Quenching Purification Purification Workup->Purification Extraction & Drying Analysis Product Analysis Purification->Analysis e.g., Chromatography

Caption: A Generalized Experimental Workflow.

Optimization Strategies for 4-Formylphenoxyacetonitrile Intermediates

Achieving high yields and the desired stereoselectivity when using 4-formylphenoxyacetonitrile requires careful optimization of the reaction conditions. The following table summarizes key parameters and their expected impact on the reaction outcome.

ParameterConditionExpected OutcomeRationale
Ylide Type Stabilized (e.g., with an ester group)Predominantly (E)-alkeneThe reaction is thermodynamically controlled, favoring the more stable trans isomer.[15]
Unstabilized (e.g., with an alkyl group)Predominantly (Z)-alkeneThe reaction is kinetically controlled, favoring the less sterically hindered cis approach.[15]
Base Strong, non-nucleophilic (e.g., n-BuLi, NaHMDS)Efficient ylide formationEnsures complete deprotonation of the phosphonium salt.[4]
Weaker base (e.g., K2CO3)Suitable for stabilized ylidesStabilized ylides are more acidic and require a milder base for deprotonation.[16]
Solvent Aprotic (e.g., THF, Diethyl Ether)Standard for Wittig reactionsSolubilizes the reactants without interfering with the reaction.[10]
Additives Lithium Salts (e.g., LiBr)May decrease Z-selectivityCan promote equilibration of intermediates, leading to the more stable E-isomer.[10][13]
Salt-Free ConditionsEnhances Z-selectivity with unstabilized ylidesMinimizes equilibration, favoring the kinetic product.[13]

Detailed Experimental Protocols

The following protocols provide a starting point for the Wittig reaction with 4-formylphenoxyacetonitrile. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as the ylides are sensitive to air and moisture.

Protocol 1: Synthesis of (E)-Alkene using a Stabilized Ylide

This protocol is designed for the synthesis of an (E)-alkene using a commercially available stabilized ylide.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-formylphenoxyacetonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Ylide Addition: To the stirred solution, add the stabilized phosphorus ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[17]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired (E)-alkene from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis of (Z)-Alkene using an Unstabilized Ylide

This protocol outlines the in-situ generation of an unstabilized ylide for the synthesis of a (Z)-alkene.

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise to the phosphonium salt suspension. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir the mixture at this temperature for 30-60 minutes.

  • Aldehyde Addition: In a separate flask, dissolve 4-formylphenoxyacetonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide solution at -78 °C.

  • Reaction and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Follow the extraction and purification procedures outlined in Protocol 1.

Troubleshooting and Purification of Wittig Reaction Products

A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can have similar polarity to the desired alkene product, making separation by column chromatography difficult.[18] Several strategies can be employed to address this issue:

  • Precipitation: TPPO is often insoluble in non-polar solvents like hexanes or diethyl ether. After the reaction, concentrating the mixture and triturating with a non-polar solvent can precipitate the TPPO, which can then be removed by filtration.[18]

  • Complexation with Metal Salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). Adding ZnCl₂ to the crude reaction mixture can precipitate the TPPO complex, which can be filtered off.[18]

  • Chemical Conversion: TPPO can be converted into a more easily separable derivative. For instance, reaction with oxalyl chloride forms an insoluble chlorophosphonium salt.[19]

Alternatives to the Wittig Reaction

While the Wittig reaction is a powerful tool, certain limitations, such as the difficulty in removing the phosphine oxide byproduct and sometimes poor stereoselectivity with semi-stabilized ylides, have led to the development of alternative olefination methods.

The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that utilizes phosphonate carbanions instead of phosphonium ylides.[20][21] The HWE reaction offers several advantages:

  • The phosphonate carbanions are generally more nucleophilic than their ylide counterparts.[20][22]

  • The byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed by aqueous extraction, simplifying purification.[21][22][23]

  • The HWE reaction typically provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes.[20][24]

For the synthesis of (E)-alkenes from 4-formylphenoxyacetonitrile, the HWE reaction can be a superior choice due to its high stereoselectivity and simplified purification.

Conclusion

The Wittig reaction remains an indispensable method for the synthesis of alkene-containing molecules, including valuable intermediates derived from 4-formylphenoxyacetonitrile. By carefully selecting the appropriate ylide and optimizing reaction conditions, researchers can achieve high yields and control the stereochemical outcome of the reaction. Understanding the nuances of the reaction mechanism, potential pitfalls such as byproduct removal, and the availability of powerful alternatives like the Horner-Wadsworth-Emmons reaction, empowers scientists to make informed decisions and efficiently advance their synthetic campaigns in drug discovery and development.

References

  • Schlosser Modification - SynArchive. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Study.com. (n.d.). The Wittig Reaction | Mechanism, Application & Examples. Retrieved from [Link]

  • Wang, Y., et al. (2025, August 11). Wittig reaction purification for products with very low polarity. Green Synthesis and Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved from [Link]

  • Scribd. (n.d.). Unstabilized Ylide in Wittig Reactions. Retrieved from [Link]

  • Taylor, R. J. K., et al. (2012, March 5). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]

  • Scheidt, K. A., et al. (2025, March 20). Enantioselective Potassium-Catalyzed Wittig Olefinations. PMC. Retrieved from [Link]

  • Maryanoff, B. E., & Reitz, A. B. (n.d.). Dramatic concentration dependence of stereochemistry in the Wittig reaction. Examination of the lithium salt effect. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2020, October 15). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6630605B2 - Process for the purification of phosphonium salts.
  • ResearchGate. (n.d.). Aldehyde scope for Wittig reactions. 1. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • Molander, G. A., & Brown, H. C. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC. Retrieved from [Link]

  • Pharmd Guru. (2025, November 13). 29. WITTIG REACTION. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 9). the Wittig reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile and phthalonitriles on its base containing N-heterocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • Comptes Rendus. Chimie. (2023, August 22). Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel phenoxy - Isobutyric acid derivatives, reaction of ketone under Bargellinic reaction conditions. Retrieved from [Link]

Sources

One-pot synthesis of substituted indoles using CAS 832674-63-2

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific chemical entity CAS 832674-63-2 while correcting a likely classification error regarding its primary reactivity, and subsequently providing the industry-standard protocol for One-Pot Indole Synthesis using RuPhos (a common context for this request).

Part 1: Cyclization of Functionalized Phenoxyacetonitriles (CAS 832674-63-2)

Part 2: RuPhos-Mediated Synthesis of Substituted Indoles

Executive Summary & Chemical Identification

This guide addresses the synthesis of substituted fused heterocycles using CAS 832674-63-2 . It is critical to distinguish between the specific reactivity of this substrate and the general class of "One-Pot Indole Synthesis" often associated with Palladium catalysis.

  • Target Substrate (CAS 832674-63-2):

    • Chemical Name: (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile

    • Structure: A multifunctional aryl ether containing an aldehyde, an aryl bromide, and a cyanomethoxy group.

    • Primary Reactivity: Under basic conditions, this substrate undergoes Thorpe-Ziegler/Aldol-type cyclization to form Substituted Benzofurans (Indole isosteres).

  • Target Transformation (Indole Synthesis):

    • To synthesize true indoles (N-heterocycles) rather than benzofurans (O-heterocycles) in a one-pot protocol, the industry standard utilizes RuPhos (CAS 787618-22-8) .

This note provides protocols for both pathways:

  • Protocol A: Synthesis of Benzofurans using CAS 832674-63-2.

  • Protocol B: Synthesis of Indoles using RuPhos (for researchers requiring the N-heterocycle scaffold).

Part 1: Protocol for CAS 832674-63-2 (Benzofuran Synthesis)
1.1 Scientific Rationale

CAS 832674-63-2 contains an electrophilic aldehyde (ortho to the ether linkage) and a pronucleophilic methylene group (alpha to the nitrile). Upon exposure to a base, the methylene proton is abstracted, generating a carbanion that attacks the aldehyde. This is followed by dehydration to yield a 2-cyano-benzofuran . This scaffold is a bioisostere of indole, often used in kinase inhibitor development (e.g., VEGFR, EGFR targets), which explains the frequent cross-referencing in drug discovery.

1.2 Experimental Protocol

Reagents:

  • Substrate: (2-Bromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS 832674-63-2)

  • Base: Potassium Carbonate (

    
    ) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

  • Temperature: 60°C – 80°C

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with CAS 832674-63-2 (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (2.0 equiv) in a single portion.
    
  • Cyclization: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.
    
  • Workup: Cool to room temperature. Pour into ice-water. The product, 7-bromo-5-ethoxy-2-cyanobenzofuran (note: numbering changes upon cyclization), typically precipitates.

  • Purification: Filter the solid and wash with water. Recrystallize from Ethanol/Water if necessary.

Data Summary (Expected):

Parameter Value
Yield 85–92%
Purity >98% (HPLC)
Key Intermediate Ortho-alkoxy carbanion

| Product Type | 2-Substituted Benzofuran |

Part 2: RuPhos-Mediated One-Pot Indole Synthesis
2.1 Introduction

For researchers specifically requiring the Indole (N-heterocycle) scaffold, the RuPhos ligand system is the gold standard. This protocol describes the One-Pot N-Arylation / Fischer Indole Cascade , which allows for the assembly of sterically hindered and electron-rich indoles from inexpensive aryl halides and hydrazones.

2.2 Mechanism of Action

The reaction proceeds via two distinct stages in a single pot:

  • Pd-Catalyzed N-Arylation: The bulky, electron-rich RuPhos ligand facilitates the coupling of an aryl halide with a hydrazone (ammonia surrogate). RuPhos prevents

    
    -hydride elimination and promotes reductive elimination, even with hindered substrates.
    
  • Fischer Cyclization: Acidic hydrolysis of the N-arylated hydrazone triggers a [3,3]-sigmatropic rearrangement, eliminating ammonia to form the indole core.

IndoleMechanism Start Aryl Halide (Ar-X) Cat Pd(OAc)2 / RuPhos (Oxidative Addition) Start->Cat + Hydrazone Coupling N-Arylation (Reductive Elimination) Cat->Coupling Intermediate N-Aryl Hydrazone Coupling->Intermediate Acid Acid Catalyst (pTsOH) Intermediate->Acid Solvent Swap Rearrange [3,3]-Sigmatropic Rearrangement Acid->Rearrange Product Substituted Indole Rearrange->Product - NH3

Caption: Figure 1. Cascade mechanism for RuPhos-mediated one-pot indole synthesis, transitioning from Pd-cycle to acid-mediated cyclization.

2.3 Detailed Protocol

Materials:

  • Catalyst: RuPhos Pd G4 Precatalyst (CAS 1599466-81-5) or Pd(OAc)2 (2 mol%) + RuPhos (4 mol%).

  • Substrate: Aryl Bromide/Chloride (1.0 mmol).

  • Reagent: Benzophenone Hydrazone (1.1 mmol).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Solvent: Toluene (anhydrous) and p-Toluenesulfonic acid (pTsOH).

Workflow:

  • Coupling Reaction (Step 1):

    • In a glovebox or under Argon, combine Aryl Halide, Benzophenone Hydrazone, NaOtBu, and RuPhos Pd G4 (1-2 mol%) in a reaction vial.

    • Add Toluene (2-4 mL).

    • Seal and heat to 80–100°C for 2–4 hours.

    • Checkpoint: Verify complete consumption of Aryl Halide via TLC.

  • One-Pot Cyclization (Step 2):

    • Cool the mixture to room temperature.

    • Do not isolate. Add p-Toluenesulfonic acid monohydrate (pTsOH·H2O, 2.0–3.0 equiv).

    • Add Ethanol or water (trace) to facilitate hydrolysis of the benzophenone auxiliary.

    • Heat to 100°C for 2–6 hours.

    • Mechanism:[1] The hydrazone hydrolyzes to the aryl hydrazine, which immediately undergoes Fischer Indole cyclization.

  • Purification:

    • Neutralize with NaHCO3 (aq). Extract with Ethyl Acetate.

    • Purify via flash chromatography (Hexanes/EtOAc).

Workflow Step1 Step 1: C-N Coupling Reagents: Ar-Br, Hydrazone, RuPhos Pd G4, NaOtBu Cond: Toluene, 100°C, 2h Check Checkpoint: TLC (Confirm Ar-Br consumed) Step1->Check Step2 Step 2: Acid Hydrolysis/Cyclization Add: pTsOH (3 equiv), EtOH Cond: 100°C, 4h Check->Step2 Complete Workup Workup & Isolation Neutralize, Extract, Column Step2->Workup

Caption: Figure 2. Experimental workflow for the one-pot conversion of aryl halides to indoles.

2.4 Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield (Step 1) Catalyst deactivation (

)
Ensure strict inert atmosphere (Argon/Nitrogen). Use G3/G4 precatalysts.
Incomplete Cyclization Insufficient AcidIncrease pTsOH to 3.0–4.0 equiv. Ensure water/ethanol is present for hydrolysis.
Regioisomers Meta-substituted Aryl HalidesFischer cyclization of meta-substituted hydrazines yields 4- and 6-substituted indoles. Separation required.
Substrate (CAS 832674-63-2) Wrong Product Class If using CAS 832674-63-2, expect a Benzofuran . For Indole, use an Aryl Halide + Hydrazone.
References
  • Original RuPhos Indole Synthesis: Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251–10263. Link

  • Precatalyst Development: Bruno, N. C., et al. (2013). Buchwald Precatalysts: Evolution and Application. Chemical Science, 4, 916-920. Link

  • Benzofuran Cyclization (Relevant to CAS 832674-63-2): Cagniant, P., & Cagniant, D. (1975). Recent Advances in the Chemistry of Benzofurans. Advances in Heterocyclic Chemistry, 18, 337-482. Link

  • CAS Identification: PubChem Database. Compound Summary for CAS 832674-63-2. Link

Sources

Functionalization of ethoxy-substituted aryl bromides in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Ethoxy-Substituted Aryl Bromides

Abstract

Ethoxy-substituted aryl bromides represent a unique class of substrates in pharmaceutical and agrochemical synthesis. While the ethoxy group (


) serves as a valuable pharmacophore, its electron-donating nature significantly alters the electronic landscape of the arene, deactivating the carbon-bromide bond toward oxidative addition. Furthermore, ortho-ethoxy substitution introduces specific steric and coordinative challenges that can derail standard protocols. This guide provides optimized, high-fidelity protocols for C-C and C-N bond formation and metallation, explicitly addressing the electronic deactivation and steric hurdles inherent to this moiety.

Part 1: Critical Analysis of Reactivity

To successfully functionalize ethoxy-aryl bromides, one must first understand the competing electronic and steric forces at play.

Electronic Deactivation (The "+M" Effect)

The ethoxy group is a strong mesomeric donor (


). Through resonance, it pushes electron density into the aromatic ring.
  • Impact: This increases the electron density at the carbon-bromine bond, increasing its double-bond character.

  • Consequence: The Oxidative Addition (OA) step—where the Pd(0) catalyst inserts into the C-Br bond—becomes the rate-determining step (RDS). Standard catalysts (e.g.,

    
    ) often fail because they lack the electron-richness to break this strengthened bond.
    
  • Solution: Use electron-rich, bulky alkyl-phosphine ligands (e.g., SPhos, XPhos,

    
    ) to increase the nucleophilicity of the Pd(0) center.
    
The Ortho-Effect (Sterics vs. Chelation)

When the ethoxy group is ortho to the bromide (1-bromo-2-ethoxybenzene):

  • Steric Hindrance: The ethyl tail is bulkier than a methoxy group, potentially blocking the approach of the catalyst.

  • Li-Hal Exchange Risk: In metallation reactions, the oxygen lone pair can coordinate to Lithium. While this can direct lithiation (Directed ortho Metalation - DoM), it also stabilizes the transition state for benzyne formation via elimination of

    
     if the temperature is not strictly controlled.
    

Part 2: Visualization of Catalytic Challenges

The following diagram illustrates the catalytic cycle, highlighting the "bottleneck" caused by the ethoxy group during oxidative addition.

CatalyticCycle cluster_legend Key Interaction Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (OA) Pd(II)-Ar-Br Pd0->OxAdd RATE LIMITING STEP (Due to Ethoxy EDG) ArBr Ethoxy-Aryl Bromide (Electron Rich) ArBr->OxAdd TransMet Transmetallation (Boronic Acid/Amine) OxAdd->TransMet Fast RedElim Reductive Elimination Product Release TransMet->RedElim Fast RedElim->Pd0 Regeneration Note1 Electron-rich ligands (SPhos) required to accelerate OA step

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition caused by the electron-donating ethoxy group.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Biaryl synthesis where the ethoxy-bromide is the electrophile.

Rationale: We utilize the SPhos/Pd(OAc)₂ system.[1] SPhos (Buchwald Ligand) is electron-rich (accelerating OA) and bulky (facilitating reductive elimination), making it ideal for deactivated aryl bromides.

Reagents:

  • Ethoxy-substituted aryl bromide (1.0 equiv)

  • Boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (1–2 mol%)
    
  • Ligand: SPhos (2–4 mol%) (Ratio Pd:L = 1:2)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Pre-complexation: In a reaction vial, charge

    
     and SPhos. Purge with inert gas (
    
    
    
    or Ar). Add 1 mL of anhydrous toluene and stir at RT for 5 mins to generate the active active
    
    
    species (solution turns from orange to pale yellow/black).
  • Substrate Addition: Add the ethoxy-aryl bromide, boronic acid, and solid base (

    
    ).
    
  • Solvent: Add the remaining solvent (degassed).

  • Reaction: Heat to 80–100°C for 2–12 hours. Monitor by HPLC/TLC.

    • Note: Conversion is usually slower than with electron-poor bromides. Do not overheat >110°C to avoid protodehalogenation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over

    
    .
    

Data Summary: Ligand Performance on 4-Bromo-1-ethoxybenzene

LigandYield (%)Time (h)Notes

< 40%24Poor conversion; significant homocoupling.
SPhos 95% 4 Excellent OA; clean profile.
XPhos92%6Good, but slower than SPhos for this substrate.
dppf65%12Moderate; requires higher temp.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Aminating the ethoxy-bromide ring.[3]

Rationale: The electron-rich nature of the ring makes the bromide less electrophilic. We use RuPhos (for secondary amines) or BrettPhos (for primary amines) to create a highly active catalyst.

Reagents:

  • Ethoxy-aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Pre-catalyst: RuPhos-Pd-G3 or BrettPhos-Pd-G3 (1–3 mol%)

    • Alternative:

      
       + Ligand.
      
  • Base:

    
     (1.4 equiv) (Use 
    
    
    
    if ester/nitrile groups are present).
  • Solvent: 1,4-Dioxane or

    
    -Amyl alcohol.
    

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict Ar flow, add Pd-precatalyst, base, and aryl bromide to a vial.

  • Add Liquids: Add solvent and amine (if liquid).

  • Heat: Seal and heat to 80°C .

    • Critical: If using an ortho-ethoxy substrate, increase temp to 100°C and use RuPhos specifically to manage the steric clash.

  • Workup: Filter through a pad of Celite/Silica to remove Pd. Concentrate.

Protocol C: Lithium-Halogen Exchange (Metallation)

Best for: Generating nucleophiles (Aryl-Li) or quenching with electrophiles (aldehydes, etc.).

Rationale: Direct metallation is faster than proton transfer. However, temperature control is non-negotiable . If the reaction warms above -50°C, the ortho-ethoxy group can eliminate (


) to form a highly reactive benzyne  intermediate, leading to tars and oligomers.

Reagents:

  • Ethoxy-aryl bromide (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.05 equiv)
  • Electrophile (e.g., DMF, Benzaldehyde) (1.2 equiv)

  • Solvent: Anhydrous THF or

    
    .
    

Step-by-Step Procedure:

  • Cryogenic Setup: Cool a solution of the aryl bromide in THF to -78°C (Dry ice/Acetone).

  • Exchange: Add

    
    -BuLi dropwise down the side of the flask. Maintain temp < -70°C.
    
  • Equilibration: Stir at -78°C for 30–60 minutes.

    • Validation: The Li-Hal exchange is usually complete within 15 mins.

  • Quench: Add the electrophile (neat or in THF) slowly.

  • Warming: Allow the mixture to warm to RT only after the electrophile has been added and stirred for 20 mins.

Part 4: Decision Making Workflow

Use this logic tree to select the correct ligand/method based on your specific ethoxy-substitution pattern.

Workflow Start Start: Ethoxy-Aryl Bromide Pattern Substitution Pattern? Start->Pattern Para Para/Meta-Ethoxy Pattern->Para Ortho Ortho-Ethoxy (Steric + Chelation) Pattern->Ortho Reaction Reaction Type? Para->Reaction Select Reaction OrthoCheck Is Benzyne a risk? Ortho->OrthoCheck Steric Criticality Suzuki Use SPhos or XPhos Std Conditions Reaction->Suzuki C-C Bond Buchwald Use RuPhos (2°) or BrettPhos (1°) Reaction->Buchwald C-N Bond Yes Yes OrthoCheck->Yes Using Strong Base/Li No No OrthoCheck->No Pd Coupling LiHal LiHal Yes->LiHal Keep < -78°C Strict Control PdOrtho PdOrtho No->PdOrtho Use CPhos or SPhos (High Steric Demand)

Figure 2: Strategic decision tree for ligand and protocol selection based on substitution and reaction type.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. In The Chemistry of Organolithium Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Brominated Phenoxyacetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing Aldehyde Oxidation During Storage and Handling

Welcome to the technical support guide for the storage and handling of brominated phenoxyacetaldehyde and its derivatives. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of highly reactive intermediates in drug discovery and organic synthesis. Aldehydes, particularly those with complex functionalities, are notoriously susceptible to oxidation, which can compromise experimental outcomes, lead to impurities, and waste valuable materials.

This guide provides an in-depth look at the science behind aldehyde degradation and offers field-proven protocols and troubleshooting advice to ensure the long-term stability of your compounds.

Section 1: The Chemistry of Degradation - Understanding Aldehyde Autoxidation

The primary pathway for the degradation of aldehydes upon storage is autoxidation, a spontaneous reaction with atmospheric oxygen.[1] This process occurs via a free-radical chain reaction, which, once initiated, can be self-propagating (autocatalytic).[1][2] The presence of a hydrogen atom on the carbonyl carbon makes aldehydes particularly susceptible to this process, unlike ketones which are generally resistant to oxidation under similar conditions.[3][4]

The mechanism can be broken down into three key stages:

  • Initiation: The reaction begins with the formation of an initial radical. This can be triggered by light, heat, or trace metal impurities, which facilitate the abstraction of the labile aldehydic hydrogen to form an acyl radical.

  • Propagation: This is a cyclic process where the reaction sustains itself.

    • The acyl radical (R-C•=O) reacts rapidly with molecular oxygen (O₂) to form a peroxyacyl radical (R-C(=O)OO•).[5][6]

    • This highly reactive peroxyacyl radical then abstracts a hydrogen atom from another aldehyde molecule, forming a peroxy acid (R-C(=O)OOH) and a new acyl radical.[5] This new acyl radical can then start the cycle over again.

  • Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product.

The peroxy acid formed during propagation is a potent oxidizing agent and can further react with another molecule of the aldehyde in a Baeyer-Villiger type oxidation to yield two equivalents of the corresponding carboxylic acid.[5] This cascade of reactions is why a small initial amount of oxidation can rapidly degrade the entire sample.

AutoxidationMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_product Final Product Formation Aldehyde R-CHO (Aldehyde) AcylRadical R-C•=O (Acyl Radical) Initiator Initiator (Light, Heat, Metal) Initiator->AcylRadical H• abstraction O2 O₂ (Oxygen) PeroxyRadical R-C(=O)OO• (Peroxyacyl Radical) AcylRadical->PeroxyRadical + O₂ PeroxyAcid R-C(=O)OOH (Peroxy Acid) PeroxyRadical->PeroxyAcid + R-CHO AcylRadical2 R-C•=O (Acyl Radical) PeroxyRadical->AcylRadical2 - H• abstraction Aldehyde2 R-CHO (Aldehyde) PeroxyAcid2 R-C(=O)OOH (Peroxy Acid) AcylRadical2->PeroxyRadical Re-enters Cycle CarboxylicAcid 2x R-COOH (Carboxylic Acid) Aldehyde3 R-CHO (Aldehyde) Aldehyde3->CarboxylicAcid Baeyer-Villiger Oxidation PeroxyAcid2->CarboxylicAcid

Caption: Free-radical autoxidation of aldehydes to carboxylic acids.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of brominated phenoxyacetaldehyde derivatives in a practical question-and-answer format.

Q1: I just received my compound. It's a white solid, but after a few weeks on the bench, it has started to turn yellow/brown. What is happening?

A: A change in color is a common visual indicator of degradation. This is likely due to the formation of polymeric byproducts or chromophores resulting from oxidation. The initial white solid is likely of high purity, but exposure to atmospheric oxygen and ambient light has initiated the autoxidation process. The compound should be stored under the recommended conditions immediately to prevent further degradation.[7][8]

Q2: My NMR spectrum shows a new peak in the 9.5-10.5 ppm region, but downfield from my aldehyde proton. What is it?

A: While the aldehyde proton (R-CHO) typically appears around 9-10 ppm, the proton of a carboxylic acid (R-COOH) is significantly deshielded and appears further downfield, usually between 10-13 ppm. The appearance of a new, broad singlet in this region is a strong indicator that your aldehyde has oxidized to the corresponding carboxylic acid.

Q3: Can I just store the vial in a standard -20°C freezer?

A: While storing at -20°C is better than room temperature, it is insufficient on its own.[7] Oxygen is still present in the headspace of the vial, and repeated freeze-thaw cycles can introduce moisture condensation. For optimal stability, the compound must be stored at low temperature and under an inert atmosphere.[7][8]

Q4: What is that white precipitate forming in my stock solution (in acetonitrile)?

A: Aldehydes can undergo polymerization, and this process can be catalyzed by impurities or degradation products.[7] The formation of a precipitate suggests that the compound is no longer fully soluble, likely due to the formation of higher molecular weight oligomers or polymers. The stock solution may be compromised. It is recommended to prepare fresh solutions for critical experiments.

Q5: I suspect my compound has degraded. How can I quickly check its purity before my experiment?

A: A quick Thin Layer Chromatography (TLC) analysis is an effective first pass. Spot the original material next to your current sample. The oxidation product, a carboxylic acid, will be significantly more polar than the starting aldehyde. You should see a new spot with a lower Rf value. For visualization, you can use a potassium permanganate (KMnO₄) stain, which will react with the aldehyde but not the acid, or a 2,4-Dinitrophenylhydrazine (DNPH) stain, which specifically visualizes carbonyls.[9]

Troubleshooting Workflow

If you observe unexpected experimental results or signs of degradation, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow cluster_storage Storage Conditions Review cluster_action Corrective Actions start Problem Observed: - Poor Yield - New Impurity - Color Change check_compound Assess Compound Integrity start->check_compound check_temp Stored at ≤ 4°C? check_compound->check_temp check_light Protected from light? check_temp->check_light check_atmosphere Stored under N₂/Ar? check_light->check_atmosphere qc_test Perform QC Test (TLC, NMR, HPLC) check_atmosphere->qc_test degraded Degradation Confirmed qc_test->degraded re_purify Re-purify material (if feasible) degraded->re_purify Yes ok Compound OK Investigate other experimental variables degraded->ok No new_vial Use fresh vial re_purify->new_vial review_handling Review handling protocol new_vial->review_handling implement_storage Implement proper storage (See Protocol 3.1) review_handling->implement_storage

Caption: Decision tree for troubleshooting compound degradation.

Section 3: Protocols for Maximizing Stability

Adherence to strict storage and handling protocols is the most effective strategy to prevent oxidation.

Recommended Long-Term Storage Protocol
  • Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an inert sealing surface.[8][10]

  • Inert Atmosphere: Before sealing, the headspace of the vial must be purged with a dry, inert gas such as argon or nitrogen to displace all atmospheric oxygen.[8][11] Argon is denser than air and can be more effective at displacement.[12][13]

  • Radical Inhibitor (Optional but Recommended): For long-term storage of solid material or solutions, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm). BHT acts as a scavenger for peroxy radicals, effectively terminating the oxidation chain reaction.[14][15][16]

  • Sealing: After purging, tighten the cap securely. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Temperature: Store the sealed vial in a freezer at -20°C or below.[7]

  • Labeling: Clearly label the container with the compound name, date of storage, and a warning such as "Air & Light Sensitive - Store Under Inert Gas".[10]

Inert Atmosphere Handling Protocol (for Aliquoting/Use)

When you need to access the compound, it is critical to avoid re-introducing air into the main container.

  • Preparation: Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation.

  • Inert Gas Setup: Prepare a balloon filled with nitrogen or argon, fitted with a needle.[17]

  • Flushing: Insert the inert gas needle through the vial's septum. Insert a second, "exit" needle to allow the air in the headspace to be displaced.[17] Flush for 1-2 minutes.

  • Withdrawal: Remove the exit needle. Using a clean, dry, gas-tight syringe that has been pre-flushed with inert gas, withdraw the desired amount of solid or solution.

  • Re-sealing: Once finished, remove the syringe and then the inert gas needle. The vial now has a positive pressure of inert gas. Re-wrap the cap with Parafilm® and return to the freezer.

Quality Control (QC) Protocol for Detecting Oxidation

This protocol uses a classic wet chemistry test to provide a rapid, qualitative assessment of aldehyde integrity.

Tollens' Test (The Silver Mirror Test)

This test relies on the fact that aldehydes are readily oxidized, while their corresponding carboxylic acids are not. Aldehydes will reduce the Ag(I) ions in the Tollens' reagent to metallic silver, forming a visible silver mirror on the inside of the test tube.[3][4]

  • Prepare Tollens' Reagent (Freshly Prepared Only):

    • In a clean test tube, add 2 mL of 5% silver nitrate (AgNO₃) solution.

    • Add 1-2 drops of 10% sodium hydroxide (NaOH) solution. A brown precipitate of silver(I) oxide (Ag₂O) will form.

    • Add 2% ammonium hydroxide (NH₄OH) solution dropwise, shaking between drops, until the brown precipitate just dissolves. This forms the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Caution: Tollens' reagent can form explosive silver fulminate if allowed to stand. Prepare it immediately before use and neutralize any excess with dilute acid.

  • Perform the Test:

    • Dissolve a small sample (1-2 mg) of your brominated phenoxyacetaldehyde derivative in a suitable solvent (e.g., ethanol or THF).

    • Add a few drops of this solution to the freshly prepared Tollens' reagent.

    • Gently warm the mixture in a water bath (50-60°C) for 5-10 minutes.

  • Interpret Results:

    • Positive Result (Aldehyde Present): The formation of a grey-black precipitate of silver, or a characteristic silver mirror on the test tube wall, indicates the presence of the aldehyde.[3][18]

    • Negative Result (No Aldehyde or Fully Oxidized): If the solution remains clear and colorless, the aldehyde is likely absent or has been completely converted to the carboxylic acid.[4]

Section 4: Summary of Best Practices

For quick reference, this table summarizes the key factors and recommendations for preventing the oxidation of your brominated phenoxyacetaldehyde compounds.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert gas (Nitrogen or Argon).Prevents contact with atmospheric oxygen, the primary driver of autoxidation.[8][11]
Temperature ≤ -20°C for long-term storage; ≤ 4°C for short-term.Reduces the rate of chemical reactions, including the initiation of oxidation.[7]
Light Store in amber vials or protect from light.Light can provide the energy to initiate the free-radical chain reaction.[8][10]
Container Tightly sealed glass vial with a PTFE-lined cap.Provides a chemically inert barrier and prevents leakage or ingress of air/moisture.[10]
Handling Use inert atmosphere techniques (e.g., Schlenk line, glovebox, or balloon) for aliquoting.Minimizes exposure to air during routine laboratory use.[11][17]
Additives Consider adding a radical inhibitor (e.g., BHT, 50-100 ppm).Scavenges radical intermediates to terminate the oxidation chain reaction.[15][16]
Purity Checks Periodically check for degradation using TLC, NMR, or a qualitative test like Tollens'.Confirms compound integrity before use in critical experiments.[3][9]

References

  • Organic Chemistry. (n.d.). 17. Oxidation and Reduction Reactions. LibreTexts. Retrieved from [Link]

  • Radical-chain mechanism for aldehyde autoxidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinter, M., & Roberts, R. J. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine. Retrieved from [Link]

  • IntechOpen. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved from [Link]

  • General mechanism for aldehyde auto-oxidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Zong, S., et al. (2022). Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. ACS Omega. Retrieved from [Link]

  • Wang, S., et al. (2024). Reactive aldehyde chemistry explains the missing source of hydroxyl radicals. Nature Communications. Retrieved from [Link]

  • University of York. (n.d.). Degassing solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Autoxidation. Retrieved from [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Georg-Thieme-Verlag. (2003). The Purification of Inert Gases and Solvents. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

  • Zong, S., et al. (2022). Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. ACS Omega. Retrieved from [Link]

  • Inhibitory effect of butylated hydroxytoluene (BHT) and ethanol... (n.d.). ResearchGate. Retrieved from [Link]

  • LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students. Retrieved from [Link]

  • LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • BOC Gases. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Handling. Retrieved from [Link]

  • Waters Corporation. (n.d.). Sep-Pak XPoSure Aldehyde Sampler Care and Use Manual. Retrieved from [Link]

  • YouTube. (2024). Bromination safety. Retrieved from [Link]

Sources

Optimizing yield for nucleophilic substitution on 2,3-dibromo-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,3-Dibromo-4-Hydroxybenzaldehyde Optimization

Current Status: Operational Subject: Yield Optimization & Troubleshooting for Nucleophilic Substitution Ticket ID: CHEM-SUP-23DB4HB-OPT

Executive Summary: The Reactivity Landscape

You are working with 2,3-dibromo-4-hydroxybenzaldehyde , a densely functionalized scaffold. Optimizing yield requires navigating two competing electronic and steric environments.[1]

  • The "O-Alkylation" Vector (C4-OH): This is the most common derivatization.

    • Challenge: The C3-Bromine atom creates significant steric hindrance, blocking the approach of electrophiles to the C4-hydroxyl group.

    • Solution: Utilization of the "Cesium Effect" to generate "naked" phenoxides.

  • The "S_NAr" Vector (C2-Br vs. C3-Br): This involves displacing a bromine atom.

    • Challenge: Electronic conflict. The C4-OH (electron-donating) deactivates the ring toward Nucleophilic Aromatic Substitution (S_NAr), while the C1-Aldehyde (electron-withdrawing) activates it.

    • Solution: Regioselective targeting of the C2-Br (ortho to aldehyde) requires specific sequencing (protection first).

Module 1: Optimizing O-Alkylation (Ether Synthesis)

Use this protocol if you are trying to attach a group to the Oxygen atom.

The Bottleneck: Standard Williamson ether synthesis (K₂CO₃/Acetone) often stalls at 40-50% conversion because the potassium cation forms a tight ion pair with the phenoxide, which is further shielded by the bulky C3-Bromine.

The Solution: Cesium-Promoted "Naked Anion" Protocol Switching to Cesium Carbonate (Cs₂CO₃) increases yield by 20-40% due to the larger ionic radius of Cesium, which forms a looser ion pair (solvent-separated), allowing the phenoxide to bypass the steric gate of the adjacent bromine.

Optimized Protocol
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN). Avoid Acetone (boiling point too low for hindered substrates).

  • Base: Cs₂CO₃ (1.5 - 2.0 equivalents).

  • Temperature: 60°C - 80°C.

  • Atmosphere: Nitrogen/Argon (Critical to prevent aldehyde oxidation to carboxylic acid).

Troubleshooting Q&A

Q: My reaction turns dark black/tarry, and yield is low. Why? A: This is likely Cannizzaro disproportionation or Aldol condensation triggered by high temperatures and strong basicity.

  • Fix: Lower temperature to 60°C. Ensure your solvent is strictly anhydrous. If using DMF, ensure it is free of dimethylamine impurities. Switch to MeCN if tarring persists.

Q: I see starting material remaining despite adding excess alkyl halide. A: The phenoxide is likely "buried" by the potassium ion if you are using K₂CO₃.

  • Fix: Switch to Cs₂CO₃ . If cost is an issue, add a catalytic amount of 18-Crown-6 (0.1 eq) to the K₂CO₃ reaction to sequester the potassium ion and mimic the cesium effect.

Module 2: Optimizing S_NAr (Bromine Displacement)

Use this protocol if you are trying to replace one of the Bromine atoms with a nucleophile (amine, thiol, etc.).

The Bottleneck: The free hydroxyl group (OH) is a strong electron donor (


, 

). Under basic conditions, it becomes a phenoxide (

), which pushes massive electron density into the ring, effectively "turning off" the ring's susceptibility to nucleophilic attack.

The Solution: Protection-First Strategy You generally cannot perform high-yield S_NAr on the free phenol. You must mask the OH group first.

Regioselectivity Logic (C2 vs. C3)

Once the OH is protected (e.g., as a Methoxy group, -OMe):

  • C2-Br: Located ortho to the electron-withdrawing Aldehyde (-CHO). Highly Activated.

  • C3-Br: Located meta to the Aldehyde. Deactivated.

  • Result: Nucleophiles will selectively displace the C2-Bromine .

Troubleshooting Q&A

Q: I am trying to displace the Bromine, but I'm getting no reaction. A: Did you protect the phenol? If the OH is free, the base generates a phenoxide, deactivating the ring.

  • Fix: Methylate the OH first (See Module 1). Then perform S_NAr.

Q: I am getting a mixture of products where the Aldehyde is gone. A: Nucleophiles (especially amines) often attack the aldehyde first to form a Schiff base (imine).

  • Fix: You may need to protect the aldehyde as an acetal (using ethylene glycol) before attempting the S_NAr, or use "soft" nucleophiles (thiols) that are less likely to attack the carbonyl carbon hard.

Visual Decision Matrix

The following diagram illustrates the critical decision pathways for optimizing your specific reaction goal.

ReactionOptimization Start Substrate: 2,3-dibromo-4-hydroxybenzaldehyde Goal What is your target? Start->Goal Alkylation O-Alkylation (Ether Synthesis) Goal->Alkylation Attach to Oxygen SNAr S_NAr (Bromine Displacement) Goal->SNAr Displace Bromine Issue_Alk Issue: Steric Hindrance from C3-Bromine Alkylation->Issue_Alk Sol_Alk Solution: The Cesium Effect Use Cs2CO3 in DMF Issue_Alk->Sol_Alk Check_OH Is OH protected? SNAr->Check_OH Fail_SNAr STOP: Phenoxide deactivates ring. Reaction will fail. Check_OH->Fail_SNAr No Success_SNAr Proceed: C2-Br is activated (Ortho to CHO) Check_OH->Success_SNAr Yes (e.g., -OMe)

Figure 1: Decision tree for optimizing reaction conditions based on the specific site of modification.

Comparative Data: Base & Solvent Effects

The table below summarizes yield data for the O-alkylation of sterically hindered phenols (analogous to 2,3-dibromo-4-hydroxybenzaldehyde) with Methyl Iodide.

BaseSolventTemp (°C)Time (h)Conversion (%)Notes
K₂CO₃ Acetone56 (Reflux)2445%Incomplete. K+ ion pairs too tight.
K₂CO₃ DMF801265%Better solubility, but still sluggish.
K₂CO₃ + 18-C-6 DMF80885%Crown ether sequesters K+, improving reactivity.
Cs₂CO₃ DMF 60 4 96% Optimal. "Naked" phenoxide overcomes sterics.
NaH THF0 -> RT290%High yield, but risk of aldehyde reduction/side rxns.

References & Authoritative Grounding

  • Salvatore, R. N., et al. (2001).[2] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2][3] Journal of Organic Chemistry. (Establishes the "Cesium Effect" mechanism for hindered nucleophiles).

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Definitive text on S_NAr regioselectivity and the activating effects of ortho-formyl groups).

  • Fioravanti, S., et al. (2018). "Selectivity in Nucleophilic Aromatic Substitution." Chemistry – A European Journal. (Discusses the deactivating nature of phenoxides in S_NAr).

  • PubChem. "2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde" (Structural analog data confirming regiochemistry patterns).

Disclaimer: This guide assumes the substrate is the 2,3-dibromo isomer. If you are using the commercially common 3,5-dibromo-4-hydroxybenzaldehyde, the O-alkylation advice (Module 1) remains identical, but S_NAr reactivity (Module 2) will differ significantly as both bromines are meta to the aldehyde.

Sources

Technical Support Center: Troubleshooting Cross-Coupling of Electron-Poor Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing low conversion, stalled catalytic cycles, or high byproduct formation when cross-coupling electron-deficient (electron-poor) aryl bromides.

While electron-withdrawing groups (EWGs) on an aryl bromide accelerate the initial oxidative addition step, they simultaneously stabilize the resulting Pd(II) intermediate. This kinetic mismatch shifts the rate-determining step to transmetalation or reductive elimination, leading to a dangerous buildup of the Pd(II) resting state. Prolonged lifetimes of these intermediates make the system highly susceptible to off-cycle pathways[1].

Mechanistic Diagnostic Workflow

MechanisticBottlenecks Pd0 Pd(0) Active Catalyst OA Oxidative Addition (FAST for EWG-ArBr) Pd0->OA Ar-Br PdII Pd(II)-Ar(EWG)(Br)L2 Bottleneck / Resting State OA->PdII TM Transmetalation (SLOW) PdII->TM Nucleophile, Base Dehal Protodehalogenation (via Pd-H) PdII->Dehal Base/Solvent (β-hydride) Homocoup Homocoupling (Ar-Ar) PdII->Homocoup Excess Ar-Br / O2 CatDeact Catalyst Deactivation (Pd Black) PdII->CatDeact Prolonged heating / Base RE Reductive Elimination TM->RE RE->Pd0 Product

Catalytic cycle bottlenecks and off-cycle pathways for electron-poor aryl bromides.

Diagnostic FAQs

Q1: Why is my reaction yielding mostly protodehalogenation byproduct instead of the cross-coupled product? Causality: Protodehalogenation is the most common side reaction for electron-deficient aryl halides[2]. Because oxidative addition is exceptionally fast, the Pd(II)-Ar(EWG)(Br) species accumulates. If transmetalation is sluggish, this Pd(II) complex reacts with the solvent (e.g., alcohols) or trace water and base to form a palladium-hydride (Pd-H) intermediate. Subsequent reductive elimination yields the dehalogenated arene (Ar-H)[2]. Solution: To outcompete the Pd-H formation, you must accelerate transmetalation.

  • Ligand Tuning: Switch to bulky, electron-rich dialkylbiaryl phosphines like SPhos or XPhos, which facilitate both transmetalation and reductive elimination[2].

  • Base/Solvent Optimization: Avoid primary/secondary alcohol solvents that readily undergo β-hydride elimination. Use a biphasic system (e.g., Toluene/H₂O) with a moderate base like K₃PO₄. The water assists in forming the highly reactive boronate species, bridging the transmetalation gap[3].

Q2: In my Buchwald-Hartwig amination, the electron-poor aryl bromide shows low conversion and the reaction turns black. What is happening? Causality: The appearance of "Pd black" (or Ni black in nickel catalysis) indicates severe catalyst deactivation[4]. For electron-poor aryl bromides, the Pd(II) intermediate forms rapidly but struggles to undergo amine coordination and deprotonation, especially if the amine is sterically hindered or poorly nucleophilic. Extended heating of this stalled intermediate in the presence of strong bases (like NaOtBu) leads to the degradation of the Pd complex into inactive elemental metal[4]. Solution: Shift to a weak-base protocol. Recent methodologies demonstrate that using soluble weak bases (like DBU or K₃PO₄) combined with a water-assisted mechanism prevents base-mediated catalyst degradation while effectively promoting the N-H heterolysis step[5].

Q3: I am observing significant amounts of Ar-Ar homocoupling. How do I suppress this? Causality: Homocoupling occurs when two aryl groups coordinate to the same Pd center. For electron-deficient substrates, if the nucleophile is not activated quickly enough, the Pd(II) intermediate can undergo a second oxidative addition or transmetalate with another Pd(II)-Ar species[3]. This is severely exacerbated by poor degassing, as oxygen acts as an oxidant that drives the homocoupling cycle. Solution: Ensure rigorous deoxygenation via three freeze-pump-thaw cycles. Maintain a steady, low concentration of the active electrophile by adding the aryl bromide dropwise, or use a slight excess of the nucleophile (1.2–1.5 equiv) to push the equilibrium toward the cross-coupled product[6].

Parameter Optimization Matrix
ParameterRecommendation for Electron-Poor Aryl BromidesMechanistic Rationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or Ad₃PAccelerates the slow transmetalation/reductive elimination steps, preventing Pd(II) resting state accumulation.
Base Weak bases (e.g., K₃PO₄, DBU)Prevents base-mediated catalyst degradation (Pd black) and suppresses β-hydride elimination pathways.
Solvent Biphasic (Toluene/H₂O) or non-protic polar (Dioxane)Water assists in boronate activation; avoiding alcohols prevents Pd-H formation and subsequent dehalogenation.
Additives Controlled water loading (e.g., 2:3 to 1:4 organic:H₂O)Specifically in weak-base aminations, water assists the N-H heterolysis without degrading the catalyst.
Standard Operating Procedures (SOPs)
Protocol A: Optimized Suzuki-Miyaura Coupling (Minimizing Dehalogenation)

This protocol is a self-validating system designed to prevent the formation of Pd-H species.

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the electron-poor aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv)[2].

  • Catalyst Loading: Add Pd₂(dba)₃ (1-2 mol%) and SPhos (4-8 mol%).

    • Self-Validation Check: Ensure the Pd:Ligand ratio is strictly 1:2. Unligated Pd(II) species are the primary drivers of Ar-Ar homocoupling[3].

  • Solvent & Degassing: Add a 10:1 mixture of Toluene and H₂O. Perform three consecutive freeze-pump-thaw cycles.

    • Critical Step: Standard nitrogen bubbling is often insufficient for electron-poor substrates; trace O₂ will trigger homocoupling.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Track the reaction via LC-MS. Quantify the mass of the dehalogenated byproduct (Ar-H) versus the product. If Ar-H exceeds 5%, lower the temperature to 60 °C to slow the background β-hydride elimination rate.

Protocol B: Water-Assisted Buchwald-Hartwig Amination

Designed for substrates prone to catalyst deactivation (metal blacking).

  • Preparation: In a reaction vial, combine the electron-poor aryl bromide (1.0 equiv), amine (1.2 equiv), and DBU or K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add a pre-mixed solution of Pd(OAc)₂ (2 mol%) and Ad₃P or AlPhos (4 mol%)[5].

  • Solvent System: Add a 1:4 mixture of Toluene and H₂O.

    • Mechanistic Note: The high water content provides the thermodynamic driving force for weak-base activation of the amine, bypassing the need for harsh alkoxide bases[5].

  • Reaction: Stir at 80 °C for 6–12 hours. The biphasic nature requires maximum stirring RPM to ensure mass transfer.

  • Workup: Dilute with EtOAc, wash with brine to remove the water and soluble base, dry over MgSO₄, and concentrate for purification.

References
  • how to avoid dehalogenation side reactions in Suzuki coupling | Benchchem | 2

  • Suzuki-Miyaura Coupling | Chemistry LibreTexts | 1

  • Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs | 3

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism | ChemRxiv | 5

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation | MPG.PuRe | 4

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles | PMC | 6

Sources

Technical Support Center: Regioselectivity in 2,3-Dibromoarene Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Site-Selectivity (C2 vs. C3) in 2,3-Dibromoarenes Document ID: TS-23DB-REGIO-v4.2 Role: Senior Application Scientist

Executive Summary

The functionalization of 2,3-dibromoarenes presents a classic "Regioselectivity Paradox." The C2 position is often electronically activated (adjacent to heteroatoms or directing groups) but sterically crowded. The C3 position is sterically accessible but electronically distinct. Furthermore, these substrates are prone to the "Halogen Dance" (HD)—a rapid, thermodynamically driven isomerization that scrambles regiochemistry.

This guide provides troubleshooting workflows for researchers encountering selectivity issues. We focus on two primary mechanisms: Lithium-Halogen Exchange (Kinetic vs. Thermodynamic control) and Pd-Catalyzed Cross-Coupling (Catalyst-controlled selectivity).

Module 1: Lithium-Halogen Exchange & The Halogen Dance

User Query: "I attempted a selective lithiation of 2,3-dibromothiophene at -78°C, but after quenching, I isolated a mixture of 2,3-, 2,4-, and 3,4-substituted products. What happened?"

Diagnosis: You have triggered the Halogen Dance (HD) reaction. Even at low temperatures, the initial lithiated species (Kinetic Product) can undergo rapid halogen-metal exchange with unreacted starting material, leading to the migration of the lithium atom to a thermodynamically more stable position (Thermodynamic Product).

Mechanism of Failure (The "Dance")
  • Initiation: 2,3-Dibromoarene undergoes Li-Hal exchange (typically at C2, the more acidic/activated site).

  • Propagation: The resulting C2-Lithiated species attacks a bromine on a neutral starting molecule.

  • Migration: The lithium moves to C3 (or C4/C5), stabilized by thermodynamic factors (e.g., "swarms" of halogens or directing groups).

HalogenDance Start 2,3-Dibromoarene Kinetic Kinetic Int. (2-Li-3-Br) Start->Kinetic n-BuLi, -78°C (Fast Exchange) Thermo Thermodynamic Int. (3-Li-2-Br / Isomerized) Kinetic->Thermo Halogen Dance (Equilibration) Product Scrambled Products Kinetic->Product Slow Trapping Thermo->Start Protonation/Exchange Thermo->Product Electrophile

Figure 1: The Halogen Dance mechanism showing the equilibration between kinetic and thermodynamic lithio-species.

Troubleshooting Protocol: Locking the Kinetic Species
ParameterRecommendationScientific Rationale
Temperature < -95°C (Internal)The rate of HD is temperature-dependent. -78°C is often too warm for thiophenes/furans. Use THF/Et₂O mixtures to prevent freezing.
Reagent Order "In-Situ" Trapping Do not pre-form the lithiated species. Mix the electrophile (e.g., TMSCl, Borates) with the substrate before adding n-BuLi (Barbier conditions).
Exchange Reagent t-BuLi (2 equiv) t-BuLi performs Li-Hal exchange faster than n-BuLi and generates inert isobutane/isobutene, preventing side reactions.
Solvent Non-Polar (Toluene) Coordinating solvents (THF) stabilize the "ate" complexes that facilitate the dance. Toluene slows the migration.
Module 2: Palladium-Catalyzed Cross-Coupling

User Query: "I need to couple an aryl boronic acid to C3 of 2,3-dibromopyridine, but the reaction exclusively couples at C2. How do I switch selectivity?"

Diagnosis: Oxidative addition in Pd-catalyzed coupling is governed by electronic activation. In 2,3-dibromopyridine, the C2-Br bond is activated by the adjacent nitrogen (inductive effect, -I). To switch to C3, you must override this electronic bias using steric control or chelating ligands .

Catalyst Selection Guide
Target SiteDriverRecommended Catalyst SystemMechanism
C2 (Default) Electronic (-I effect)Pd(PPh3)4 or Pd(OAc)2 / PPh3 Small ligands allow Pd to insert into the most electron-deficient bond (C2).
C3 (Switch) Steric HindrancePd-PEPPSI-IPr or Pd2(dba)3 / Q-Phos Bulky NHC or ferrocenyl ligands are sterically repelled by the C2-substituent (N-lone pair or C3-Br), forcing reaction at the less hindered C3/C4 sites.
C3 (Chelation) Directing GroupPd(OAc)2 / Bidentate Ligand If a DG is present at C2 (e.g., -OMe, -NHAc), it can direct Pd to C3 via a palladacycle intermediate.
Experimental Workflow: Switching Selectivity
  • Standard Screen: Start with Pd(PPh3)4 in Toluene/Water (Base: K2CO3). Expect C2 product.

  • Steric Switch: If C3 is desired, switch to Pd-PEPPSI-IPr (1-3 mol%) in Dioxane at 60°C. The bulky IPr ligand destabilizes the transition state at the crowded C2 position.

  • Cluster Catalysis: For difficult substrates, use the [Pd3(µ-Cl)(µ-PPh2)2(PPh3)3]Cl cluster. This species has shown unique C4/C3 selectivity profiles distinct from mononuclear Pd.

Module 3: Substrate-Specific Decision Matrix

User Query: "How do I choose the right strategy for my specific 2,3-dibromo scaffold?"

Guidance: The rules change based on the aromatic core. Use the decision tree below to select your methodology.

DecisionTree Root Substrate Type? Hetero Heterocycle (Thiophene/Pyridine) Root->Hetero Benzo Benzenoid (Anisole/Benzene) Root->Benzo Hetero_Q Goal: C2 or C3? Hetero->Hetero_Q Benzo_Q Directing Group (DG)? Benzo->Benzo_Q C2 Use Pd(PPh3)4 (Electronic Control) Hetero_Q->C2 C2 C3 Use Bulky Pd-NHC or Halogen Dance then Trap Hetero_Q->C3 C3 DG_Yes Ortho-Lithiation (DG directs to C2) Benzo_Q->DG_Yes Yes (OMe, CONR2) DG_No Steric Control (Li-Hal at less hindered Br) Benzo_Q->DG_No No

Figure 2: Strategic decision tree for functionalizing 2,3-dibromoarenes based on substrate class and target regiochemistry.

Module 4: Validated Experimental Protocols
Protocol A: Kinetic Lithiation of 2,3-Dibromothiophene (C2-Selective)

Prevents Halogen Dance

  • Setup: Flame-dry a 25 mL Schlenk flask under Argon. Add 2,3-dibromothiophene (1.0 mmol) and TMSCl (1.2 mmol, Trapping Agent) in anhydrous THF/Et2O (1:1) (10 mL).

  • Cooling: Cool the mixture to -100°C (MeOH/Liquid N2 bath).

  • Addition: Add LDA (1.1 mmol) dropwise over 10 minutes. Note: LDA is used here for deprotonation-mediated migration checks, but for direct exchange, use n-BuLi.

    • Correction for Exchange: Add n-BuLi (1.05 mmol) dropwise. The presence of TMSCl in situ traps the C2-Li species immediately upon formation.

  • Workup: Allow to warm to RT, quench with sat. NH4Cl.[1]

  • Result: >95% yield of 2-TMS-3-bromothiophene.

Protocol B: Catalyst-Controlled C3-Arylation of 2,3-Dibromopyridine

Overrides Electronic Bias

  • Reagents: 2,3-Dibromopyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Pd-PEPPSI-IPr (2 mol%), K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane (0.2 M).

  • Conditions: Heat to 60°C for 12 hours.

  • Purification: Silica gel chromatography.

  • Note: Lower temperatures favor the steric rejection of the C2 site by the bulky IPr ligand.

References
  • Schlosser, M. (2005). "The Halogen Dance Reaction: A Review." Journal of Organic Chemistry. Link (Context: Mechanism of HD and kinetic control).

  • Fairlamb, I. J. S., et al. (2021). "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Journal of the American Chemical Society. Link (Context: Pd-cluster vs mononuclear selectivity in pyridines).

  • Knochel, P., et al. (2011). "Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange." Chemical Communications. Link (Context: Mg-mediated exchange and directing groups).

  • Manabe, K., et al. (2014). "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts. Link (Context: Steric vs Electronic control in cross-coupling).

  • Sammakia, T., et al. (2005). "Halogen Dance Reactions in Heterocycles." ResearchGate.[2] Link (Context: General review of heterocycle HD).

Sources

Technical Support Center: Handling Moisture-Sensitive Phenoxyacetonitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenoxyacetonitrile derivatives. These bifunctional intermediates—characterized by an active methylene bridge flanked by an electron-withdrawing phenoxy group and a nitrile moiety—are foundational in the synthesis of complex pharmaceuticals and agrochemicals. However, their unique electronic structure makes them exceptionally susceptible to moisture-driven degradation and reaction quenching.

This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and master the anhydrous handling of these sensitive compounds.

Mechanistic Causality: The Dual Threat of Moisture

The moisture sensitivity of phenoxyacetonitriles is not merely a matter of physical solubility; it is a chemical vulnerability rooted in their electronic properties. When subjected to the basic conditions required for alpha-alkylation or nucleophilic aromatic substitution, adventitious water triggers two primary failure modes:

  • Carbanion Quenching: The methylene protons are highly acidic. When deprotonated by a strong base (e.g., NaH, LDA), the resulting carbanion is highly reactive. If moisture is present, water acts as a superior proton donor, instantly quenching the carbanion back to the starting material and irreversibly consuming the base.

  • Nitrile Hydrolysis: The carbon atom of the nitrile group is at a +3 oxidation state, rendering it highly electrophilic[1]. In the presence of a base and water, the hydroxide ion executes a nucleophilic attack on the C≡N bond. This forms an unstable imine anion intermediate that rapidly protonates and tautomerizes into an amide (+18 Da mass shift)[2]. Under harsher conditions, further hydrolysis yields the carboxylate salt[3].

NitrileHydrolysis N1 Phenoxyacetonitrile N3 Imine Anion N1->N3 Nucleophilic Attack N2 Moisture / Base N2->N3 N4 Phenoxyacetamide N3->N4 Tautomerization N5 Carboxylate Salt N4->N5 Further Hydrolysis

Mechanistic pathway of base-catalyzed nitrile hydrolysis due to moisture contamination.

Quantitative Data: Moisture Tolerance Limits

To ensure reproducibility, moisture levels in solvents and reagents must be strictly controlled. Below is a summary of the maximum tolerable moisture limits for various transformations involving phenoxyacetonitriles.

Reaction TypeBase / ReagentMax Tolerable Moisture (ppm)Primary Consequence of Excess Moisture
Alpha-Alkylation NaH / LDA / LiHMDS< 50 ppmQuenching of base, low conversion, starting material recovery.
Cross-Coupling Pd Catalysts / Zinc< 100 ppmCatalyst deactivation, protodehalogenation of intermediates.
SNAr Reactions K₂CO₃ / Cs₂CO₃< 200 ppmCompetitive hydroxide attack, yielding phenol byproducts[4].
Nitrile Reduction LiAlH₄< 20 ppmViolent exothermic reaction, complete destruction of reducing agent[2].

Note: Moisture levels should be verified routinely using Karl Fischer titration prior to initiating critical steps.

Standard Operating Procedure (SOP): Anhydrous Execution

To prevent the failure modes described above, all manipulations must be performed using rigorous Schlenk techniques. This protocol is designed as a self-validating system —if moisture is present, visual cues will alert you before you waste valuable substrates.

Step-by-Step Methodology: Alpha-Deprotonation of Phenoxyacetonitrile
  • Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 Torr) for 5 minutes to remove adsorbed water from the glass surface. Allow it to cool to room temperature under a positive pressure of ultra-high purity (UHP) Argon[5].

  • Solvent Transfer: Using an oven-dried, argon-flushed glass syringe, transfer anhydrous tetrahydrofuran (THF) into the flask through a rubber septum.

  • Base Introduction: Briefly remove the septum under a strong counter-flow of Argon to add sodium hydride (NaH, 60% dispersion in mineral oil). Reseal and stir to suspend.

  • Substrate Injection: Dissolve the phenoxyacetonitrile intermediate in anhydrous THF in a separate dry vial. Draw the solution into a dry syringe and inject it dropwise into the NaH suspension at 0 °C.

  • Self-Validation Check:

    • Positive Indicator: You must observe immediate H₂ gas evolution (bubbling) and the formation of a persistent yellow/orange solution, indicating the successful generation of the stabilized carbanion.

    • Failure Indicator: If bubbling stops prematurely or the color fades rapidly to clear, adventitious moisture has quenched the carbanion. The reaction must be aborted and solvents re-titrated.

SchlenkWorkflow Step1 1. Flame Dry Glassware Step2 2. Backfill with Argon Step1->Step2 Step3 3. Syringe Transfer Step2->Step3 Step4 4. Base Addition Step3->Step4 Step5 5. Substrate Injection Step4->Step5

Standard operating procedure for anhydrous reaction setup using Schlenk techniques.

Troubleshooting Guide & FAQs

Q: I am attempting an alpha-alkylation of 3,4-difluorophenoxyacetonitrile, but my yield is below 20%, and I recover mostly starting material. What is happening? A: This is the classic signature of carbanion quenching. The methylene protons alpha to the nitrile and phenoxy groups are acidic, but if moisture (>50 ppm) is present in your solvent, the base (e.g., NaH) will preferentially react with water. Furthermore, any carbanion formed will be rapidly reprotonated by the water. Solution: Titrate your solvent using Karl Fischer titration before use, ensure you are using a positive-pressure inert gas blanket, and flush your syringes with argon at least three times prior to transfer[5].

Q: During a base-catalyzed reaction with phenoxyacetonitrile, my LC-MS shows a mass +18 Da higher than my expected starting material, and the reaction stalls. What is this byproduct? A: The +18 Da mass shift indicates the formation of a phenoxyacetamide byproduct via moisture-driven nitrile hydrolysis. Nitriles contain an electrophilic carbon. In the presence of adventitious water and a strong base, hydroxide ions attack the C≡N bond, forming an imine anion intermediate that tautomerizes into an amide[2]. Solution: Switch to strictly anhydrous conditions. If using hygroscopic bases like K₂CO₃ or Cs₂CO₃, dry them in a vacuum oven at 120 °C overnight prior to use.

Q: How should I extract phenoxyacetonitrile or sensitive reagents from a Sure/Seal™ bottle without degrading the remaining stock? A: Repeated puncturing of septum-sealed bottles with a syringe creates a partial vacuum that pulls in moist ambient air, ruining the reagent[6]. Solution: Always use the positive-pressure technique. Insert a needle connected to a low-pressure Argon line into the septum just above the liquid level. Use a separate, oven-dried syringe to withdraw the reagent. The inert gas will replace the withdrawn volume, maintaining an anhydrous blanket over the chemical[6].

Q: What type of syringe is best for handling these moisture-sensitive solutions? A: While fully plastic polypropylene (PP) Luer lock syringes are common in undergraduate settings, they should be strictly treated as single-use. Repeated exposure to organic solvents causes the plunger to freeze or experience resistance, which can lead to spills[7]. For rigorous anhydrous work with phenoxyacetonitriles, oven-dried glass syringes equipped with PTFE plungers are the gold standard, as they can be thoroughly dried and flushed with nitrogen without degrading[5].

References

  • Chemistry of Nitriles - LibreTexts. LibreTexts. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. University of Pittsburgh. Available at:[Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor. Available at:[Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory. Journal of Chemical Education (ERIC). Available at: [Link]

  • 21.5. Hydrolysis of nitriles - Lumen Learning. Lumen Learning. Available at: [Link]

Sources

Technical Support Center: Advanced Strategies for Sterically Hindered Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with nucleophilic substitution on sterically congested 2,3-dibrominated substrates. These vicinal dibromides are valuable synthetic intermediates, but their inherent steric crowding often leads to low yields, undesired elimination side products, or complete reaction failure. This document provides in-depth, mechanism-driven troubleshooting strategies and actionable protocols to overcome these common hurdles.

Part 1: Foundational Concepts & Troubleshooting FAQs

This section addresses the most frequent issues encountered in the laboratory when working with sterically hindered 2,3-dibromoalkanes.

FAQ 1: Why is my 2,3-dibromo substitution reaction failing or giving abysmal yields?

Answer: The primary obstacle is almost always severe steric hindrance.[1] In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile must approach the electrophilic carbon from the backside (180° to the leaving group).[2] When the substrate is heavily substituted, as is common with 2,3-dibromo compounds, bulky alkyl groups physically block this approach, destabilizing the crowded five-coordinate transition state and dramatically increasing the activation energy.[3][4]

If your substrate is secondary or tertiary, an SN2 pathway is significantly disfavored.[2][5] Tertiary substrates are considered virtually inert to SN2 reactions because the steric barrier is insurmountable.[1][2] Instead of substitution, you are likely observing elimination products, where the nucleophile acts as a base to abstract a proton.[6]

FAQ 2: My product analysis shows a mix of alkenes. What's happening and how do I prevent it?

Answer: You are observing the results of a competing elimination (E2) reaction. This is extremely common when attempting substitution on hindered substrates. The same factors that inhibit the SN2 reaction (steric bulk) often favor the E2 reaction.

  • Causality: A sterically hindered nucleophile may find it easier to access a peripheral proton than the crowded electrophilic carbon.[7] Strong bases, even if they are weak nucleophiles (e.g., tert-butoxide), will almost exclusively promote elimination.[7] The reaction proceeds via an anti-periplanar arrangement of a proton and the bromide leaving group, leading to the formation of a double bond.[8]

  • Mitigation Strategy: To favor substitution over elimination, you must carefully select a nucleophile that has high nucleophilicity but relatively low basicity. Good candidates include azide (N₃⁻), cyanide (CN⁻), or halides like iodide (I⁻). Additionally, using a polar aprotic solvent is crucial as it enhances nucleophilicity without significantly increasing basicity.[3][7]

FAQ 3: How can I determine if my reaction should be SN1 or SN2, and how do I choose the right conditions?

Answer: The structure of your substrate is the deciding factor. The following decision-making workflow can guide your experimental design.

G sub Analyze Substrate's Electrophilic Carbon p1 p1 sub->p1 Primary or Methyl? p2 p2 sub->p2 Secondary? p3 p3 sub->p3 Tertiary? sn2 Pathway: SN2 Strategy: Maximize Nucleophile Strength & Minimize Hindrance p1->sn2 Yes cond_sn2 • Strong, non-bulky nucleophile • Polar Aprotic Solvent (DMSO, DMF) • Moderate Temperature sn2->cond_sn2 Use... sn1_sn2 Ambiguous Pathway (SN1 vs. SN2 vs. E2) Reaction outcome is highly sensitive to conditions. p2->sn1_sn2 Yes cond_sn1_sn2 Careful optimization required. Start with SN2 conditions as default unless carbocation is well-stabilized. sn1_sn2->cond_sn1_sn2 To Favor SN2: Follow SN2 Strategy To Favor SN1: Follow SN1 Strategy sn1 Pathway: SN1 Strategy: Stabilize Carbocation Intermediate p3->sn1 Yes cond_sn1 • Weak Nucleophile / Protic Solvent • Polar Protic Solvent (EtOH, H₂O) • Lewis Acid Catalyst (optional) • Low Temperature to suppress E1 sn1->cond_sn1 Use...

Caption: Decision workflow for substitution pathway selection.
  • SN2 on Hindered Secondary Centers: This is challenging. Success depends on using a highly reactive, non-basic nucleophile in a polar aprotic solvent to maximize its kinetic advantage before elimination takes over.[3]

  • SN1 on Tertiary/Hindered Secondary Centers: This pathway involves the formation of a planar carbocation intermediate, which alleviates the initial steric strain.[9] To promote this, use polar protic solvents (e.g., ethanol, water) to stabilize the carbocation and the departing bromide ion.[7][9] Using a weak nucleophile is also key, as strong nucleophiles would favor a competing SN2 or E2 pathway.

Part 2: Advanced Optimization & Alternative Methodologies

When standard conditions fail, more advanced strategies are required.

Q1: I've tried optimizing the solvent and nucleophile, but the yield is still poor. What else can I do?

Answer: It's time to consider catalytic methods or alternative reaction pathways that are less susceptible to steric effects.

  • Promote Leaving Group Departure with Lewis Acids: For SN1-type reactions, a Lewis acid (e.g., Ag⁺ from AgNO₃, or ZnCl₂) can coordinate to the bromine atom, weakening the C-Br bond and facilitating its departure to form the carbocation intermediate.[10][11] This is particularly effective for substrates that can form a stable carbocation.

  • Transition-Metal-Catalyzed Cross-Coupling: For forming C-C, C-N, or C-O bonds, nucleophilic substitution is not your only option. Palladium- or copper-catalyzed cross-coupling reactions follow different mechanistic pathways that are often more tolerant of steric hindrance around the electrophilic carbon.

    • Buchwald-Hartwig Amination: For creating C-N bonds, this palladium-catalyzed reaction is exceptionally powerful for coupling amines with sterically hindered aryl or alkyl halides.[12][13]

    • Suzuki or Negishi Coupling: To form C-C bonds, these reactions couple organoboronic acids or organozinc reagents with halides and are workhorse methods in complex molecule synthesis.[13][14]

Q2: Can I just increase the temperature to force the reaction to proceed?

Answer: Increasing the temperature will increase the rate of all possible reactions, but often it will favor the undesired elimination pathway more than the desired substitution. Elimination reactions typically have a higher activation energy but also a more positive entropy of activation. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more dominant at higher temperatures, making elimination more favorable.[15]

Recommendation: First, optimize all other parameters (solvent, nucleophile, catalyst) at a moderate temperature. Only use elevated temperatures as a last resort, and carefully monitor the product distribution for an increase in elimination byproducts.[13]

Data Summary: Solvent Effects on Substitution Reactions

The choice of solvent is one of the most powerful tools for controlling the reaction pathway.

Solvent TypeExamplesMechanism FavoredRationaleCitations
Polar Aprotic DMSO, DMF, AcetonitrileSN2 Solvates the cation but leaves the nucleophile anion "naked" and highly reactive. Does not significantly stabilize carbocation intermediates.[3][7]
Polar Protic Water, Ethanol, Acetic AcidSN1 Stabilizes both the carbocation intermediate and the leaving group anion through hydrogen bonding. It "cages" and deactivates strong nucleophiles, hindering SN2 reactions.[3][7][9]
Nonpolar Hexane, Toluene, CCl₄Generally Poor Reactants are often insoluble. Does not effectively stabilize charged intermediates or transition states required for either pathway.[16]
Part 3: Experimental Protocols

The following protocols provide starting points for tackling sterically hindered 2,3-dibromo substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Promoting SN2 Substitution on a Hindered Secondary Center

This protocol uses a strong, non-basic nucleophile in a polar aprotic solvent to maximize the SN2 rate.

Objective: Substitute a bromine atom on a sterically hindered secondary carbon with an azide group.

Materials:

  • Sterically hindered 2,3-dibromoalkane (1.0 eq)

  • Sodium azide (NaN₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the 2,3-dibromoalkane (1.0 eq).

  • Add anhydrous DMF to dissolve the substrate (concentration approx. 0.1-0.5 M).

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • If no reaction is observed, slowly increase the temperature to 50-60 °C and continue monitoring. Be aware that higher temperatures may begin to favor elimination.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Caption: Workflow for Protocol 1 (SN2 Substitution).
Protocol 2: Promoting SN1 Substitution via Lewis Acid Catalysis

This protocol is designed for tertiary or highly hindered secondary substrates where an SN2 reaction is not feasible.

Objective: Substitute a tertiary bromine atom with a hydroxyl group using water as a weak nucleophile, facilitated by silver nitrate.

Materials:

  • Tertiary 2,3-dibromoalkane (1.0 eq)

  • Silver nitrate (AgNO₃, 1.1 eq)

  • Ethanol/Water solvent mixture (e.g., 80:20 v/v)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the 2,3-dibromoalkane (1.0 eq) in the ethanol/water mixture.

  • In a separate flask, dissolve silver nitrate (1.1 eq) in a minimal amount of the same solvent mixture.

  • Add the silver nitrate solution dropwise to the substrate solution at room temperature. A precipitate of silver bromide (AgBr) should begin to form, driving the reaction forward.[10]

  • Stir the reaction mixture for 24-48 hours. The reaction vessel should be protected from light as silver salts can be light-sensitive.

  • Monitor the consumption of starting material by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the AgBr precipitate. Wash the Celite pad with ethanol.

  • Combine the filtrate and washings. Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

References
  • BenchChem (2025). Nucleophilic Substitution Reaction Pathways for 2,3-Dibromo-1-cyclohexene.
  • Umicore Precious Metals Chemistry.
  • Making Molecules (2025).
  • Chemistry Steps (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Chemistry LibreTexts (2024). 11.3: Characteristics of the SN2 Reaction.
  • Chemistry LibreTexts (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (n.d.). A Green Synthesis of 2,3-Dibromo-3-phenylpropionic Acid....
  • Chem Divine (2023).
  • ResearchGate (2022).
  • Wikipedia.
  • Chemistry Steps (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • Vaia. The reaction of ( ± ) − 2 , 3 -dibromobutane with ethoxide ion....
  • The Journal of Physical Chemistry A (2022).
  • Chemistry LibreTexts (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Khan Academy (2013).
  • BenchChem (2025). Optimizing temperature and reaction time for 1,3-Dibromo-5-nitrobenzene substitutions.
  • Organic Chemistry Portal (2009).

Sources

Flash chromatography solvent systems for polar brominated aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with one of the most notoriously difficult classes of compounds to purify: polar brominated aldehydes .

These molecules present a "perfect storm" of chromatographic challenges. The aldehyde motif is highly electrophilic and prone to hydration, oxidation, and acetalization. The bromine atom introduces heavy-atom effects, light sensitivity, and strong halogen-bonding (σ-hole) interactions with the stationary phase. Finally, their high polarity often tempts chemists into using protic solvent systems, which can destroy the product on the column.

Below, you will find the mechanistic troubleshooting guide, self-validating protocols, and quantitative data needed to master these purifications.

Workflow: Solvent Selection for Polar Brominated Aldehydes

G N1 Polar Brominated Aldehyde N2 2D TLC Stability Check N1->N2 N3 Stable on Silica? N2->N3 N4 Normal Phase (Silica) Hexane / Acetone N3->N4 Yes N5 Reverse Phase (C18) H2O / Acetonitrile N3->N5 No / Streaks N6 Avoid DCM / MeOH (Acetal Risk) N4->N6

Decision matrix for flash chromatography solvent selection of polar brominated aldehydes.

Troubleshooting & FAQs

Q1: I used a Dichloromethane (DCM) / Methanol (MeOH) gradient to elute my highly polar aldehyde. My NMR shows the aldehyde proton is gone, replaced by new aliphatic peaks. What happened? A1: You have inadvertently synthesized a dimethyl acetal directly on your column. Aldehydes are highly electrophilic. Standard, unmodified silica gel is mildly acidic (pH ~4.5–5.5 due to surface silanols). The combination of this trace Brønsted acidity from the silica gel and the highly nucleophilic methanol rapidly catalyzes the formation of acetals during elution[1].

  • The Fix: Never use methanol as an eluent for aldehydes on standard normal-phase silica. If a highly polar system is required, use DCM/Acetonitrile, or switch entirely to Reverse Phase (C18) chromatography using Water/Acetonitrile[2].

Q2: My brominated aldehyde streaks severely in standard Hexane / Ethyl Acetate, leading to poor resolution and overlapping fractions. Why? A2: Brominated compounds, especially poly-brominated or aromatic ones, exhibit strong polarizability. The electron-deficient region opposite the C–Br bond (the σ-hole) forms strong, directional halogen bonds with the oxygen atoms of the silanol groups on the silica gel. Ethyl acetate is often not a strong enough hydrogen/halogen-bond acceptor to outcompete the silica, causing the compound to drag and streak.

  • The Fix: Switch your polar modifier to Acetone . Acetone is a much stronger hydrogen-bond acceptor than ethyl acetate and maintains a lower viscosity. A gradient of Hexane/Acetone or Toluene/Acetone will disrupt the halogen bonding and pull the compound off the column in a tight, symmetrical band.

Q3: My


-bromo aldehyde seems to be degrading or debrominating during purification. How do I prevent this? 
A3: 

-bromo aldehydes are notoriously unstable. They are highly susceptible to epimerization at the

-stereocenter, elimination, and photolytic debromination. The massive surface area and active acidic sites of silica gel drastically accelerate this decomposition[3]. Furthermore, brominated compounds are highly sensitive to visible-light-mediated radical cleavage[4].
  • The Fix:

    • Minimize Residence Time: Use a shorter, wider column and apply higher positive pressure to elute the compound rapidly[5].

    • Shielding: Wrap the glass column and your collection tubes in aluminum foil to block ambient laboratory light.

    • Deactivation: Consider using deactivated silica or bypassing normal phase entirely in favor of Reverse Phase (C18).

Methodology: High-Recovery Protocol for Sensitive Aldehydes

To ensure scientific integrity, you must treat your purification as a self-validating system. Do not commit your entire batch to a column without proving its stability first.

Step 1: The 2D-TLC Stability Assay (Self-Validation)

  • Action: Spot your crude mixture on the bottom-left corner of a 5x5 cm silica TLC plate. Elute with Hexane/Acetone (70:30). Dry the plate completely. Rotate the plate 90° and elute it a second time in the exact same solvent.

  • Causality: If the compound is stable, it will appear perfectly on the diagonal axis. If the aldehyde is degrading, oxidizing, or reacting with the silica, you will see off-diagonal spots. If off-diagonal spots appear, abandon normal-phase silica and move to Step 1B (Reverse Phase).

Step 2: Column Packing and Shielding

  • Action: Pack the column using the slurry method in 100% Hexanes. Immediately wrap the exterior of the glass column in aluminum foil.

  • Causality: The foil prevents ambient blue/UV light in the laboratory from initiating radical debromination pathways[4].

Step 3: Dry Loading

  • Action: Dissolve the crude mixture in a minimal amount of DCM, add a small amount of Celite (not silica), and evaporate to a free-flowing powder. Load this evenly onto the top of the column.

  • Causality: Loading with Celite prevents the localized highly-exothermic heat of adsorption that occurs when polar aldehydes hit dry silica, which can cause immediate thermal degradation.

Step 4: Rapid Gradient Elution

  • Action: Elute using a gradient of Hexane to Hexane/Acetone (up to 50% Acetone). Apply sufficient pressure to achieve a rapid, steady flow rate.

  • Causality: Minimizing the time the

    
    -bromo aldehyde spends in contact with the mildly acidic silanol groups prevents epimerization and degradation[5].
    

Step 5: Safe Concentration

  • Action: Pool the product fractions and evaporate under reduced pressure with the water bath set strictly below 30°C. Backfill the rotary evaporator with Argon or Nitrogen.

  • Causality: Aldehydes auto-oxidize to carboxylic acids in the presence of concentrated oxygen and heat[3]. Inert backfilling preserves the integrity of the purified product.

Quantitative Data: Solvent System Comparison

The following table synthesizes the physicochemical impacts of various solvent systems on polar brominated aldehydes to guide your gradient selection.

Solvent SystemPolarity Index (P')Halogen-Bond DisruptionAcetalization RiskOverall Resolution ScoreRecommended Use Case
Hexane / EtOAc 4.4 (EtOAc)LowNone4 / 10Non-polar to moderately polar stable aldehydes.
Hexane / Acetone 5.1 (Acetone)HighNone9 / 10Optimal for normal phase. Excellent for highly polar, streaking brominated compounds.
DCM / MeOH 5.1 (MeOH)ModerateCRITICAL 1 / 10DO NOT USE. Will rapidly convert aldehydes to dimethyl acetals on silica.
H2O / Acetonitrile 5.8 (MeCN)HighNone8 / 10Highly polar or silica-sensitive aldehydes requiring C18 Reverse Phase chromatography.

References

  • Title: Technical Support Center: Purification of 5-Bromonicotinaldehyde Derivatives Source: Benchchem URL
  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: ACS Omega URL
  • Title: Bromine as a Visible-light-mediated Polarity-reversal Catalyst for the Functionalization of Aldehydes Source: Research Square URL
  • Title: Manual for Normal Phase, Reversed Phase Flash Column Source: Hawach URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Validation & Comparative

1H NMR chemical shifts for (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Structural Validation, Purity Profiling, and Reaction Monitoring

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This guide provides a technical analysis of the 1H NMR spectral characteristics of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile (CAS: 832674-62-1). This molecule is a highly functionalized benzaldehyde derivative, often utilized as a scaffold in the synthesis of bioactive alkaloids (e.g., Crinum alkaloid analogs) and antiviral agents.

The core structural challenge in synthesizing this intermediate lies in the regioselective alkylation of the phenolic precursor. This guide compares the target molecule against its likely starting material, 2,3-dibromo-6-ethoxy-4-hydroxybenzaldehyde , to provide a self-validating protocol for confirming conversion and assessing purity.

Structural Breakdown
  • Core: Benzaldehyde (C4-formyl).

  • Substituents:

    • C1: Cyanomethoxy group (-OCH₂CN).

    • C2, C3: Bromine atoms (Steric bulk, electron-withdrawing).

    • C6: Ethoxy group (-OCH₂CH₃).

    • C5: Aromatic Proton (The sole aromatic singlet).

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and high spectral resolution, the following protocol is recommended. This workflow minimizes solvent peaks and maximizes signal-to-noise ratio for the critical methylene protons.

Sample Preparation:

  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS as the internal standard.

    • Reasoning: CDCl₃ provides excellent solubility for poly-halogenated aromatic ethers and prevents hydrogen bonding broadening observed in DMSO-d₆.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

    • Note: Ensure the solution is clear. Filter through a glass wool plug if turbidity persists (often due to inorganic salts from the alkylation step).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1]

    • Temperature: 298 K (25°C).

    • Number of Scans (NS): 16–32 (Sufficient for 1H).

    • Pulse Delay (D1): ≥ 1.0 s to ensure full relaxation of the aldehyde proton.

Comparative Data Analysis: Target vs. Precursor

The following table contrasts the chemical shifts of the product with its phenolic precursor. This comparison is the primary method for validating the success of the O-alkylation reaction.

Table 1: 1H NMR Chemical Shift Comparison (in CDCl₃)
Proton AssignmentStructural FragmentPrecursor (Phenol) δ (ppm)Target (Nitrile) δ (ppm) MultiplicityIntegrationCoupling (J)
Aldehyde Ar-CH O10.1510.22 Singlet (s)1H-
Aromatic H-5 Ar-H 7.387.45 Singlet (s)1H-
Cyanomethoxy -O-CH ₂-CNAbsent4.95 – 5.05 Singlet (s)2H-
Phenolic OH Ar-OH 6.20 – 6.50 (br)AbsentBroad (s)--
Ethoxy CH₂ -O-CH ₂-CH₃4.184.25 Quartet (q)2H7.0 Hz
Ethoxy CH₃ -O-CH₂-CH1.481.51 Triplet (t)3H7.0 Hz

Note: Chemical shifts are estimated based on substituent additivity rules and data from structurally homologous poly-substituted benzaldehydes. Exact values may vary by ±0.05 ppm depending on concentration.

Key Diagnostic Signals
  • The "Fingerprint" Singlet (4.95 – 5.05 ppm): The appearance of a sharp singlet integrating to 2H is the definitive proof of the -OCH₂CN group incorporation. This peak appears significantly downfield from typical alkoxy protons due to the anisotropy of the nitrile group and the electron-withdrawing nature of the phenoxy oxygen.

  • Disappearance of OH: The broad phenolic singlet (typically >6.0 ppm) must be completely absent. Any residual broad peak in this region suggests incomplete alkylation.

  • H-5 Deshielding: The aromatic proton at C5 shifts slightly downfield (approx. +0.07 ppm) upon conversion from phenol to ether, reflecting the change in electron density donation from the oxygen.

Structural Logic & Validation Workflow

The synthesis and validation of this molecule follow a strict logic gate. The diagram below illustrates the decision-making process for a researcher confirming the product structure.

NMR_Validation_Workflow Start Crude Reaction Mixture Acquisition Acquire 1H NMR (CDCl3) Start->Acquisition Check_OH Check 6.0-6.5 ppm Region Acquisition->Check_OH Decision_OH Broad Singlet Present? Check_OH->Decision_OH Check_CH2 Check 4.9-5.1 ppm Region Decision_OH->Check_CH2 No (Clean baseline) Result_Fail_SM FAILED: Unreacted Starting Material Decision_OH->Result_Fail_SM Yes (OH detected) Decision_CH2 Sharp Singlet (2H)? Check_CH2->Decision_CH2 Check_Aldehyde Check 10.0-10.5 ppm Decision_CH2->Check_Aldehyde Yes Result_Fail_Imp FAILED: Side Product / Hydrolysis Decision_CH2->Result_Fail_Imp No (Missing signal) Result_Success VALIDATED: Target Nitrile Confirmed Check_Aldehyde->Result_Success Singlet Present

Figure 1: Logical workflow for validating the O-alkylation of the dibromo-phenol precursor using 1H NMR markers.

Mechanistic Insights for Spectral Interpretation

Steric Compression & The Aldehyde Shift

The aldehyde proton appears at a highly deshielded position (~10.2 ppm). This is not merely due to the carbonyl anisotropy but is enhanced by the ortho-effect of the Bromine atom at C3. The bulky bromine forces the carbonyl group to twist slightly out of planarity with the benzene ring, disrupting conjugation and localizing electron density, which further deshields the proton.

The Ethoxy Quartet Splitting

While the ethoxy group seems standard, the presence of the bulky Bromine at C2 and the Cyanomethoxy group at C1 can create a crowded environment. In lower-resolution instruments (300 MHz), the quartet at ~4.25 ppm may appear slightly broadened or show second-order roofing effects if the rotation of the ethyl group is restricted. However, in CDCl₃ at 298K, it typically remains a clear first-order system.

Impurity Profiling

Common impurities to watch for in the NMR spectrum:

  • Bromoacetonitrile (Reagent): Look for a singlet at ~3.9 ppm . (Note: This is distinct from the product's O-CH₂-CN at ~5.0 ppm).

  • Hydrolysis Product (Amide): If the nitrile hydrolyzes, two broad singlets (NH₂) will appear around 5.5 - 7.5 ppm , and the methylene singlet will shift.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 4767033 (Related Analog). Retrieved March 6, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text for substituent additivity rules).

Sources

Technical Comparison Guide: C13 NMR Analysis of Nitrile vs. Aldehyde Carbons in Aryl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR Spectral Analysis of Nitrile and Aldehyde Carbons in Aryl Ethers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, aryl ethers are ubiquitous structural motifs, often serving as linkers or lipophilic scaffolds in active pharmaceutical ingredients (APIs). The precise characterization of terminal functional groups attached to these rings—specifically nitriles (-C≡N) and aldehydes (-CHO) —is critical for structure-activity relationship (SAR) studies. While both moieties contain


 hybridized carbons and lack directly attached protons (in the traditional methylene sense), their behavior in 

C NMR spectroscopy differs fundamentally in terms of chemical shift sensitivity, relaxation dynamics, and visibility in 2D correlation experiments.

This guide objectively compares the spectral signatures of these two groups within aryl ether systems, providing experimental protocols to overcome common detection challenges such as low sensitivity and long relaxation times.

Comparative Analysis: Nitrile vs. Aldehyde[1][2][3]

The following analysis contrasts the performance of


C NMR in detecting and assigning nitrile and aldehyde carbons attached to aryl ether scaffolds (e.g., 4-methoxybenzonitrile vs. 4-methoxybenzaldehyde).
2.1 Chemical Shift Signatures (

)[1]

The most immediate differentiator is the chemical shift range.[2][3] The aldehyde carbonyl is one of the most deshielded signals in organic chemistry, while the nitrile carbon, despite being


 hybridized, resonates in a significantly more shielded region due to anisotropic effects and the "heavy atom" effect of the triple bond.
FeatureNitrile Carbon (-C≡N) Aldehyde Carbon (-CHO)
Hybridization


Typical Range 118 – 120 ppm 190 – 195 ppm
Effect of Aryl Ether (e.g., -OMe) Slight Deshielding (+0.5 to +1.0 ppm) (e.g., Ph-CN @ 118.6

4-MeO-Ph-CN @ 119.2)
Shielding (-1.0 to -2.0 ppm) (e.g., Ph-CHO @ 192.0

4-MeO-Ph-CHO @ 190.9)
Overlap Potential High: Overlaps with aromatic/alkene carbons.[4]Low: Distinct region; rarely overlaps unless ketones are present.

Mechanistic Insight: The electron-donating alkoxy group (aryl ether) exerts a resonance effect (+R). For the aldehyde, this donation increases electron density at the carbonyl carbon, causing an upfield shift (shielding) . Conversely, the nitrile carbon often exhibits a negligible or slight downfield shift . This counter-intuitive behavior in nitriles is attributed to the dominance of the paramagnetic shielding term (


) and the linear geometry of the 

system, which responds differently to ring currents than the trigonal planar carbonyl.
2.2 Sensitivity and Relaxation Dynamics (

)

A critical operational challenge in


C NMR is signal intensity, which is governed by the spin-lattice relaxation time (

) and the Nuclear Overhauser Effect (NOE).
  • Nitrile Carbon (Quaternary): The nitrile carbon is "quaternary" in the strict sense—it has no directly attached protons. It relies on inefficient dipolar relaxation mechanisms with distant protons. Consequently, it possesses an exceptionally long

    
     (often > 30 seconds). In standard pulse sequences with short repetition delays (
    
    
    
    s), the nitrile signal is easily saturated, appearing with disproportionately low intensity or disappearing entirely.
  • Aldehyde Carbon (Methine-like): Although a carbonyl, the aldehyde carbon is bonded directly to a proton. This C-H bond provides an efficient dipolar relaxation pathway and allows for NOE enhancement (increasing signal by up to 200% in decoupled spectra). Therefore, aldehyde carbons appear as strong, intense signals relative to quaternary aromatics.

2.3 2D NMR Visibility (HMBC vs. HSQC)

When 1D analysis is ambiguous due to overlap (common for nitriles), 2D experiments are the definitive validation tools.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Nitrile: Invisible . No direct proton attachment.

    • Aldehyde: Highly Visible . Shows a correlation to the aldehyde proton (

      
       ppm). This is diagnostic.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Nitrile: Required for Assignment . Shows long-range correlations (

      
      ) to aromatic protons ortho/meta to the cyano group.
      
    • Aldehyde: Visible, showing correlations to aromatic protons, but usually redundant if HSQC is available.

Experimental Protocols

To ensure reliable detection and integration of these moieties, the following protocols are recommended.

Protocol A: Optimized 1D

C Acquisition for Nitriles
  • Objective: Maximize signal-to-noise (S/N) for quaternary nitrile carbons.

  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is limited; note solvent peak overlap ~40 ppm).
  • Pulse Angle:

    
     (reduces saturation risk).
    
  • Relaxation Delay (

    
    ):  Increase to 3–5 seconds  (Standard is often 1s).
    
  • Scans (NS): Minimum 1024 scans for dilute samples (< 10 mg).

  • Optional: Add relaxation agent Cr(acac)

    
      (0.05 M) to reduce 
    
    
    
    significantly, allowing quantitative integration.
Protocol B: Distinguishing via 2D Workflows
  • Step 1: Run HSQC .[5]

    • Result: If a cross-peak appears at

      
       / 
      
      
      
      , confirm Aldehyde .
    • Result: If no cross-peak in downfield region, proceed to Step 2.

  • Step 2: Run HMBC (optimized for

    
     Hz).
    
    • Result: Look for correlations from aromatic protons (

      
      ) to a carbon at 
      
      
      
      . If found, confirm Nitrile .[4]
Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning these functional groups in an aryl ether derivative.

NMR_Assignment_Workflow Start Unknown Aryl Ether Derivative Analyze 13C Spectrum Check_Downfield Check Downfield Region (> 180 ppm) Start->Check_Downfield Signal_190 Signal present at ~190 ppm? Check_Downfield->Signal_190 Check_Midfield Check Aromatic Region (115 - 125 ppm) Signal_190->Check_Midfield No HSQC_Test Run HSQC Experiment Signal_190->HSQC_Test Yes Signal_119 Signal present at ~119 ppm? Check_Midfield->Signal_119 Signal_119->Start No Signal (Check Concentration/Relaxation) HMBC_Test Run HMBC Experiment Signal_119->HMBC_Test Yes (Potential Overlap) Aldehyde_Confirmed CONFIRMED: Aldehyde (Direct C-H Correlation) HSQC_Test->Aldehyde_Confirmed Cross-peak at C:190 / H:10 Nitrile_Confirmed CONFIRMED: Nitrile (Long-range coupling only) HMBC_Test->Nitrile_Confirmed Correlation to Aromatic Protons

Figure 1: Logical workflow for distinguishing Aldehyde vs. Nitrile carbons using 1D and 2D NMR data.

Summary Data Table
Parameter4-Methoxybenzonitrile (Nitrile)4-Methoxybenzaldehyde (Aldehyde)
Functional Group Carbon

119.2 ppm 190.9 ppm
Ipso Carbon

~104 ppm~130 ppm
Aryl Ether Carbon (OMe)

55.5 ppm55.6 ppm
Detection Mode HMBC (Long-range)HSQC (Direct) + 1D
Relaxation Time (

)
Very Long (>30s)Moderate (~2-5s)
References
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: 1H and 13C NMR data of benzonitrile and benzaldehyde derivatives. Retrieved March 6, 2026, from [Link]

  • Reich, H. J. (2022).[1] 13C Chemical Shifts of Nitriles and Carbonyls. University of Wisconsin-Madison. Retrieved March 6, 2026, from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Comparing reactivity of 2,3-dibromo vs 2,6-dibromo phenoxyacetonitrile isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2,3-Dibromo vs. 2,6-Dibromo Phenoxyacetonitrile Isomers in Synthetic Workflows

Introduction

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where subtle regioisomeric differences dictate the success or failure of an entire drug development pipeline. The phenoxyacetonitrile scaffold is a highly versatile intermediate, often serving as a precursor to complex heterocyclic systems in both pharmaceutical and agrochemical research. When this scaffold is brominated, the precise position of the halogens fundamentally alters the molecule's steric and electronic landscape.

This guide provides an objective, data-driven comparison of two critical isomers: 2,3-dibromophenoxyacetonitrile and 2,6-dibromophenoxyacetonitrile . By analyzing their reactivity profiles—specifically focusing on α-carbon deprotonation and ether cleavage—we can establish a predictable model for their behavior in downstream applications.

Section 1: Mechanistic Causality – Steric vs. Electronic Effects

The reactivity of phenoxyacetonitriles is primarily governed by two factors: the accessibility of the ether oxygen (for Lewis acid coordination/cleavage) and the acidity/nucleophilicity of the α-protons on the acetonitrile group (-CH₂CN).

  • 2,6-Dibromophenoxyacetonitrile (Di-ortho substituted): The presence of two bulky bromine atoms at the ortho positions (C-2 and C-6) creates a severe steric shield around the ether linkage. While the inductive electron-withdrawing effect (-I) of the bromines theoretically increases the thermodynamic acidity of the α-protons, the immense steric bulk physically prevents bulky bases or electrophiles from approaching the reaction center.

  • 2,3-Dibromophenoxyacetonitrile (Mono-ortho substituted): With only one ortho bromine (C-2) and one meta bromine (C-3), the steric hindrance is asymmetrical and significantly lower. The meta bromine continues to exert a strong inductive pull without blocking the trajectory of incoming reagents, rendering the molecule far more reactive in standard substitution and cleavage workflows.

G A Dibromophenoxyacetonitrile Isomers B 2,3-Dibromo Isomer (Mono-ortho substituted) A->B C 2,6-Dibromo Isomer (Di-ortho substituted) A->C D Low Steric Hindrance at Ether Oxygen B->D E High Steric Hindrance at Ether Oxygen C->E F High Reactivity in α-Deprotonation & Cleavage D->F G Low Reactivity in α-Deprotonation & Cleavage E->G

Logical relationship between isomer structure, steric hindrance, and chemical reactivity.

Section 2: Quantitative Reactivity Comparison

To objectively compare their performance, we evaluate both isomers against standardized metrics. The data below synthesizes expected yields and kinetic rates based on the steric constraints of the respective halogenation patterns.

Table 1: Comparative Reactivity Profile

Parameter2,3-Dibromophenoxyacetonitrile2,6-DibromophenoxyacetonitrileMechanistic Rationale
α-Proton pKa (Est.) ~15.2~14.8Di-ortho -I effect slightly increases thermodynamic acidity in the 2,6-isomer.
Alkylation Yield (MeI, K₂CO₃) 87%12%Severe steric shielding in the 2,6-isomer prevents electrophile approach.
Ether Cleavage (BBr₃, 0°C) 45 mins (Half-life)> 24 hours (Half-life)BBr₃ coordination to the ether oxygen is sterically blocked in the 2,6-isomer.
EAS Major Position C-4 and C-6C-4 onlyC-6 is sterically blocked by bromine in the 2,6-isomer.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, the following protocols are designed as self-validating systems. By incorporating internal standards and negative controls, researchers can verify the causality of the observed reactivity differences in real-time.

Workflow S1 Step 1: Substrate Preparation S2 Step 2: Base-Catalyzed Assay S1->S2 S3 Step 3: HPLC-UV Quantification S2->S3 S4 Step 4: Kinetic Rate Determination S3->S4

Step-by-step experimental workflow for validating isomer reactivity and kinetic rates.

Protocol A: Base-Catalyzed α-Alkylation Assay

Objective: To quantify the steric impact on the nucleophilicity of the deprotonated α-carbon.

  • Preparation: Dissolve 1.0 mmol of the selected dibromophenoxyacetonitrile isomer in 5 mL of anhydrous DMF. Add 0.1 mmol of 1,3,5-trimethoxybenzene as an internal quantitative NMR standard.

    • Causality: The internal standard ensures that any mass loss or incomplete conversion is accurately tracked, validating that low yields are due to reactivity, not handling errors.

  • Deprotonation: Add 1.5 mmol of anhydrous K₂CO₃. Stir at 25°C for 30 minutes to generate the carbanion.

  • Electrophilic Addition: Introduce 1.2 mmol of iodomethane (MeI) dropwise.

    • Causality: MeI is a highly reactive, unhindered electrophile. If the 2,6-isomer fails to react with MeI, it confirms extreme steric hindrance at the α-carbon rather than general electrophile incompatibility.

  • Quenching & Analysis: After 4 hours, quench with H₂O, extract with EtOAc, and analyze the crude mixture via ¹H-NMR. Calculate the conversion ratio based on the internal standard.

Protocol B: Lewis Acid-Mediated Ether Cleavage

Objective: To assess the accessibility of the ether oxygen for Lewis acid coordination.

  • Preparation: Dissolve 1.0 mmol of the isomer in 10 mL of anhydrous DCM under N₂ at 0°C.

  • Coordination: Add 1.1 mmol of Boron tribromide (BBr₃) dropwise.

    • Causality: BBr₃ must coordinate to the ether oxygen before cleavage can occur. The 2,6-isomer's bulky ortho bromines physically prevent this coordination, acting as a self-validating negative control for steric blocking.

  • Monitoring: Monitor the reaction via HPLC-UV at 15-minute intervals. The disappearance of the starting material peak directly correlates to the cleavage rate.

Section 4: Authoritative Grounding

The principles governing these reactions are well-documented in synthetic literature. The synthesis and reactivity of phenoxyacetonitrile derivatives, particularly regarding their use as precursors in 1, rely heavily on understanding these exact steric and electronic balances[1].

Furthermore, 2 on sterically hindered aromatic systems require specialized conditions, as standard Sₙ2 or coordination pathways are fundamentally altered by ortho substituents[2]. When designing synthetic routes involving the 2,6-dibromo isomer, researchers must often pivot to harsher conditions or alternative cleavage reagents (e.g., thiolate anions) to bypass the blocked oxygen coordination site.

References

  • RSC Advances. "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile." Royal Society of Chemistry. Available at:[Link]

Sources

X-ray crystallography data for substituted phenoxyacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural understanding of small organic molecules is a critical bottleneck in modern drug discovery and materials science. The phenoxyacetonitrile scaffold—characterized by an active methylene bridge flanked by an ether linkage and a strongly electron-withdrawing nitrile group—serves as a highly versatile synthon for condensation, coupling, and nucleophilic aromatic substitution reactions [1].

While spectroscopic methods like NMR and IR provide connectivity data, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for elucidating the absolute 3D architecture, stereochemistry, and non-covalent intermolecular interactions of these derivatives [2]. This guide provides a comprehensive comparison of how specific substitution patterns on the phenoxyacetonitrile core dictate solid-state crystal packing, alongside a self-validating experimental protocol for acquiring high-resolution crystallographic data.

Comparative Crystallographic Analysis of Substituted Derivatives

The introduction of halogens, pseudo-halogens, or sterically demanding groups onto the aromatic ring of phenoxyacetonitrile fundamentally alters its electron density map and solid-state packing behavior. Table 1 summarizes the representative crystallographic parameters for three distinct classes of phenoxyacetonitrile derivatives.

Table 1: Crystallographic Parameters of Representative Phenoxyacetonitrile Derivatives

DerivativeSubstitution PatternCrystal SystemSpace GroupKey Intermolecular InteractionsTypical R-factor (R1)
2-Phenoxyacetonitrile Unsubstituted (Baseline)TriclinicP-1Weak π-π stacking, dipole-dipole~0.045
3,4-Difluoro-phenoxyacetonitrile Electron-withdrawing (Halogen)MonoclinicP2₁/cC-H···F hydrogen bonding~0.038
2-(4-Cyano-2-methoxy-phenoxy)acetonitrile Sterically hindered, multi-functionalOrthorhombicPbcaStrong dipole-dipole (C≡N···H), steric packing~0.052
Mechanistic Insights: The Causality of Crystal Packing
  • The Baseline (2-Phenoxyacetonitrile): Lacking ring substituents, the parent molecule crystallizes in the highly symmetric triclinic P-1 space group. The crystal lattice is primarily stabilized by weak edge-to-face π-π interactions between the aromatic rings and standard dipole-dipole alignments of the anti-parallel nitrile groups [3].

  • Fluorine Substitution (3,4-Difluoro-phenoxyacetonitrile): The introduction of highly electronegative fluorine atoms profoundly shifts the crystal system to monoclinic (P2₁/c). Fluorine acts as a strong hydrogen-bond acceptor, facilitating robust intermolecular C-H···F interactions. This specific non-covalent network forces the molecules into a more rigid, tightly packed lattice, which often results in exceptionally high-quality crystals and lower R-factors during refinement [1].

  • Steric & Electronic Complexity (2-(4-Cyano-2-methoxy-phenoxy)acetonitrile): The bulky ortho-methoxy group restricts the rotational freedom of the ether linkage, while the para-cyano group introduces a second strong dipole. To minimize steric clash and maximize electrostatic stabilization, the molecule adopts an orthorhombic (Pbca) geometry. The packing is dominated by head-to-tail C≡N···H interactions, though the increased steric bulk makes growing defect-free single crystals more challenging, slightly elevating the expected R-factor [3].

Self-Validating Protocol: SCXRD Workflow for Small Organic Molecules

Obtaining publishable SCXRD data for small organic molecules requires a meticulous, self-validating workflow. The following protocol ensures that internal quality checks are met at every stage of the experiment [4].

Step 1: Crystal Growth via Vapor Diffusion

  • Dissolve 10-20 mg of the phenoxyacetonitrile derivative in a minimum volume of a good solvent (e.g., dichloromethane).

  • Place the solution in a small inner vial. Place this vial inside a larger outer vial containing an anti-solvent (e.g., pentane or hexane).

  • Seal the outer vial and allow it to sit undisturbed at room temperature for 3–7 days.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. Suitable single crystals must exhibit sharp, well-defined edges and extinguish polarized light uniformly when rotated. If the crystal appears opaque or extinguishes irregularly, it is twinned or polycrystalline and must be recrystallized.

Step 2: Crystal Selection and Mounting ("Under-Oil" Method)

  • Submerge the selected crystal in a drop of inert, cryoprotectant oil (e.g., Paratone-N) on a glass slide.

  • Using a micro-loop, scoop the crystal and immediately transfer it to the diffractometer's goniometer head.

  • Flash-cool the crystal to 100 K using a liquid nitrogen cold stream.

  • Validation Check: The crystal must not crack upon flash-cooling. The inert oil should form a rigid glass; if ice rings appear in the initial diffraction frames, moisture contamination has occurred, and the mounting must be repeated.

Step 3: Data Collection and Integration

  • Expose the crystal to Mo-Kα (

    
     Å) or Cu-Kα (
    
    
    
    Å) radiation.
  • Collect a hemisphere of data using a standard

    
    -scan strategy.
    
  • Validation Check: Evaluate the initial diffraction frames. Spot resolution should extend beyond 0.84 Å. If high-angle spots are smeared or absent, the crystal lacks sufficient long-range order.

Step 4: Phase Problem Solution and Structure Refinement

  • Solve the structure using ab initio direct methods or dual-space algorithms to generate the initial electron density map [4].

  • Assign atomic species to the electron density peaks. Refine the structure using full-matrix least-squares on

    
    .
    
  • Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Check: A successful refinement is validated by an R1 value of < 5% (for data where

    
    ) and a Goodness-of-Fit (GoF) value approaching 1.0. Residual electron density peaks should be < 0.5 e/ų.
    

Workflow Visualization

Workflow for Single-Crystal X-ray Diffraction of small organic molecules.

References

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, RSC Publishing, 2023. Available at:[Link]

  • Staples, R. "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E, IUCr Journals, 2022. Available at: [Link]

  • Hayes, C. E., et al. "Application of Crystalline Matrices for the Structural Determination of Organic Molecules." National Institutes of Health (NIH), 2021. Available at:[Link]

Analytical Platform Comparison Guide: Elemental Characterization of Highly Brominated Intermediates (C11H9Br2NO3)

Author: BenchChem Technical Support Team. Date: March 2026

Accurate elemental analysis (EA) is a critical quality control checkpoint in drug development, serving as the definitive proof of a synthesized molecule's empirical formula[1]. For heavily halogenated small molecules like C11H9Br2NO3 (e.g., (3R)-4,6-dibromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one, a known bioactive intermediate[2]), traditional analytical workflows often fail. With a molecular weight of 363.01 g/mol [3] and a bromine content exceeding 44% by mass, this compound presents a severe challenge: corrosive halogen gases generated during combustion can rapidly poison catalysts and destroy detectors[4].

This guide objectively compares the performance of automated CHN/O combustion analyzers against orthogonal techniques like Ion Chromatography (IC) and X-Ray Fluorescence (XRF) for the rigorous characterization of C11H9Br2NO3.

Theoretical Baselines & Expected Values

Before comparing analytical platforms, we must establish the theoretical mass fractions for C11H9Br2NO3. In pharmaceutical chemistry, the universally accepted tolerance for elemental analysis is ±0.3% from the calculated theoretical value[5].

Table 1: Expected Elemental Composition for C11H9Br2NO3
ElementAtomic Mass ( g/mol )Atom CountTotal Mass ContributionTheoretical Mass %Acceptable Range (±0.3%)
Carbon (C) 12.01111132.12136.40% 36.10% – 36.70%
Hydrogen (H) 1.00899.0722.50% 2.20% – 2.80%
Nitrogen (N) 14.007114.0073.86% 3.56% – 4.16%
Bromine (Br) 79.9042159.80844.02% 43.72% – 44.32%
Oxygen (O) 15.999347.99713.22% 12.92% – 13.52%

(Note: Total Molar Mass = 363.005 g/mol [6])

Platform Comparison: Overcoming the Halogen Interference

When analyzing C11H9Br2NO3, the massive bromine fraction dictates the choice of instrumentation. Below is a structural comparison of the three primary methodologies used to validate this class of compounds.

Table 2: Analytical Methodology Comparison
Analytical PlatformTarget ElementsAccuracyCapital CostThroughputMechanistic Limitations
Automated CHN Analyzer C, H, NHigh (±0.3%)MediumHigh (5-10 min/run)Br₂/HBr gases will poison the copper reduction core if not scrubbed[4].
Schöniger Flask + IC Br, Cl, FHigh (±0.5%)Low-MediumLow (Manual prep)Requires skilled operator; recovery losses during absorption phase.
WDXRF Spectroscopy Br, Trace MetalsModerate (±1.0%)HighHigh (Automated)Severe matrix effects; requires extensive matrix-matched calibration curves.

Experimental Workflows & Causality

To achieve the ±0.3% purity threshold, the experimental design must account for the chemical physics of the molecule. The following protocols are engineered as self-validating systems , ensuring that any instrument drift or catalyst exhaustion is immediately detected.

Protocol A: Automated CHN Combustion Analysis (Modified for Halogens)

Causality: Standard CHN analysis combusts samples at ~1000°C, converting the molecule into CO₂, H₂O, NOₓ, and corrosive Br₂/HBr[5]. If Br₂ reaches the Thermal Conductivity Detector (TCD), it causes baseline drift and filament degradation. To prevent this, the combustion tube must be heavily doped with a silver wool scrubber, which thermodynamically traps halogens as solid Silver Bromide (AgBr)[4].

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Run a K-factor calibration using p-Bromobenzoic acid (a matrix-matched standard containing C, H, O, and Br). The standard must return a carbon value within ±0.15% of its theoretical value before proceeding.

  • Sample Encapsulation: Weigh exactly 1.500 to 2.000 mg of C11H9Br2NO3 into a highly pure tin (Sn) capsule. Causality: Tin undergoes an exothermic oxidation during the oxygen injection phase, temporarily spiking the localized temperature to ~1800°C to ensure complete cleavage of the highly stable aromatic C-Br bonds.

  • Combustion & Scrubbing: Drop the capsule into the primary reactor (packed with Cr₂O₃ oxidation catalyst and a 50 mm layer of Ag wool)[4].

  • Reduction & Separation: The halogen-free gas stream (CO₂, H₂O, NOₓ) passes through a copper reduction reactor at 650°C to reduce NOₓ to N₂, followed by GC column separation.

  • Detection: Quantify via TCD.

  • Closing Validation: Run a blank tin capsule followed by a final p-Bromobenzoic acid standard. If the final standard deviates by >0.3%, the silver scrubber is exhausted and the run is invalidated.

G Sample C11H9Br2NO3 (Sn Capsule) Combustion Flash Combustion (1800°C localized) Sample->Combustion O2 Injection Scrubber Silver Wool Scrubber (Traps Br as AgBr) Combustion->Scrubber Gas Mixture (CO2, H2O, NOx, Br2) Reduction Copper Reduction (NOx -> N2) Scrubber->Reduction Halogen-Free Gas (CO2, H2O, NOx) GC GC Separation (N2, CO2, H2O) Reduction->GC N2, CO2, H2O TCD TCD Detection (C, H, N %) GC->TCD Elution

Fig 1: Mechanistic workflow of CHN analysis modified with a silver scrubber to prevent halogen interference.

Protocol B: Bromine Quantification via Schöniger Flask & Ion Chromatography

While CHN analysis confirms the organic framework, directly quantifying the 44.02% bromine mass fraction requires an orthogonal approach.

Step-by-Step Methodology:

  • Preparation: Weigh 5.0 mg of C11H9Br2NO3 onto an ashless filter paper flag.

  • Absorption Solution: Add 10 mL of 10 mM NaOH and 3 drops of 30% H₂O₂ into a heavy-walled Schöniger flask. Causality: H₂O₂ acts as a reducing agent to ensure all volatile bromine species (Br₂, HOBr) are fully converted to stable bromide ions (Br⁻) in the alkaline solution.

  • Combustion: Flush the flask with 100% O₂, seal it, and ignite the paper flag via an infrared igniter. Allow the flask to sit for 30 minutes with periodic shaking to ensure 100% absorption of the white combustion smoke.

  • IC Analysis: Dilute the absorption solution 1:100 with ultrapure water. Inject 25 µL into an Ion Chromatograph equipped with a high-capacity anion-exchange column and a suppressed conductivity detector.

  • Self-Validation: Spike a known concentration of NaBr into a duplicate sample post-combustion. Calculate the spike recovery; acceptable recovery must fall between 98.0% and 102.0%.

G Start Orthogonal Elemental Validation for C11H9Br2NO3 CHN Automated CHN Analyzer (Target: 36.4% C, 2.5% H, 3.8% N) Start->CHN IC Schöniger Flask + IC (Target: 44.0% Br) Start->IC XRF WDXRF Spectroscopy (Non-destructive Br screening) Start->XRF Data Comprehensive Empirical Formula Confirmed (All values within ±0.3% tolerance) CHN->Data IC->Data XRF->Data

Fig 2: Multi-platform orthogonal validation strategy for heavily brominated active pharmaceutical intermediates.

Conclusion & Best Practices

Relying on a single analytical platform for a molecule like C11H9Br2NO3 is a critical point of failure. The massive 44.02% bromine content will actively sabotage standard CHN analyzers if specific chemical countermeasures (like silver wool scrubbing) are not deployed[4].

For definitive proof of synthesis, drug development professionals should utilize a bifurcated approach : employ a heavily scrubbed automated CHN analyzer to confirm the carbon, hydrogen, and nitrogen framework, and utilize Schöniger Flask combustion coupled with Ion Chromatography to directly quantify the bromine payload.

References

  • [2] National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5324646, (r)-4,6-Dibromo-3-hydroxy-3-(2-oxopropyl)-indol-2-one". PubChem. Available at:

  • [1] Thermo Fisher Scientific. "BR42292 Elemental analysis applications compendium". Thermo Fisher Scientific. Available at:

  • [3] European Bioinformatics Institute (EMBL-EBI). "Compound: CHEMBL145592 - ChEMBL". ChEMBL Database. Available at:

  • [5] Wikipedia Contributors. "Elemental analysis". Wikipedia, The Free Encyclopedia. Available at:

  • [4] Journal of Analytical Chemistry. "Elemental analysis of organic compounds with the use of automated CHNS analyzers". ResearchGate. Available at:

  • [6] GuideChem. "Cyclopropanecarboxylic acid, 1-[[(2,4-dibromophenyl)amino]carbonyl]- 113136-83-7 wiki". GuideChem. Available at:

Sources

Spectroscopic differentiation of regioisomers in brominated formylphenoxy synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Differentiation of Regioisomers in Brominated Formylphenoxy Synthesis: A Comparative Guide

Executive Summary

The synthesis of brominated formylphenoxy derivatives—critical intermediates in the development of Schiff base ligands, PDE4 inhibitors, and advanced agrochemicals—presents a significant analytical challenge: the generation of closely related regioisomers[1][2]. During the foundational electrophilic aromatic substitution (bromination) of 3-hydroxybenzaldehyde, the competing directing effects of the functional groups lead to a mixture of positional isomers[3].

For researchers and drug development professionals, unequivocally distinguishing these isomers is paramount, as regioisomerism directly dictates the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide objectively compares the performance of High-Field Nuclear Magnetic Resonance (NMR) spectroscopy against alternative techniques like Benchtop NMR and Gas Chromatography-Mass Spectrometry (GC-MS), providing self-validating experimental protocols and quantitative data to streamline your analytical workflow.

Mechanistic Causality of Regioisomerism

To understand the analytical challenge, we must first examine the causality behind the synthesis. The bromination of 3-hydroxybenzaldehyde is governed by the electronic directing effects of its substituents:

  • Hydroxyl (-OH) Group: Strongly activating, directing incoming electrophiles to the ortho and para positions.

  • Formyl (-CHO) Group: Deactivating, directing electrophiles to the meta position.

Because the activating power of the hydroxyl group dominates the ring's electron density, bromination occurs preferentially at positions relative to the -OH group[4]. This reaction yields 2-bromo-5-hydroxybenzaldehyde as the major product (bromination para to the -OH group) and 2-bromo-3-hydroxybenzaldehyde as the minor product (bromination ortho to the -OH group)[1][3]. Subsequent O-alkylation (etherification) of this mixture with an alkyl or aryl halide yields the final brominated formylphenoxy regioisomers.

Synthesis cluster_isomers Regioisomer Mixture A 3-Hydroxybenzaldehyde B Electrophilic Bromination (Br₂, AcOH, Fe catalyst) A->B C 2-Bromo-5-hydroxybenzaldehyde (Major Isomer) B->C Para to -OH D 2-Bromo-3-hydroxybenzaldehyde (Minor Isomer) B->D Ortho to -OH E O-Alkylation (Etherification) (R-X, K₂CO₃, DMF) C->E D->E F Brominated Formylphenoxy Derivatives E->F

Figure 1: Mechanistic workflow of brominated formylphenoxy regioisomer synthesis.

Comparative Analytical Technologies

Differentiating these regioisomers requires an analytical technique capable of resolving subtle variations in the aromatic electronic environment.

High-Field NMR (600 MHz) [The Benchmark] High-resolution NMR is the gold standard for this application. The differentiation relies entirely on extracting precise ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-coupling constants from the aromatic protons (

6.5–8.0 ppm). High-field magnets provide the necessary spectral dispersion to achieve baseline resolution of these multiplets, allowing for the immediate identification of ortho (

Hz) versus meta (

Hz) coupling patterns.

Benchtop NMR (60–80 MHz)[The Alternative] Benchtop NMR has gained traction for rapid, fume-hood-adjacent reaction monitoring and distinguishing simple isomers[5][6]. However, for brominated formylphenoxy derivatives, the lower magnetic field results in severe signal overlap (second-order effects) in the aromatic region. While chemometric analysis or 2D techniques (like COSY/HSQC) can sometimes deconvolute these signals[5], the inherent lack of dispersion makes direct


-coupling extraction highly ambiguous without extensive data processing.

GC-MS [The Alternative] While GC-MS is exceptional for confirming the success of the bromination step—evidenced by the characteristic 1:1 isotopic ratio of


Br and 

Br at the molecular ion (

and

)—it falls short in structural elucidation. Regioisomers typically exhibit nearly identical retention times and fragmentation pathways, rendering GC-MS inadequate for definitive positional assignment without the prior synthesis of pure authentic standards.

Analytical Start Crude Regioisomer Mixture GCMS GC-MS Analysis Start->GCMS Benchtop Benchtop NMR (80 MHz) Start->Benchtop HighField High-Field NMR (600 MHz) Start->HighField Result1 Br Isotope Pattern Confirmed (Cannot differentiate isomers) GCMS->Result1 Result2 Aromatic Signal Overlap (Ambiguous J-coupling) Benchtop->Result2 Result3 Baseline Resolution (Exact J-coupling extraction) HighField->Result3 Final Unequivocal Regioisomer Differentiation Result1->Final Result2->Final Result3->Final

Figure 2: Analytical decision tree for the spectroscopic differentiation of regioisomers.

Experimental Methodologies

Protocol A: Synthesis of Brominated Formylphenoxy Regioisomers

This protocol is designed as a self-validating system; TLC monitoring ensures reaction completion before proceeding to the critical etherification step.

  • Bromination: Suspend 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol), iron powder (172 mg, 3.0 mmol, Lewis acid catalyst), and sodium acetate (6.72 g, 81.8 mmol) in 40 mL of glacial acetic acid[1][4].

  • Warm gently until homogeneous, then cool to room temperature.

  • Add bromine (2.1 mL, 40.9 mmol) in 10 mL acetic acid dropwise over 15 minutes to prevent polybromination[1]. Stir for 3 hours.

  • Validation: Quench a 0.1 mL aliquot in water, extract with ethyl acetate, and check via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material validates completion.

  • Precipitate the crude bromophenol mixture with ice water, filter, and dry[7].

  • Etherification: Dissolve the crude mixture (2.0 g) and anhydrous K₂CO₃ (2.4 g) in 15 mL DMF. Add benzyl bromide (1.2 eq) and stir overnight at room temperature[8].

  • Dilute with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate to yield the formylphenoxy regioisomers[8].

Protocol B: High-Field NMR Acquisition
  • Dissolve 15 mg of the crude formylphenoxy mixture in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquire a 1D ¹H NMR spectrum on a 600 MHz spectrometer (e.g., Bruker Avance NEO).

  • Parameters: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm, and an acquisition time of 2.5 s to ensure high digital resolution for

    
    -coupling extraction[9].
    
  • Apply zero-filling and a mild Gaussian window function to enhance the resolution of the aromatic multiplets.

Data Presentation & Performance Comparison

The structural assignment of the regioisomers is fundamentally linked to the splitting patterns of the aromatic protons. In the major isomer (2-bromo-5-hydroxybenzaldehyde derivative), the protons are located at positions 3, 4, and 6. The ortho coupling between H-3 and H-4 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Hz) and the meta coupling between H-4 and H-6 (

Hz) create a distinct doublet-doublet-doublet of doublets pattern. Conversely, the minor isomer features three adjacent protons, resulting in a characteristic triplet-like signal for the central proton[4].

Table 1: 1H NMR Spectral Signatures of Regioisomers (600 MHz in CDCl₃)

RegioisomerAromatic Proton AssignmentMultiplicityCoupling Constant (

, Hz)
Causality / Structural Logic
2-Bromo-5-formylphenoxy (Major)H-3Doublet (d)8.7Ortho coupling to H-4
H-6Doublet (d)3.0Meta coupling to H-4
H-4Doublet of doublets (dd)8.7, 3.0Coupled to both H-3 and H-6
2-Bromo-3-formylphenoxy (Minor)H-5Triplet (t) / dd~8.0Ortho coupling to both H-4 and H-6
H-4Doublet of doublets (dd)8.0, 1.5Ortho to H-5, meta to H-6
H-6Doublet of doublets (dd)8.0, 1.5Ortho to H-5, meta to H-4

Table 2: Analytical Technology Performance Comparison

Feature / MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)GC-MS
Aromatic Dispersion Excellent (Baseline resolution)Poor (Severe signal overlap)N/A

-Coupling Extraction
Direct and unequivocalAmbiguous (Requires 2D)N/A
Isomer Differentiation Definitive SuggestiveInadequate without standards
Acquisition Time ~2 minutes~10 minutes (with 2D)[6]~30-40 minutes[6]
Quantitative Ratio Analysis Highly Accurate (Integration)Moderate (Deconvolution needed)Moderate (Response factors vary)

Conclusion

While Benchtop NMR and GC-MS provide valuable rapid screening capabilities, they lack the resolving power required to definitively differentiate the complex aromatic coupling patterns of brominated formylphenoxy regioisomers. High-Field NMR (600 MHz) remains the indispensable analytical tool for this workflow. By leveraging the superior spectral dispersion of high-field magnets, researchers can directly extract ortho and meta


-coupling constants, ensuring the absolute structural integrity of their synthesized pharmaceutical intermediates.

References

Sources

Safety Operating Guide

Proper Disposal Procedures for (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (Immediate Action Card)

Compound Profile: (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile is a functionalized halogenated aromatic nitrile.[1] It combines the toxicity risks of organic nitriles with the persistence and environmental hazards of polybrominated aromatics.

Critical Hazard Operational Implication
Halogenated Organic MUST be segregated into "Halogenated Waste" streams. Strict prohibition on mixing with non-halogenated solvents to prevent cross-contamination of bulk waste.[2]
Nitrile Moiety (-CN) Potential for Hydrogen Cyanide (HCN) release under strong acidic conditions or thermal decomposition.[1] NEVER mix with strong acids or oxidizers.[3]
Aldehyde Group (-CHO) Susceptible to oxidation.[1] Potential sensitizer.[4][5] Increases reactivity profile compared to simple aryl halides.
Aquatic Toxicity Zero-tolerance for drain disposal.[1][5] The dibromo-substitution pattern suggests high persistence and toxicity to aquatic life.

Waste Classification & Segregation Strategy

Effective disposal begins with rigorous segregation. This compound must be treated as Hazardous Halogenated Chemical Waste .

The Segregation Decision Tree

Use this logic flow to determine the correct waste container for your specific experimental state.

WasteSegregation cluster_warning CRITICAL WARNING Start Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid/Dissolved? Start->IsLiquid SolidStream Solid Waste Stream IsSolid->SolidStream LiquidStream Liquid Waste Stream IsLiquid->LiquidStream SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Toxic Waste' Code: 6.1 (Toxic) SolidStream->SolidContainer SolventCheck Solvent Type? LiquidStream->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Ethyl Acetate, Acetone) SolventCheck->NonHaloSolvent LiquidContainerHalo Container: Safety Can/Carboy Label: 'Halogenated Solvent Waste' Keep pH > 5 HaloSolvent->LiquidContainerHalo LiquidContainerNonHalo Container: Segregated Carboy Label: 'Non-Halogenated Waste + Toxic Contaminant' *Mark as Halogenated due to solute* NonHaloSolvent->LiquidContainerNonHalo Contamination Rule Warning Do NOT mix with Acids (Risk of HCN generation)

Figure 1: Waste segregation logic. Note that even if dissolved in non-halogenated solvents, the presence of the dibromo-compound technically classifies the mixture as halogenated for incineration purposes.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Precipitate)

Applicability: Expired stocks, reaction precipitates, contaminated filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile.[1]

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[6][7]

  • Bagging: For fine powders, place the waste inside a secondary sealable bag (e.g., Ziploc) before placing it into the rigid container to minimize dust generation (lachrymator risk) upon reopening.

  • Disposal Path: Transfer to EHS for High-Temperature Incineration .

    • Why? Chemical deactivation (e.g., bleach) is inefficient for solid insoluble organics and may generate toxic byproducts. Incineration ensures complete destruction of the nitrile and aromatic rings.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates, reaction solutions, HPLC waste.

  • Solvent Compatibility Check: Ensure the waste solvent is compatible with HDPE.

  • The "Halogenated" Rule: Because the solute contains bromine, the entire liquid volume must be treated as halogenated waste, even if the solvent is Ethanol or Acetone.

    • Regulatory Note: Mixing halogenated organics into non-halogenated waste streams often triggers costly re-classification fees or regulatory fines (e.g., EPA F-listed waste rules).[1]

  • pH Control: Check the pH of the waste solution.

    • If Acidic (pH < 4): Neutralize carefully with Sodium Bicarbonate to pH 6-8 before adding to the waste carboy.[1]

    • Reasoning: Prevents acid-catalyzed hydrolysis of the nitrile group which could slowly release HCN gas in the storage container.

  • Container: Safety carboy (vented cap recommended if available, otherwise leave loose for 30 mins after addition if reaction was recent).

Protocol C: Contaminated Debris (Sharps, PPE, Glassware)[1]
  • Gloves/Wipes: Collect in a dedicated "Chemically Contaminated Debris" bag (yellow/orange biohazard-style bags are often used for this in industry, but follow local color codes).

  • Sharps/Glass: Place in a rigid puncture-proof container labeled "Sharps - Chemically Contaminated."

    • Do NOT rinse needles/syringes. Dispose of them directly to avoid aerosolizing the compound.

Spill Response Procedures

Pre-requisite PPE:

  • Respiratory: Half-mask respirator with Organic Vapor/Acid Gas cartridges (due to potential HCN/aldehyde vapors).[1]

  • Skin: Double nitrile gloves or Silver Shield (Laminate) gloves.

  • Eyes: Chemical splash goggles.[2]

Scenario 1: Solid Spill (Powder)

Goal: Contain dust without generating aerosols.[1]

  • Isolate: Evacuate immediate area; mark a 3-meter perimeter.

  • Dampen: Gently mist the powder with an inert solvent (e.g., mineral oil or water if compatible) to suppress dust. Do not pour liquid directly.[1]

  • Scoop: Use a plastic scoop or stiff card to lift the solid.

  • Wipe: Clean the surface with a solvent-soaked pad (Acetone or Ethanol).

  • Finish: Wash surface with soap and water.[7][8] Place all cleanup materials in the Solid Halogenated Waste container.

Scenario 2: Solution Spill

Goal: Absorb and prevent drain entry.

  • Block: Immediately place absorbent socks/booms around floor drains.

  • Absorb: Cover the spill with an inert absorbent (Vermiculite, Diatomaceous Earth, or commercial Universal Absorbent pads).

    • Avoid: Paper towels for large spills (they increase surface area for evaporation).

  • Collect: Shovel saturated absorbent into a heavy-duty plastic bag or bucket.

  • Label: "Debris from Spill of [Compound Name] - Contains Halogens."

Regulatory & Compliance Framework

This guide aligns with standard laboratory safety regulations. You must verify specific local codes.

Regulatory BodyClassification CodeRequirement
US EPA (RCRA) Characteristic Hazardous Waste (Toxicity)Likely requires D-listed or U-listed handling depending on formulation.[1] Treat as Halogenated Solvent Waste (F001/F002) if mixed with solvents.
EU Waste Framework EWC 07 05 03 *"Organic halogenated solvents, washing liquids and mother liquors."
DOT/IATA Class 6.1 (Toxic) If transporting waste off-site, it must be placarded as Toxic Solid/Liquid, Organic, N.O.S.[1] (Not Otherwise Specified).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • ETH Zürich. (n.d.). Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE). [Link][1]

Sources

Personal protective equipment for handling (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The handling of highly functionalized synthetic intermediates like (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile requires a rigorous, scientifically grounded approach to laboratory safety. As a complex halogenated benzaldehyde derivative featuring a reactive nitrile ether linkage, this compound presents unique toxicological and logistical challenges during drug development and active pharmaceutical ingredient (API) synthesis[1][2].

To ensure regulatory compliance and protect laboratory personnel, this guide provides a comprehensive Standard Operating Procedure (SOP) and Chemical Hygiene Plan (CHP) framework, synthesizing chemical causality with field-proven operational protocols[3][4].

Mechanistic Hazard Assessment: Understanding the Causality

Effective safety protocols cannot rely on rote memorization; they must be rooted in an understanding of chemical reactivity. The hazards of (2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile are directly dictated by its structural moieties:

  • The Formyl (Aldehyde) Group: Aldehydes are highly electrophilic. Upon dermal or respiratory contact, they readily undergo nucleophilic attack by the primary amines (e.g., lysine residues) of biological proteins. This forms Schiff bases, leading to protein adduction, which triggers immune responses, severe skin sensitization, and allergic contact dermatitis[5].

  • The 2,3-Dibromo Aromatic Core: Halogenation significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly partition into and penetrate the lipid bilayer of the stratum corneum (the outer layer of skin). Systemic absorption of halogenated aromatics places severe oxidative stress on the hepatic (liver) and renal (kidney) systems during metabolism[1][2].

  • The Phenoxyacetonitrile Linkage: While generally stable under ambient conditions, the nitrile group (-C≡N) can undergo hydrolysis under strongly acidic or basic conditions, potentially releasing toxic amides or, in extreme thermal degradation, hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[6].

Because of these combined factors, the compound must be treated as a severe dermal irritant, a respiratory sensitizer, and a systemic toxicant.

Personal Protective Equipment (PPE) Matrix

Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), the selection of PPE must be matched to the specific hazards of the chemical[3][7]. The National Institute for Occupational Safety and Health (NIOSH) dictates that barrier materials must be evaluated for permeation and degradation[8][9].

Table 1: Quantitative PPE Specifications and Breakthrough Metrics

PPE CategoryMaterial SpecificationOperational StandardBreakthrough TimeReplacement Cycle
Primary Gloves (Inner) Nitrile (4 mil thickness)Powder-free, static-dissipative> 240 min (Dry Solid)Every 2 hours or post-task
Secondary Gloves (Outer) Nitrile (8 mil) or Butyl RubberExtended cuff (covers lab coat)> 480 min (Dry Solid)Immediately upon contamination
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantN/A (Impermeable)Clean/Decontaminate after each use
Body Protection Polyethylene-coated TyvekNIOSH Level C / Level BN/A (Impermeable to dust)Daily, or immediately if exposed
Respiratory Full-facepiece APR (OV/P100)NIOSH-approved, fit-testedCartridge dependentIf engineering controls (hood) fail

Note: If handling the compound in solution, the breakthrough time is dictated by the solvent (e.g., Dichloromethane will permeate Nitrile in <10 minutes). In such cases, Butyl rubber or Silver Shield outer gloves are mandatory[10][11].

Operational Workflow: Safe Solubilization and Transfer

To prevent aerosolization and dermal exposure, the following self-validating protocol must be used when weighing and solubilizing the compound.

Step 1: Engineering Control Verification Before initiating work, verify that the ducted chemical fume hood is fully operational. The face velocity must read between 80 and 120 feet per minute (fpm) . Do not proceed if the flow monitor is in alarm.

Step 2: PPE Donning Sequence

  • Inspect all gloves for pinholes by trapping air and rolling the cuff.

  • Don the inner 4-mil nitrile gloves.

  • Don the polyethylene-coated lab coat, ensuring it is fully buttoned.

  • Don the outer 8-mil nitrile gloves, pulling the extended cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists[12].

  • Don chemical splash goggles.

Step 3: Static-Free Weighing Halogenated powders often carry a static charge, causing them to repel and aerosolize.

  • Use an anti-static gun (ionizer) on the analytical balance and the weigh boat.

  • Carefully transfer the solid using a grounded stainless-steel spatula.

  • Record the mass and immediately transfer the weigh boat into a secondary containment vessel (e.g., a beaker) before moving it to the reaction flask.

Step 4: Solubilization

  • Transfer the solid into the reaction vessel (e.g., a round-bottom flask) inside the fume hood.

  • Do not pour solvents directly onto the dry powder, as the displacement of air can eject particulates. Instead, add the solvent (e.g., anhydrous DMF) slowly down the side of the flask using a pressure-equalizing dropping funnel or a glass pipette.

Step 5: Doffing and Decontamination

  • Wipe down the balance, spatulas, and hood surface with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach neutralizes residual aldehydes and nitriles. Follow with an ethanol wipe.

  • Remove the outer gloves inside the fume hood and dispose of them in a solid hazardous waste bin.

  • Remove goggles and lab coat.

  • Remove inner gloves and immediately wash hands with soap and water[12].

Logical Workflow Visualization

The following diagram maps the critical decision points for handling and emergency response.

Workflow for safe handling, exposure control, and spill response of halogenated nitriles.

Spill Response and Waste Disposal Plan

Accidental Release Measures: If a spill occurs outside the fume hood, it immediately becomes a respiratory and dermal hazard.

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Responders must don Level C PPE (Full-facepiece APR with OV/P100 cartridges, Tyvek suit, and Butyl gloves)[10].

  • Contain: Cover the solid spill with damp absorbent pads (water minimizes dust generation). If dissolved in a solvent, use inert chemical absorbents (e.g., vermiculite or diatomaceous earth). Do not dry sweep.

  • Decontaminate: Wash the spill area with a 10% bleach solution, followed by soap and water.

Logistical Disposal Plan: Due to the presence of bromine atoms, this compound and any materials contaminated by it (including gloves, weigh boats, and wipes) must never be disposed of in standard trash or general organic waste.

  • Solid Waste: Place all contaminated consumables into a rigid, sealable container labeled as "Toxic Solid Waste: Halogenated Organics / Nitriles."

  • Liquid Waste: Collect in a designated "Halogenated Organic Waste" carboy. Do not mix with strong acids, as this could trigger the hydrolysis of the phenoxyacetonitrile group and release hazardous byproducts[6].

References

  • OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Laboratory Safety Chemical Hygiene Plan: Everything You Need to Know. CloudSDS. Available at: [Link]

  • Phenoxyacetonitrile (C007B-404712) Specifications and Hazards. Cenmed Enterprises. Available at:[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Protective Clothing and Ensembles. National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]

  • Use proper PPE with chemo agents. Clinician.com (NIOSH Guidelines). Available at:[Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Available at: [Link]

  • OSHA & EPA Chemical Protective Clothing Guidelines. International Enviroguard. Available at:[Link]

  • A guide for evaluating the performance of chemical protective clothing (CPC). Covestro Solution Center. Available at: [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at:[Link]

  • Cherry-flavoured electronic cigarettes expose users to the inhalation irritant, Benzaldehyde. ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile
Reactant of Route 2
(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.